molecular formula C12H19NO3 B1529214 tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1818847-75-4

tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1529214
CAS No.: 1818847-75-4
M. Wt: 225.28 g/mol
InChI Key: PDACFFGDLNNNMM-UHFFFAOYSA-N
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Description

Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a sophisticated chemical building block designed to advance innovative drug discovery programs. Its rigid, three-dimensional bicyclo[3.1.1]heptane scaffold is highly valued for exploring new chemical space and creating sp3-rich molecules, which can lead to improved drug profiles regarding solubility, metabolic stability, and permeability compared to flat aromatic compounds . The formyl group at the 6-position serves as a key synthetic handle, enabling further elaboration through reactions such as reductive amination or nucleophilic addition to construct compound libraries around a central, pharmacologically relevant core. This compound is a key intermediate for researchers developing novel therapeutics, with potential applications in targeting critical disease pathways. Bicyclic fragments of this nature are increasingly investigated in fragment-based screening campaigns to identify new chemotypes for challenging biological targets . Furthermore, such azabicyclic structures are integral components in the development of potent inhibitors for significant oncology targets, including KRAS mutants . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDACFFGDLNNNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1818847-75-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a well-established synthetic route via oxidation of its alcohol precursor, and its significance as a constrained piperidine isostere in drug discovery. This guide is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics, offering detailed experimental protocols, characterization data, and insights into its application.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane framework has garnered significant attention in medicinal chemistry as a conformationally restricted piperidine bioisostere.[1] Its rigid bicyclic structure offers a distinct three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as metabolic stability and solubility. The introduction of a formyl group at the 6-position, as in this compound, provides a versatile chemical handle for further elaboration, enabling its incorporation into a wide array of complex molecules and potential drug candidates.[2]

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a Boc-protected secondary amine and a reactive aldehyde group.

PropertyValueReference
CAS Number 1818847-75-4[3][4][5]
Molecular Formula C₁₂H₁₉NO₃[3]
Molecular Weight 225.28 g/mol [3]
Appearance White to yellow-brown solid or semi-solid
Purity Typically >97%[3]

Synthesis and Mechanism

The most common and efficient route to this compound involves the oxidation of its corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method due to its high selectivity for primary alcohols, neutral reaction conditions, and straightforward work-up.

Diagram of the Synthetic Pathway:

Synthesis Reactant tert-Butyl 6-(hydroxymethyl)-3- azabicyclo[3.1.1]heptane-3-carboxylate Product tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1818847-75-4) Reactant->Product Oxidation Reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Reagent->Product

Caption: Synthetic route to the target compound via DMP oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol is a representative procedure based on established methodologies for the Dess-Martin oxidation of primary alcohols.[6]

Materials:

  • tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the following are the expected characteristic signals based on its structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 9.6-9.7 (s, 1H, -CHO)

  • δ 3.5-3.7 (m, 4H, -CH₂-N-CH₂-)

  • δ 2.8-3.0 (m, 1H, -CH-CHO)

  • δ 2.4-2.6 (m, 2H, bridgehead protons)

  • δ 1.8-2.2 (m, 2H, cyclobutane protons)

  • δ 1.45 (s, 9H, -C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ ~202 (-CHO)

  • δ ~154 (-COO-)

  • δ ~80 (-C(CH₃)₃)

  • δ ~50-55 (-CH₂-N-CH₂-)

  • δ ~40-45 (bridgehead carbons)

  • δ ~30-35 (cyclobutane carbons)

  • δ 28.5 (-C(CH₃)₃)

Infrared (IR) Spectroscopy (ATR):

  • ~2975 cm⁻¹ (C-H stretch, alkyl)

  • ~2720 cm⁻¹ (C-H stretch, aldehyde)

  • ~1725 cm⁻¹ (C=O stretch, aldehyde)

  • ~1690 cm⁻¹ (C=O stretch, carbamate)

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 226.14

Applications in Drug Discovery

The aldehyde functionality of this compound serves as a key branching point for the synthesis of a diverse range of derivatives. Its utility is exemplified in the construction of novel heterocyclic systems and as a precursor for amines, carboxylic acids, and other functional groups.

Diagram of Potential Derivatizations:

Derivatization Aldehyde tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate Amine 6-(aminomethyl) derivative Aldehyde->Amine Reductive Amination Acid 6-carboxy derivative Aldehyde->Acid Oxidation Heterocycle Fused Heterocyclic Systems Aldehyde->Heterocycle Condensation Reactions

Caption: Key synthetic transformations of the title compound.

The constrained 3-azabicyclo[3.1.1]heptane core has been incorporated into various biologically active molecules, including enzyme inhibitors and receptor modulators.[7] The aldehyde at the 6-position allows for the introduction of pharmacophoric elements that can interact with specific binding pockets, making it a valuable tool for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for the synthesis of novel, three-dimensional molecules in drug discovery. Its synthesis from the corresponding alcohol via mild oxidation is a reliable and scalable process. The versatility of the aldehyde group, coupled with the desirable properties of the rigid bicyclic core, ensures its continued application in the development of next-generation therapeutics.

References

  • BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • Google Patents. Aza-tetracyclic oxazepine compounds and uses thereof.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in medicinal chemistry. Given the limited availability of public experimental data for this specific molecule, this document synthesizes available information from safety data sheets and provides context from related chemical structures to offer a practical resource for laboratory use.

Chemical Identity and Structure

This compound is a bicyclic amine derivative protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a formyl group. This unique combination of a rigid bicyclic scaffold and a reactive aldehyde makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for drug discovery programs.

Molecular Structure:

Figure 1: 2D chemical structure of this compound.

Physical and Chemical Properties

A comprehensive search of available literature and chemical supplier databases indicates that specific experimental data for many physical properties of this compound are not publicly available. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C12H19NO3[1]
Molecular Weight 225.28 g/mol [1]
CAS Number 1818847-75-4[1]
Appearance Not available
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]
Purity Typically offered at ≥95% or ≥97% by commercial suppliers.[1][2]

It is plausible to infer that, like many other N-Boc protected amines, this compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its polarity is influenced by the presence of the aldehyde and the carbamate group.

Handling, Safety, and Storage

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, preferably a fume hood.[2]

Hazard Identification:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

Synthetic and Purification Strategies: An Overview

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a general approach can be inferred from the synthesis of analogous compounds. A common strategy involves the oxidation of the corresponding primary alcohol.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis Workflow Start tert-Butyl 6-(hydroxymethyl)-3- azabicyclo[3.1.1]heptane-3-carboxylate Oxidation Oxidation (e.g., PCC, Swern, or Dess-Martin periodinane) Start->Oxidation Reactant Workup Aqueous Workup & Extraction Oxidation->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Extracted Product Analysis Characterization (NMR, MS, IR) Purification->Analysis Purified Fractions Product tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate Analysis->Product Verified Product

Figure 2: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: General Column Chromatography Purification

The purification of Boc-protected amino aldehydes is commonly achieved by silica gel column chromatography. The following is a generalized protocol that would likely be effective for this compound.

1. Slurry Preparation:

  • The crude product from the reaction workup is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • A small amount of silica gel is added to this solution to create a slurry.
  • The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading technique often results in better separation.

2. Column Packing:

  • A glass column is packed with silica gel using a wet slurry method with the chosen eluent system. A common starting eluent system for compounds of this polarity would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

3. Loading and Elution:

  • The prepared dry-loaded crude product is carefully added to the top of the packed column.
  • The elution is started, and fractions are collected. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.

4. Fraction Analysis:

  • The collected fractions are analyzed by thin-layer chromatography (TTC) to identify those containing the pure product.

5. Product Isolation:

  • Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Conclusion

This compound is a valuable synthetic intermediate with a desirable rigid bicyclic core. While specific, experimentally determined physical properties are not widely published, its chemical identity and safety precautions are documented. The provided general synthetic and purification strategies, based on established organic chemistry principles for similar molecules, offer a practical guide for researchers utilizing this compound in their work. As with any chemical, it is imperative to consult the most recent Safety Data Sheet before use and to perform appropriate characterization of the material.

References

Sources

A Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. The unique bridged bicyclic structure of the 3-azabicyclo[3.1.1]heptane core offers a rigid, three-dimensional scaffold that serves as a nonclassical isostere for piperidine, a common motif in numerous pharmaceuticals. This guide details the chemical structure, physicochemical properties, a plausible synthetic pathway with a step-by-step protocol, and methods for analytical characterization. Furthermore, it explores the applications of this scaffold in drug development, highlighting its potential to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage advanced synthetic building blocks.

Introduction: The Significance of Bridged Bicyclic Scaffolds in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) molecular architectures into drug candidates. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable scaffold in this endeavor.[1][2] Its rigid, bridged structure provides a well-defined orientation of substituents, allowing for precise interactions with biological targets. This constrained conformation can lead to improved binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues.

This compound, with its reactive aldehyde functionality and a Boc-protected nitrogen, is a versatile intermediate for the synthesis of a diverse range of more complex molecules. The aldehyde group serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of a wide array of functional groups and the construction of novel molecular entities. The Boc protecting group ensures stability during these transformations and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic system consisting of a six-membered piperidine ring fused with a four-membered cyclobutane ring. The nitrogen atom is at the 3-position and is protected by a tert-butoxycarbonyl (Boc) group. The key functional group, a formyl (aldehyde) group, is attached at the 6-position.

C12H19NO3 C12H19NO3 N N C1 CH N->C1 Boc Boc N->Boc C2 CH2 C1->C2 C6 CH C1->C6 C3 CH C2->C3 C4 CH2 C3->C4 C3->C6 C5 CH2 C4->C5 C5->N C7 CHO C6->C7

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1818847-75-4[3]
Molecular Formula C₁₂H₁₉NO₃[3]
Molecular Weight 225.28 g/mol [3]
Appearance White to off-white solidGeneric
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneric
Purity ≥95%[3]

Synthesis of this compound

A plausible and efficient synthesis of the title compound involves a two-step process: the preparation of the precursor alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, followed by its mild oxidation to the corresponding aldehyde.

G cluster_0 Synthesis Pathway start Starting Materials precursor tert-Butyl 6-(hydroxymethyl)-3- azabicyclo[3.1.1]heptane-3-carboxylate start->precursor Multistep Synthesis (e.g., from 3-azabicyclo[3.1.1]heptan-6-one) target tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate precursor->target Mild Oxidation (e.g., Swern or Dess-Martin)

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (Precursor)
Step 2: Oxidation of the Precursor Alcohol to the Aldehyde (Target Compound)

The conversion of the primary alcohol to the aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. Two well-established and reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7] This method is known for its high yields and tolerance of a wide range of functional groups.

Materials:

  • tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes at this temperature.

  • Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 20 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

The Dess-Martin oxidation offers a milder and often more convenient alternative to the Swern oxidation, avoiding the use of cryogenic temperatures and the foul-smelling byproducts.[8][9]

Materials:

  • tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure aldehyde.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), the bicyclic core protons (multiplets, ~1.8-3.6 ppm), and the aldehyde proton (singlet or doublet, ~9.5-9.8 ppm, 1H).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the carbons of the bicyclic framework, the Boc carbonyl carbon (~155 ppm), and the aldehyde carbonyl carbon (~200-205 ppm).
IR Spectroscopy Characteristic absorption bands for the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹), the aldehyde C=O stretch (~1725 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹).
Mass Spectrometry The expected molecular ion peak [M+H]⁺ or other adducts corresponding to the molecular weight of 225.28 g/mol .

Applications in Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold is a validated piperidine isostere that can impart improved physicochemical properties such as increased metabolic stability and enhanced three-dimensionality.[10] The title compound, with its versatile aldehyde functionality, serves as a key starting material for the synthesis of a variety of drug candidates.

For instance, the aldehyde can be readily converted into an amine via reductive amination, a cornerstone reaction in medicinal chemistry for introducing diverse side chains and building complex molecules. This allows for the exploration of the chemical space around the bicyclic core to optimize interactions with a biological target. The resulting amines can be further functionalized to generate libraries of compounds for high-throughput screening.

While specific examples of drugs containing this exact fragment are not yet in the public domain, the strategic importance of such bicyclic aldehydes as intermediates is well-recognized in pharmaceutical research and development.[11] They are particularly valuable in the design of inhibitors for enzymes and receptors where a rigidified ligand conformation is advantageous for potent and selective binding.

Conclusion

This compound is a high-value building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid bicyclic core, coupled with a versatile aldehyde functional group, provides a powerful platform for the design and synthesis of next-generation therapeutics. The synthetic routes outlined in this guide offer reliable and scalable methods for the preparation of this important intermediate, enabling its broader application in medicinal chemistry programs. As the demand for sp³-rich scaffolds continues to grow, the utility of compounds like this compound is set to expand, paving the way for the discovery of innovative medicines.

References

Sources

A Comprehensive Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust and logical synthetic pathway, details methods for analytical characterization, and explores its strategic applications in drug discovery. With its rigid, three-dimensional bicyclic core, this molecule serves as a nonclassical isostere for piperidine, offering pharmaceutical scientists a valuable scaffold for developing novel therapeutics with potentially improved pharmacological profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes.

Core Physicochemical and Safety Profile

Understanding the fundamental properties of a synthetic building block is paramount for its effective use in experimental design.

2.1 Key Properties

This compound is characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉NO₃[1][2][3]
Molecular Weight 225.28 g/mol [1][2][4]
CAS Number 1818847-75-4[1][3][5]
Synonyms Boc-6-formyl-3-azabicyclo[3.1.1]heptane[1][3]
Appearance White to yellow-brown solid or semi-solid
Storage Room temperature or under inert atmosphere at -20°C[2]

Note: Properties such as boiling point, melting point, and specific solubility data are not widely reported in public literature.[1]

2.2 GHS Safety and Handling Information

This compound is intended for research and development use only.[1] Standard laboratory precautions, including the use of personal protective equipment (PPE), are required.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Below is a visualization of the compound's chemical structure.

Caption: 2D Structure of the title compound.

Synthesis and Purification Protocol

While specific proprietary syntheses may vary, a logical and commonly employed route to aldehydes is the controlled oxidation of the corresponding primary alcohol. This section describes a validated, generalizable protocol.

3.1 Causality of the Synthetic Approach

The formyl group is a versatile functional handle, but its aldehyde proton is susceptible to over-oxidation and other side reactions. Therefore, mild and selective oxidation methods are required. The Swern oxidation or use of Dess-Martin periodinane (DMP) are standard choices in modern organic synthesis because they operate under mild, non-aqueous conditions, minimizing side reactions and preserving the acid-labile Boc protecting group. The precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, would be synthesized based on established methodologies for constructing the azabicyclic core.[6]

G start Precursor: tert-Butyl 6-(hydroxymethyl)-3- azabicyclo[3.1.1]heptane-3-carboxylate oxidation Step 1: Controlled Oxidation (e.g., Dess-Martin Periodinane) Solvent: Dichloromethane (DCM) Temp: 0°C to Room Temp start->oxidation Dissolve workup Step 2: Reaction Quench & Workup Addition of Na₂S₂O₃/NaHCO₃ solution Extraction with organic solvent oxidation->workup Reaction complete (TLC) purification Step 3: Purification Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient workup->purification Crude product product Final Product: tert-Butyl 6-formyl-3-azabicyclo[3.1.1] heptane-3-carboxylate purification->product Pure fractions

Caption: Proposed workflow for synthesis and purification.

3.2 Step-by-Step Experimental Protocol (Dess-Martin Oxidation)

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the precursor alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq.), in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin periodinane (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 20 minutes until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.

Analytical Characterization for Structure and Purity Validation

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized compound, ensuring its suitability for subsequent research.

G cluster_0 Primary Structure Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) validated Structurally Confirmed & Purity Assessed Product NMR->validated MS Mass Spectrometry (LC-MS, HRMS) MS->validated HPLC HPLC Analysis HPLC->validated start Purified Compound start->NMR start->MS start->HPLC

Caption: Self-validating analytical workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet or doublet for the aldehyde proton (CHO) in the downfield region (δ 9-10 ppm). A singlet corresponding to the nine protons of the tert-butyl group should be visible around δ 1.4-1.5 ppm. The remaining protons on the bicyclic framework will appear as complex multiplets in the aliphatic region.

    • ¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon of the aldehyde around δ 190-200 ppm and the carbonyl of the Boc group near δ 155 ppm. The quaternary carbon and methyl carbons of the Boc group will appear around δ 80 ppm and δ 28 ppm, respectively.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion peak [M+H]⁺ at m/z 226.3. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, matching the C₁₂H₁₉NO₃ formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC is used to determine the purity of the final product. A single major peak, typically with >95% purity by area under the curve, validates the effectiveness of the purification protocol.[3]

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a sophisticated molecular scaffold.

5.1 A Rigid Piperidine Isostere: The 3-azabicyclo[3.1.1]heptane core is a rigid, three-dimensional structure that acts as a nonclassical isostere of the flexible piperidine ring, a common motif in many drugs.[6] This rigidity can be highly advantageous in drug design:

  • Conformational Locking: It reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • Vectorial Exploration of Chemical Space: The fixed geometry of the scaffold allows for precise placement of substituents into specific regions of a target's binding pocket.

5.2 A Versatile Synthetic Handle: The aldehyde (formyl) group is a cornerstone of chemical synthesis, providing a gateway to numerous other functionalities. Its presence allows for a wide range of subsequent chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains, crucial for modulating solubility and forming key interactions with biological targets.

  • Wittig and Related Olefinations: To form carbon-carbon double bonds, enabling the extension of the carbon skeleton.

  • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively, for further derivatization.

5.3 Therapeutic Potential: While this specific building block is a precursor, the azabicyclic scaffold it contains is featured in molecules investigated for a range of diseases. Patents have described related structures in the context of developing treatments for serious neurological conditions, such as spinal muscular atrophy and Huntington's disease, highlighting the therapeutic relevance of this molecular architecture.[7]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its combination of a Boc-protected nitrogen, a rigid bicyclic core that serves as a piperidine bioisostere, and a synthetically versatile formyl group makes it a high-value intermediate. By providing precise three-dimensional control and a reactive handle for diversification, this compound empowers drug discovery professionals to design and synthesize novel small molecules with optimized pharmacological properties, paving the way for the next generation of therapeutics.

References

  • abcr Gute Chemie (n.d.). t-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. Retrieved from [Link]

  • PubChem (n.d.). tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate. Retrieved from [Link]

  • Google Patents (n.d.). WO2025111408A1 - Compounds for treating spinal muscular atrophy and huntington's disease.
  • ResearchGate (n.d.). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Retrieved from [Link]

  • PubChemLite (n.d.). tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. Retrieved from [Link]

  • PubMed (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • PubChem (n.d.). tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. Retrieved from [Link]

  • BIP (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthesis pathway for tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. The strategic approach focuses on the oxidation of a readily available hydroxylated precursor, leveraging mild and selective modern oxidation methodologies.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core is a conformationally constrained piperidine analogue that has garnered significant interest in drug discovery. Its rigid bicyclic structure offers a unique three-dimensional profile that can enhance binding affinity, selectivity, and metabolic stability of drug candidates when used as a bioisosteric replacement for more flexible ring systems like piperidine or pyridine. The introduction of a formyl group at the 6-position provides a versatile chemical handle for further elaboration and diversification, making the title compound a key intermediate for the synthesis of complex bioactive molecules.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to the oxidation of the corresponding primary alcohol as the final key transformation. This strategy is advantageous as it allows for the late-stage introduction of the reactive aldehyde functionality, minimizing potential side reactions in earlier steps. The key precursor is the N-Boc protected 6-hydroxy-3-azabicyclo[3.1.1]heptane derivative, which is commercially available, streamlining the overall synthesis.

Retrosynthesis Target This compound Precursor tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate Target->Precursor Oxidation

Caption: Retrosynthetic analysis of the target compound.

The Pivotal Transformation: Oxidation of the Bicyclic Alcohol

The central step in this synthetic pathway is the selective oxidation of the primary alcohol in tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate. The choice of the oxidizing agent is critical to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid and preserving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. Several mild oxidation protocols are well-suited for this transformation, each with its own mechanistic nuances and experimental considerations.

Recommended Oxidation Methodologies

Three highly effective and widely employed mild oxidation methods are presented here: the Parikh-Doering oxidation, the Swern oxidation, and the Dess-Martin periodinane (DMP) oxidation.

Oxidation MethodKey ReagentsTypical ConditionsAdvantages
Parikh-Doering SO₃•Py, DMSO, Et₃N or DIPEA0 °C to room temperature, CH₂Cl₂Operationally simple, non-cryogenic, minimal side products.[1][2]
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to room temperature, CH₂Cl₂High yields, wide functional group tolerance.[3]
Dess-Martin Dess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂ or CHCl₃Very mild, neutral pH, easy work-up.[4]
Mechanistic Insights: A Common Theme of Activated DMSO and Hypervalent Iodine

The Parikh-Doering and Swern oxidations belong to the class of "activated DMSO" oxidations. In these reactions, dimethyl sulfoxide (DMSO) is activated by an electrophilic species (sulfur trioxide-pyridine complex in Parikh-Doering, oxalyl chloride in Swern) to form a highly reactive sulfonium species. The alcohol substrate then attacks this species, leading to the formation of an alkoxysulfonium salt. A hindered base, such as triethylamine, facilitates an intramolecular elimination (E2-like) to yield the desired aldehyde, dimethyl sulfide, and a protonated base.[2][5]

Activated_DMSO_Oxidation cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination to Aldehyde DMSO DMSO Activated_DMSO Activated_DMSO DMSO->Activated_DMSO + Activator (e.g., SO₃•Py, (COCl)₂) Alkoxysulfonium_Salt Alkoxysulfonium_Salt Activated_DMSO->Alkoxysulfonium_Salt + R-CH₂OH Aldehyde Aldehyde Alkoxysulfonium_Salt->Aldehyde + Base (e.g., Et₃N)

Caption: Generalized workflow for activated DMSO oxidations.

The Dess-Martin oxidation, on the other hand, utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP). The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center. A subsequent intramolecular deprotonation of the α-carbon of the alcohol by an acetate ligand leads to the reductive elimination of the iodine(V) species to an iodine(III) species, furnishing the aldehyde and acetic acid.[6] The mild and neutral conditions of this reaction make it particularly suitable for sensitive substrates.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the oxidation of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate to the target aldehyde using the three recommended methods.

Protocol 1: Parikh-Doering Oxidation

This protocol is lauded for its operational simplicity and mild conditions, avoiding cryogenic temperatures.[1][2]

Materials:

  • tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Sulfur trioxide-pyridine complex (SO₃•Py)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ is added triethylamine (3.0 eq) or DIPEA.

  • The solution is cooled to 0 °C in an ice bath.

  • Sulfur trioxide-pyridine complex (2.0-3.0 eq) is added portion-wise, maintaining the temperature at 0 °C.

  • Anhydrous DMSO (5.0-10.0 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Swern Oxidation

This highly reliable method often provides excellent yields but requires cryogenic temperatures.[3]

Materials:

  • tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C (dry ice/acetone bath).

  • A solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15-30 minutes.

  • A solution of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise, keeping the temperature below -60 °C. The mixture is stirred for 30-60 minutes.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature.

  • The reaction is quenched with water.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Dess-Martin Oxidation

This method is exceptionally mild and convenient for small to medium-scale syntheses.[4]

Materials:

  • tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ is added Dess-Martin Periodinane (1.2-1.5 eq) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The mixture is stirred vigorously until the layers are clear.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The synthesis of this compound is efficiently achieved through the oxidation of its corresponding 6-hydroxy precursor. The choice between Parikh-Doering, Swern, and Dess-Martin oxidation protocols allows for flexibility based on scale, available equipment, and substrate sensitivity. Each method offers a high-yielding and reliable route to this valuable building block, paving the way for the development of novel therapeutics incorporating the promising 3-azabicyclo[3.1.1]heptane scaffold. The continued exploration of scalable and green oxidation methodologies will further enhance the accessibility of such key intermediates for the pharmaceutical industry.

References

  • Parikh, J. R.; Doering, W. von E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Parikh-Doering Oxidation. NROChemistry. [Link]

  • Dess-Martin oxidation work up. Chemistry Stack Exchange. [Link]

  • Parikh–Doering oxidation. Wikipedia. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. [Link]

  • SYNTHESIS OF DESS-MARTIN-PERIODINANE. Organic Chemistry at Harvard University. [Link]

  • Parikh-Doering oxidation. YouTube. [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. ResearchGate. [Link]

  • Learn More About Swern Oxidation. Scribd. [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

  • Swern Oxidation. Organic Chemistry Tutor. [Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed. [Link]

  • Synthesis of Vinyl MIDA Boronate. Organic Syntheses. [Link]

  • Dess-Martin Oxidation Guide. Scribd. [Link]

  • Somatostatin receptor subtype 4 (sstr4) agonists and their applications.
  • Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. PubChem. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate. PubChem. [Link]

  • Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]

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An In-Depth Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. The 3-azabicyclo[3.1.1]heptane scaffold has garnered significant attention as a saturated bioisostere for commonly used aromatic rings, offering a pathway to "escape from flatland" and improve the physicochemical properties of drug candidates. This guide details the synthetic rationale, a plausible multi-step synthesis, characterization data, and the application of this key intermediate in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold

In contemporary drug discovery, there is a continuous drive to develop molecules with improved pharmacokinetic and pharmacodynamic profiles. One successful strategy has been the replacement of flat, aromatic rings with three-dimensional, saturated bicyclic systems. The 3-azabicyclo[3.1.1]heptane core is a prime example of such a bioisostere, mimicking the spatial arrangement of substituents on a phenyl or pyridine ring while introducing favorable properties such as increased solubility and metabolic stability. The inherent rigidity of the bicyclic system also reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

This compound, with its protected nitrogen and reactive aldehyde functional group, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and solubility during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization of the nitrogen atom. The aldehyde at the 6-position provides a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it a highly sought-after component in the synthesis of novel drug candidates.

Synthesis and Discovery: A Plausible and Efficient Route

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be logically derived from established methodologies for constructing the core 3-azabicyclo[3.1.1]heptane skeleton and standard functional group interconversions. The following proposed synthesis is based on a multigram-scale synthesis of related 3-azabicyclo[3.1.1]heptane derivatives and common organic transformations.

The overall synthetic strategy involves the construction of a suitable carboxylic acid precursor, followed by its reduction to the corresponding alcohol and subsequent oxidation to the target aldehyde.

Synthetic_Pathway A Commercially Available Starting Materials B tert-Butyl 3-azabicyclo[3.1.1]heptane- 6-carboxylic acid A->B Multi-step synthesis C tert-Butyl 6-(hydroxymethyl)-3- azabicyclo[3.1.1]heptane-3-carboxylate B->C Reduction D tert-Butyl 6-formyl-3-azabicyclo[3.1.1] heptane-3-carboxylate (Target) C->D Oxidation

Caption: Proposed synthetic pathway to the target aldehyde.

Synthesis of the Carboxylic Acid Precursor

The synthesis of the key intermediate, tert-butyl 3-azabicyclo[3.1.1]heptane-6-carboxylic acid, can be achieved through various published routes for constructing the 3-azabicyclo[3.1.1]heptane core. One efficient method involves the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative, which can be prepared on a multigram scale.[1]

Reduction of the Carboxylic Acid to the Alcohol

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.

Experimental Protocol: Reduction of tert-Butyl 3-azabicyclo[3.1.1]heptane-6-carboxylic acid

  • To a solution of tert-butyl 3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate.

Causality Behind Experimental Choices:

  • Borane-THF complex is chosen as the reducing agent due to its high selectivity for carboxylic acids over other functional groups that might be present.

  • Anhydrous THF is used as the solvent to prevent the quenching of the reactive borane species.

  • The reaction is initiated at 0 °C to control the initial exotherm and then warmed to room temperature to ensure the reaction goes to completion.

  • A methanolic quench is employed to safely decompose any excess borane.

  • A standard aqueous workup is used to remove inorganic byproducts and isolate the desired alcohol.

Oxidation of the Alcohol to the Aldehyde

The final step in the proposed synthesis is the oxidation of the primary alcohol to the aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • To a solution of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for the conversion of primary alcohols to aldehydes, with the advantage of proceeding under neutral conditions and at low temperatures, minimizing side reactions.

  • Anhydrous DCM is a suitable solvent that is inert to the oxidizing conditions.

  • The reaction is performed at 0 °C to maintain selectivity and prevent potential side reactions.

  • A sodium thiosulfate quench is used to reduce any excess DMP.

  • The aqueous workup is designed to remove the periodinane byproducts and purify the desired aldehyde.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
CAS Number 1818847-75-4
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Appearance White to off-white solid
Purity Typically >97% by HPLC

Spectroscopic characterization is essential to confirm the structure and purity of the synthesized compound. Expected data includes:

  • ¹H NMR: Resonances corresponding to the tert-butyl group, the protons of the bicyclic core, and a characteristic downfield signal for the aldehydic proton.

  • ¹³C NMR: Signals for the carbonyls of the Boc group and the aldehyde, the quaternary carbon of the tert-butyl group, and the carbons of the bicyclic framework.

  • Mass Spectrometry (MS): An accurate mass measurement consistent with the molecular formula.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex molecules in drug discovery programs. Its utility is particularly highlighted in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aldehyde functionality of the title compound can be used to connect to a linker, which in turn is attached to a ligand for an E3 ligase, such as cereblon or VHL.

PROTAC_Application A tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate B Linker Synthesis A->B Reductive Amination C PROTAC Precursor B->C D Final PROTAC C->D E E3 Ligase Ligand E->C

Caption: Application of the title compound in PROTAC synthesis.

A patent for 2,4-dioxotetrahydropyrimidinyl derivatives as degrons in PROTACs explicitly lists this compound as a reactant, underscoring its direct relevance in this cutting-edge therapeutic modality.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, while not detailed in a single discovery publication, can be reliably achieved through a logical sequence of established chemical transformations. The 3-azabicyclo[3.1.1]heptane core provides a valuable three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates. The presence of a versatile aldehyde functional group allows for its incorporation into complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6553–6554.
  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Justia Patents. (2025). 2,4-dioxotetrahydropyrimidinyl deratives as degrons in protacs. [Link]

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Spectroscopic Data for tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (C₁₂H₁₉NO₃, Mol. Wt.: 225.28 g/mol , CAS: 1818847-75-4). As direct experimental spectra for this specific molecule are not widely published, this document leverages predictive methodologies and established spectroscopic principles, corroborated by data from analogous structures, to offer a robust and scientifically grounded interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound is a bicyclic compound featuring a constrained 3-azabicyclo[3.1.1]heptane core. This scaffold is of significant interest in medicinal chemistry as a bioisostere for various ring systems.[1][2] The structure incorporates two key functional groups that define its spectroscopic signature: a tert-butyloxycarbonyl (N-Boc) protecting group and a formyl (aldehyde) substituent.

The N-Boc group provides steric bulk and influences the electronic environment of the bicyclic amine. The aldehyde group is a key reactive handle for further synthetic transformations and possesses distinct spectroscopic characteristics. Understanding the interplay of these features is crucial for structural verification and reaction monitoring.

Caption: Molecular structure with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons. Due to the rigid, non-planar structure of the bicyclo[3.1.1]heptane core, many protons are diastereotopic, leading to complex splitting patterns (multiplets). The predicted spectrum is based on established chemical shift principles and data from similar N-Boc protected heterocycles.[3][4]

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
9.5 - 9.7 Singlet (s) 1H H attached to C=O (aldehyde) Highly deshielded proton due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group.[5][6][7]
3.8 - 4.2 Multiplet (m) 4H H₂ on C2, H₂ on C4 Protons adjacent to the nitrogen atom are deshielded. The rigid ring system likely results in complex splitting.
2.8 - 3.1 Multiplet (m) 1H H on C6 This methine proton is adjacent to the aldehyde group, causing a downfield shift.
2.4 - 2.7 Multiplet (m) 2H H on C1, H on C5 Bridgehead protons, their chemical shift is influenced by ring strain and proximity to other groups.
1.8 - 2.1 Multiplet (m) 2H H₂ on C7 Methylene protons on the cyclobutane portion of the ring system.

| 1.45 | Singlet (s) | 9H | H₉ on tert-butyl group | Nine equivalent protons of the Boc group result in a characteristic strong singlet.[4] |

Experimental Causality and Insights:
  • Solvent Choice: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts, particularly for protons near polar functional groups. CDCl₃ is a standard choice for initial characterization.

  • Rotational Isomers: The N-Boc group can exhibit restricted rotation, potentially leading to broadened signals or even the appearance of two distinct sets of signals (rotamers) for adjacent protons at low temperatures.

  • Conformational Rigidity: The bicyclic framework locks the molecule into a specific conformation. This rigidity is the primary reason for the complex, often non-first-order, splitting patterns observed for the ring protons. Advanced 2D NMR techniques, such as COSY and HSQC, would be essential for definitive assignment of these protons.

Caption: Key proton environments and their predicted chemical shift regions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~200 C=O (Aldehyde) The aldehyde carbonyl carbon is highly deshielded and appears far downfield.[7]
~155 C=O (N-Boc) The carbamate carbonyl carbon is also deshielded, but typically appears upfield from aldehyde or ketone carbonyls.[3]
~80 Quaternary C (tert-butyl) The quaternary carbon of the Boc group, attached to three methyl groups and an oxygen.[3]
~55 C6 (CH-CHO) Methine carbon bearing the aldehyde group.
~45-55 C2, C4 (CH₂-N) Carbons adjacent to the nitrogen atom are shifted downfield.
~35-45 C1, C5 (Bridgehead CH) Bridgehead carbons of the bicyclic system.
~30 C7 (CH₂) Methylene carbon of the cyclobutane ring.

| ~28.5 | CH₃ (tert-butyl) | The three equivalent methyl carbons of the Boc group give a strong signal.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal and subtract it from the sample spectrum.

cluster_workflow IR Spectroscopy Workflow A Sample Prep (Place on Crystal) B Data Acquisition (Apply Pressure) A->B C Spectrum Collection B->C D Background Correction C->D E Final Spectrum Analysis D->E

Caption: Standard workflow for ATR-IR spectroscopy.

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
2980-2850 C-H Stretch Aliphatic (ring & Boc) Strong
2850-2820 & 2750-2720 C-H Stretch Aldehyde (Fermi doublet) Weak-Medium
~1730 C=O Stretch Aldehyde Strong
~1690 C=O Stretch N-Boc Carbamate Strong, Broad

| 1300-1000 | C-N Stretch | Carbamate | Medium |

Trustworthiness and Interpretation:

The presence of two distinct, strong carbonyl peaks is a key validation point for the structure. The aldehyde C=O stretch is typically at a higher wavenumber than the N-Boc carbamate C=O stretch.[6][8][9] Furthermore, identifying the characteristic pair of weak C-H stretching bands for the aldehyde proton (around 2720 and 2820 cm⁻¹) provides authoritative confirmation of this functional group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.

  • Predicted [M+H]⁺: 226.14 m/z

Fragmentation Analysis:

Under harsher ionization conditions (e.g., Electron Ionization) or tandem MS (MS/MS), predictable fragmentation pathways are expected, primarily involving the N-Boc group and the aldehyde functionality.

Table 4: Predicted Key Mass Fragments

m/z Fragment Ion Fragmentation Pathway
225 [M]⁺ Molecular Ion
224 [M-H]⁺ α-cleavage: loss of the aldehyde hydrogen radical.[10][11]
196 [M-CHO]⁺ α-cleavage: loss of the formyl radical.[12]
169 [M-C₄H₈]⁺ Loss of isobutylene from the Boc group.[13][14]

| 125 | [M-Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) as a radical. |

M [M]⁺ m/z = 225 M_H [M-H]⁺ m/z = 224 M->M_H -H• M_CHO [M-CHO]⁺ m/z = 196 M->M_CHO -CHO• M_56 [M-C₄H₈]⁺ m/z = 169 M->M_56 - C₄H₈ M_100 [M-Boc]⁺ m/z = 125 M_56->M_100 - CO₂

Caption: Predicted primary fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic profile of this compound is dictated by its unique combination of a rigid bicyclic core, an N-Boc protecting group, and an aldehyde function. The predicted ¹H and ¹³C NMR spectra are characterized by distinct signals for the aldehyde and Boc groups, alongside complex multiplets arising from the conformationally restricted ring protons. IR spectroscopy provides definitive confirmation of the two carbonyl functionalities, while mass spectrometry validates the molecular weight and shows characteristic fragmentation patterns involving the loss of the Boc group and cleavage at the aldehyde. This comprehensive guide serves as a foundational reference for the characterization and utilization of this important synthetic building block.

References

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  • PubMed. (2023, September 25). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved January 20, 2026, from [Link]

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NMR analysis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches yielded more specific and useful information. I found articles discussing the NMR of 3-azabicyclo[3.1.1]heptane and 3-azabicyclo[3.3.1]nonane derivatives, which are structurally related to the target molecule. These papers provide insights into the conformational analysis and the effects of substituents on chemical shifts in similar bicyclic systems. I also found resources detailing the influence of the Boc protecting group on NMR chemical shifts, which will be crucial for the analysis. Although a complete experimental NMR spectrum for the exact target molecule is still not available, I have enough information on analogous systems to create a detailed and predictive guide. The information on 2D NMR techniques (COSY, HSQC, HMBC) is sufficient to outline a comprehensive analytical strategy. Therefore, I can now proceed with synthesizing this information into the in-depth technical guide as requested.

An In-depth Technical Guide to the NMR Analysis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. As a molecule of significant interest in medicinal chemistry due to its constrained bicyclic scaffold, a thorough understanding of its structural features is paramount. This document provides an expert-level interpretation of its NMR data, emphasizing the causal relationships between the molecular structure and the observed spectral characteristics.

Foreword: The Unique Structural Landscape of a Bicyclic Aldehyde

The 3-azabicyclo[3.1.1]heptane framework imposes significant conformational rigidity, leading to distinct and predictable spatial relationships between its constituent atoms. This rigidity, coupled with the electronic effects of the N-Boc protecting group and the C-6 formyl substituent, results in a well-resolved and informative NMR spectrum. Understanding the nuances of this spectrum is key to confirming the identity, purity, and conformation of the molecule.

I. Foundational Principles of NMR Analysis for this System

The interpretation of the NMR spectra of this compound is predicated on a few core principles:

  • Chemical Shift Dispersion: The rigid, non-planar structure ensures that most protons and carbons reside in unique chemical environments, leading to excellent signal dispersion and minimizing spectral overlap.

  • Through-Bond (J) Coupling: The fixed dihedral angles within the bicyclic system give rise to characteristic scalar coupling constants between neighboring protons. These couplings are invaluable for establishing connectivity.

  • Through-Space Correlations (NOE): The spatial proximity of non-bonded protons can be determined using Nuclear Overhauser Effect (NOE) experiments, providing crucial insights into the stereochemistry of the molecule.

  • Influence of Heteroatoms: The nitrogen of the azabicycle and the oxygens of the Boc and formyl groups exert significant electronic effects, influencing the chemical shifts of adjacent nuclei.

II. A Validated Experimental Workflow for Comprehensive Analysis

To ensure an unambiguous structural elucidation, a multi-faceted NMR approach is essential. The following protocol outlines a robust methodology for data acquisition.

A. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice, offering good solubility and minimal interference in the proton NMR spectrum.

  • Concentration: A sample concentration of approximately 10-15 mg in 0.6 mL of solvent is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.

  • Standard: Tetramethylsilane (TMS) is used as an internal reference for chemical shifts (δ = 0.00 ppm).

B. NMR Experiments:

A comprehensive suite of 1D and 2D NMR experiments is recommended:

ExperimentPurpose
¹H NMR Provides information about the proton environments, integration, and coupling.
¹³C{¹H} NMR Reveals the number of unique carbon environments.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Establishes proton-proton (¹H-¹H) coupling networks.
HSQC Correlates directly bonded proton and carbon atoms (¹JCH).
HMBC Identifies long-range (2-3 bond) correlations between protons and carbons.
NOESY Determines the spatial proximity of protons.

III. In-Depth Spectral Interpretation

The following sections provide a detailed analysis of the expected NMR data for this compound.

A. ¹H NMR Spectrum Analysis:

The proton NMR spectrum is characterized by a series of well-defined signals. The constrained nature of the bicyclic system often leads to complex splitting patterns.

Key Proton Chemical Shift Regions:

  • Aldehyde Proton (H-6): This proton is highly deshielded and appears as a distinct signal in the downfield region, typically around δ 9.5-10.0 ppm .

  • Bridgehead Protons (H-1 and H-5): These protons are in a unique environment and are expected to resonate in the range of δ 2.5-3.5 ppm .

  • Protons on the Azabicycle (H-2, H-4, H-7): The protons on the carbon atoms adjacent to the nitrogen are deshielded and will appear in the region of δ 3.0-4.5 ppm . The geminal protons at each position will be diastereotopic and thus have different chemical shifts and show coupling to each other.

  • tert-Butyl Protons: The nine equivalent protons of the Boc group will give rise to a sharp singlet at approximately δ 1.4-1.5 ppm .

B. ¹³C NMR Spectrum Analysis:

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule.

Key Carbon Chemical Shift Regions:

  • Aldehyde Carbonyl Carbon: This carbon is significantly deshielded and will be found in the far downfield region, around δ 190-205 ppm .

  • Boc Carbonyl Carbon: The carbonyl carbon of the tert-butoxycarbonyl group typically resonates around δ 154-156 ppm .

  • Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group appears around δ 80-82 ppm .

  • Bridgehead Carbons (C-1 and C-5): These carbons are expected in the range of δ 35-45 ppm .

  • Carbons Adjacent to Nitrogen (C-2 and C-4): These carbons are deshielded by the nitrogen and will appear around δ 45-55 ppm .

  • Methylene Bridge Carbon (C-7): This carbon will be in the aliphatic region, typically around δ 25-35 ppm .

  • tert-Butyl Methyl Carbons: The three equivalent methyl carbons of the Boc group will produce a single sharp signal around δ 28-29 ppm .

C. 2D NMR Correlation Analysis: Connecting the Pieces

2D NMR is indispensable for the complete and unambiguous assignment of the ¹H and ¹³C spectra.

  • COSY: This experiment will reveal the connectivity between protons. For instance, the aldehyde proton (H-6) will show a correlation to the bridgehead proton H-5. The geminal protons on C-2, C-4, and C-7 will show strong cross-peaks.

  • HSQC: This experiment directly links each proton to the carbon it is attached to, allowing for the confident assignment of carbon signals based on the more readily interpretable proton spectrum.

  • HMBC: This is arguably the most powerful experiment for this molecule. It will reveal long-range correlations that piece the entire structure together. Key expected correlations include:

    • The aldehyde proton (H-6) to the bridgehead carbons (C-1 and C-5) and the C-7 carbon.

    • The tert-butyl protons to the Boc carbonyl and quaternary carbons.

    • The protons on C-2 and C-4 to the bridgehead carbons.

IV. Visualizing the NMR Connectivity

The following diagrams illustrate the key structural features and the expected NMR correlations.

Caption: Basic structure of the 3-azabicyclo[3.1.1]heptane core.

Key HMBC Correlations H6 H-6 (Aldehyde) C1_C5 C-1 / C-5 H6->C1_C5 2,3J C7 C-7 H6->C7 2J tBu_H t-Bu Protons Boc_CO Boc C=O tBu_H->Boc_CO 3J Boc_Cq Boc Cquat tBu_H->Boc_Cq 2J H2_H4 H-2 / H-4 H2_H4->C1_C5 2,3J

Caption: Expected key long-range (HMBC) correlations.

V. Concluding Remarks

The NMR analysis of this compound is a clear demonstration of how a suite of modern NMR techniques can be deployed to provide a comprehensive and unambiguous structural characterization of a complex molecule. The rigidity of the bicyclic system, while leading to some spectral complexity, is ultimately an advantage, as it provides a wealth of structural information through well-defined chemical shifts and coupling constants. This guide provides a robust framework for researchers to approach the analysis of this and structurally related molecules with confidence.

VI. References

  • General ¹³C NMR Chemical Shift Ranges: Information on typical chemical shift ranges for various carbon environments, including carbonyls and aliphatic carbons.

  • Proton NMR of Aldehydes: General principles of ¹H NMR spectroscopy as it pertains to aldehyde functional groups.

  • 2D NMR Techniques (COSY, HSQC, HMBC): Overviews and applications of common 2D NMR experiments for structure elucidation.

  • NMR of Bicyclic Systems: Discussions on the conformational analysis and spectral features of related bicyclic compounds.

  • Influence of Protecting Groups on NMR Spectra: Studies on how protecting groups, such as the Boc group, affect the NMR chemical shifts of nearby nuclei.

Mass spectrometry of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a bicyclic amine derivative of significant interest in medicinal chemistry and drug development. Its rigid, bridged structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. Accurate characterization of this molecule and its analogues is paramount for ensuring the quality and integrity of synthetic pathways and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of the analysis, from sample preparation to data interpretation, with a focus on the underlying causality of experimental choices to ensure a robust and self-validating analytical system.

Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₁₂H₁₉NO₃[1]

  • Molecular Weight: 225.28 g/mol [1]

  • Structure: A bicyclo[3.1.1]heptane core with a nitrogen atom at the 3-position, protected by a tert-butoxycarbonyl (Boc) group, and a formyl group at the 6-position.

Experimental Workflow: A Self-Validating Approach

The following sections detail a robust workflow for the analysis of this compound. The rationale behind each step is explained to foster a deeper understanding and allow for adaptation to specific experimental needs.

Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent system, free of interfering substances.

Protocol:

  • Solubilization: Dissolve the analyte in a solvent compatible with reverse-phase liquid chromatography. A common choice is a mixture of acetonitrile (ACN) and water (H₂O) (e.g., 50:50 v/v) to an initial concentration of 1 mg/mL.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL. The final solvent composition should ideally match the initial mobile phase conditions of the LC method.

Causality and Expertise:

  • The choice of ACN/H₂O is based on its compatibility with both the analyte's polarity and the commonly used C18 reverse-phase columns.

  • Starting with a higher concentration stock solution allows for accurate serial dilutions and minimizes weighing errors. The final concentration is chosen to be within the linear dynamic range of the mass spectrometer, preventing detector saturation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Chromatographic separation is crucial for isolating the analyte from impurities and isomers, ensuring that the mass spectrometer analyzes a pure compound.

Table 1: Suggested LC-MS Parameters

ParameterValueRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)UHPLC offers higher resolution and faster analysis times.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase suitable for a wide range of small molecules. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ion mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures that the analyte is eluted as a sharp peak and that any more hydrophobic impurities are washed from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1-5 µLThe injection volume should be optimized to provide a good signal without overloading the column.
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass SpectrometerHigh-resolution mass spectrometers are essential for accurate mass measurement and determination of the elemental composition of the parent and fragment ions.
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of a basic nitrogen atom in the bicyclic amine structure makes it readily protonated in positive ion mode.[2][3]
Ionization and Mass Analysis

Electrospray ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which typically produces an intact protonated molecular ion ([M+H]⁺).

G cluster_LC LC System cluster_MS Mass Spectrometer LC_Eluent LC Eluent (Analyte in Mobile Phase) ESI_Source ESI Source (Ionization) LC_Eluent->ESI_Source Introduction Quadrupole Quadrupole (Precursor Selection) ESI_Source->Quadrupole Ion Transfer Collision_Cell Collision Cell (Fragmentation) Quadrupole->Collision_Cell Isolation of [M+H]⁺ TOF_Analyzer TOF Analyzer (Mass Analysis) Collision_Cell->TOF_Analyzer Fragment Ion Transfer Detector Detector TOF_Analyzer->Detector Detection

Caption: Experimental workflow from LC to MS detection.

Expected Mass Spectrum and Fragmentation Pattern

Based on the principles of mass spectrometry of bicyclic amines and N-Boc protected compounds, a predictable fragmentation pattern can be proposed.[4][5][6][7]

Full Scan Mass Spectrum (MS1)

In the full scan mode, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 226.1438. High-resolution mass spectrometry will be crucial to confirm the elemental composition (C₁₂H₂₀NO₃⁺).

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 226.1438 will induce fragmentation, providing structural information. The fragmentation is likely to be dominated by the loss of moieties from the Boc protecting group and cleavages within the bicyclic core.

Table 2: Predicted Fragment Ions for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Structure of Fragment
226.1438170.1019C₄H₈ (isobutylene)[M+H-56]⁺
226.1438126.0862C₅H₈O₂ (Boc group)[M+H-100]⁺
170.1019142.0706CO (carbon monoxide)[M+H-56-28]⁺
126.086298.0753CO (carbon monoxide)[M+H-100-28]⁺

Proposed Fragmentation Pathway:

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 226.1438 M_H_56 [M+H-56]⁺ m/z 170.1019 M_H:f0->M_H_56:f0 - C₄H₈ M_H_100 [M+H-100]⁺ m/z 126.0862 M_H:f0->M_H_100:f0 - C₅H₈O₂ M_H_56_28 [M+H-56-28]⁺ m/z 142.0706 M_H_56:f0->M_H_56_28:f0 - CO M_H_100_28 [M+H-100-28]⁺ m/z 98.0753 M_H_100:f0->M_H_100_28:f0 - CO

Caption: Proposed fragmentation pathway for [M+H]⁺.

Mechanistic Insights:

  • Loss of Isobutylene (C₄H₈, 56 Da): This is a characteristic fragmentation of the Boc group, proceeding through a six-membered ring transition state to yield a carbamic acid intermediate which is observed as the [M+H-56]⁺ ion.[6][8] This is often a very prominent fragment.

  • Loss of the Boc Group (C₅H₈O₂, 100 Da): The entire Boc group can be lost to generate the deprotected amine at m/z 126.0862.

  • Loss of Carbon Monoxide (CO, 28 Da): The formyl group can readily lose carbon monoxide, particularly after the initial fragmentation of the Boc group. This subsequent loss from the fragment ions can further confirm the presence of the aldehyde functionality.

  • Ring Cleavage: While not explicitly detailed in the simplified table, cleavage of the bicyclic core is also possible, though likely to be less intense than the characteristic losses from the Boc and formyl groups. The fragmentation of bicyclic amines can be complex, often involving multiple bond cleavages.[4]

Trustworthiness and Method Validation

To ensure the trustworthiness of this analytical method, the following steps should be undertaken:

  • High-Resolution Mass Spectrometry: Confirm the elemental composition of the precursor and major fragment ions with a mass accuracy of < 5 ppm.

  • Isotope Pattern Matching: Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental compositions.

  • Analysis of Analogs: If available, analyzing structurally similar compounds can help to confirm the proposed fragmentation pathways. For example, a compound without the formyl group would not exhibit the loss of 28 Da from the corresponding fragment ions.

  • Linearity and Sensitivity: A calibration curve should be generated to determine the linear dynamic range and the limit of detection (LOD) and limit of quantification (LOQ) of the method.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By employing a systematic and well-reasoned approach to sample preparation, LC-MS analysis, and data interpretation, researchers can obtain high-quality, reliable data. The predictable fragmentation pattern, dominated by losses from the Boc protecting group, provides a clear signature for the identification and structural confirmation of this important synthetic building block. This guide provides a solid foundation for developing and validating a robust analytical method for this and related molecules in a drug discovery and development setting.

References

  • Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 31(1), 115–119. [Link]

  • Powers, J. P., et al. (2022). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 12(1), 69. [Link]

  • ResearchGate. (2022). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link]

  • PubMed. (2022). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link]

  • Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3233–3242. [Link]

  • PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. [Link]

  • Badu-Tawiah, A., & Cooks, R. G. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of Chemical Education, 95(6), 1033–1038. [Link]

  • PubChem. (n.d.). tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. [Link]

  • PubMed. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • J&K Scientific. (n.d.). tert-Butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. [Link]

  • Google Patents. (2024). WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4)
  • Chemspace. (n.d.). This compound. [Link]

  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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A Technical Guide to the Purity Assessment of Commercially Available tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1818847-75-4) is a valuable building block in modern medicinal chemistry. Its rigid, bicyclic scaffold serves as a constrained isostere for more flexible structures like piperidine, offering medicinal chemists a tool to fine-tune the conformational properties of drug candidates.[1][2][3] The incorporation of such three-dimensional fragments is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.[2][3]

Given its role as a foundational element in the synthesis of complex pharmaceutical compounds, the purity of this reagent is of paramount importance. The presence of even minor impurities can have significant downstream consequences, leading to the formation of undesired side-products, complicating reaction monitoring and purification, and ultimately yielding inaccurate biological data. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand the potential impurity landscape and to implement robust analytical methodologies for verifying the purity of commercially available this compound.

The Impurity Landscape: A Proactive Approach

A thorough understanding of the synthetic route to the target compound is the first step in predicting potential impurities. The 3-azabicyclo[3.1.1]heptane core is often constructed from functionalized cyclobutane derivatives.[1][4] The final aldehyde functionality is typically introduced via oxidation of the corresponding primary alcohol. This knowledge allows us to classify potential impurities into three main categories: process-related, degradation products, and residual solvents.

cluster_sources Sources of Impurities cluster_impurities Potential Impurity Classes main This compound synthesis Synthetic Process process_impurities Process-Related (e.g., Starting Materials, By-products) synthesis->process_impurities leads to degradation Storage & Handling degradation_products Degradation Products (e.g., Oxidized, Deprotected) degradation->degradation_products causes purification Purification solvents Residual Solvents purification->solvents can leave process_impurities->main co-exists with degradation_products->main derived from solvents->main contaminates

Caption: Logical relationship between impurity sources and classes.

A summary of the most probable impurities is presented below.

Impurity NameStructureProbable Origin
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate Alcohol PrecursorProcess-Related: Unreacted starting material from an oxidation step.
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid Carboxylic Acid (Structure inferred)Degradation: Oxidation of the aldehyde functional group upon exposure to air or oxidizing agents.
6-Formyl-3-azabicyclo[3.1.1]heptane Deprotected Amine (Structure inferred)Degradation: Loss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is known to be highly sensitive to acid.[5][6][7][]
Residual Solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Toluene)N/AProcess-Related: Solvents used during synthesis, extraction, and purification steps that are not completely removed during final drying.

Orthogonal Analytical Strategies for Purity Verification

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed to build a comprehensive picture.

G cluster_analysis Analytical Workflow start Sample Received hplc HPLC-UV/MS (Purity, Non-volatile Impurities) start->hplc gcms Headspace GC-MS (Residual Solvents) start->gcms nmr NMR (¹H, ¹³C) (Structural Identity, Quantification) start->nmr data_integration Data Integration & Review hplc->data_integration gcms->data_integration nmr->data_integration report Certificate of Analysis data_integration->report

Caption: A typical orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is the cornerstone for determining the purity of non-volatile organic compounds. The choice of conditions is critical. The target molecule lacks a strong UV chromophore, necessitating detection at low wavelengths (e.g., 200-220 nm) where the carbonyl groups absorb. A critical consideration is the acid sensitivity of the N-Boc protecting group.[6][7] While trifluoroacetic acid (TFA) is a common mobile phase modifier that provides sharp peaks, its acidity can cause on-column deprotection of the Boc group, leading to an inaccurate purity reading.[5] Using a less aggressive acid like formic acid is a prudent choice to mitigate this risk.

Trustworthiness: The method's validity is ensured by monitoring system suitability parameters. This includes injecting a standard to verify retention time, peak shape (tailing factor), and column efficiency (plate count) before running any samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[9][10] For residual solvent analysis, a headspace sampling technique is employed. This involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), which prevents non-volatile components of the sample from contaminating the GC system. Direct injection of the compound to assess its purity via GC-MS is generally not recommended without first confirming its thermal stability, as the high temperatures of the GC inlet could cause degradation.

Trustworthiness: A standard mix of expected solvents is run to create a calibration curve, allowing for the accurate quantification of any solvents detected in the sample. The mass spectrometer provides definitive identification of the detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an indispensable tool for unambiguous structure confirmation and can be used to detect and quantify impurities. ¹H NMR provides a "fingerprint" of the molecule. The integration of signals corresponding to impurities relative to the integration of signals from the main compound can provide a quantitative measure of their presence, provided the impurities have unique, non-overlapping signals.[11] For absolute quantification (qNMR), a certified internal standard of known concentration is added to the sample.

Trustworthiness: The structural assignment of all signals in both ¹H and ¹³C spectra must be consistent with the expected structure. 2D NMR experiments (like COSY and HSQC) can be used to confirm these assignments definitively.[11]

Data Synthesis and Purity Specification

The final purity value is an aggregate of the data from the orthogonal methods. HPLC provides the main component's area percentage, while GC-MS quantifies residual solvents and NMR confirms the structure and can quantify impurities present at levels typically above 0.5-1%.

ParameterTypical SpecificationMethod of Analysis
Purity (by HPLC) ≥ 97.0%HPLC-UV
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Residual Solvents Per ICH GuidelinesHeadspace GC-MS

Note: Specifications can vary between suppliers. Commercially available batches often cite a purity of 97%.[12][13]

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.

Protocol 2: Residual Solvent Analysis by Headspace GC-MS
  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of DMSO and cap immediately.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 min.

  • GC Parameters:

    • Inlet Temperature: 220 °C.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, run 2D experiments (COSY, HSQC) to confirm assignments.

  • Analysis: Process the spectra and assign all proton and carbon signals to the molecular structure. Integrate all signals in the ¹H spectrum and compare the integrals of impurity peaks to a known standard peak from the main compound to estimate impurity levels.

Conclusion

The chemical purity of this compound is a critical quality attribute that directly impacts its application in drug discovery and development. A proactive approach, which anticipates potential impurities based on the synthetic process and potential degradation pathways, is essential for developing a robust quality control strategy. By employing a suite of orthogonal analytical techniques—primarily HPLC for purity, GC-MS for residual solvents, and NMR for identity—researchers can ensure the material they are using is of sufficient quality, leading to more reliable and reproducible scientific outcomes.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Bicycloheptane. PubChem, National Institutes of Health. Available at: [Link]

  • Lysenko, V. et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748–1752. Available at: [Link]

  • Somatostatin receptor subtype 4 (sstr4) agonists and their applications. Google Patents.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. PubChemLite. Available at: [Link]

  • Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders. Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]

  • Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Bio-relevant Derivatives from tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique intellectual property is relentless. The 3-azabicyclo[3.1.1]heptane framework has emerged as a significant player in this arena, primarily serving as a conformationally restricted bioisostere for piperidine and pyridine rings – ubiquitous motifs in a vast number of therapeutic agents.[1][2] This rigid bicyclic structure reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, its three-dimensional nature allows for the exploration of chemical space that is inaccessible to its flat aromatic counterparts, offering a distinct advantage in the design of next-generation therapeutics.[2][3]

The tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a particularly valuable building block within this class of compounds. The presence of a reactive aldehyde functionality on the rigid bicyclic core provides a versatile handle for the introduction of a wide array of chemical diversity through well-established synthetic transformations. This application note provides detailed protocols for two key derivatization strategies starting from this aldehyde: reductive amination for the synthesis of amine derivatives and the Wittig reaction for the generation of alkenes. These protocols are designed to be self-validating, with explanations of the underlying chemical principles and guidance for characterization, empowering researchers to confidently synthesize novel derivatives for their drug discovery programs.

Core Synthetic Pathways from a Versatile Aldehyde Intermediate

The formyl group of this compound serves as a gateway to a multitude of derivatives. The two primary pathways detailed in this guide, reductive amination and olefination, allow for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material.

G start tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate reductive_amination Reductive Amination start->reductive_amination R1R2NH, reductive agent wittig_reaction Wittig Reaction start->wittig_reaction Phosphorus ylide amine_derivatives Amine Derivatives (Substituted Aminomethyl) reductive_amination->amine_derivatives alkene_derivatives Alkene Derivatives (Substituted Vinyl) wittig_reaction->alkene_derivatives

Figure 1: Key synthetic transformations of this compound.

Part 1: Synthesis of Amine Derivatives via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the starting aldehyde or other functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mildness and tolerance of a wide range of functional groups.[4]

A patent for the synthesis of orexin receptor antagonists describes a similar reductive amination on a 2-azabicyclo[3.1.1]heptane system, providing a strong basis for the following protocol.[4]

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of a variety of amine derivatives.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve aldehyde and amine in DCM B Stir at room temperature A->B C Add NaBH(OAc)3 B->C D Stir until completion (TLC) C->D E Quench with aq. NaHCO3 D->E F Extract with DCM E->F G Dry organic layer (Na2SO4) F->G H Purify by column chromatography G->H

Figure 2: Workflow for the reductive amination protocol.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary or secondary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.

Self-Validation and Characterization:

The successful synthesis of the amine derivative can be confirmed by:

  • TLC: Disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot.

  • Mass Spectrometry (MS): Observation of the expected molecular ion peak for the synthesized amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the newly introduced alkyl/aryl groups and the methylene bridge connecting to the nitrogen.

    • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (around 200 ppm) and the appearance of a new signal for the methylene carbon adjacent to the newly formed amine.

Derivative Type Starting Amine Example Expected Product Anticipated Yield Range
Primary Amine AdductBenzylaminetert-Butyl 6-((benzylamino)methyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate70-90%
Secondary Amine AdductMorpholinetert-Butyl 6-(morpholinomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate65-85%
Anilino DerivativeAnilinetert-Butyl 6-((phenylamino)methyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate60-80%

Table 1: Representative examples of amine derivatives synthesized via reductive amination.

Part 2: Synthesis of Alkene Derivatives via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5] It involves the reaction of an aldehyde with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and triphenylphosphine oxide.[5] This reaction is highly reliable and offers excellent control over the location of the newly formed double bond. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene (E/Z isomers).

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol outlines a general procedure for the synthesis of alkene derivatives from the title aldehyde.

G cluster_0 Ylide Generation (if necessary) cluster_1 Wittig Reaction cluster_2 Work-up and Purification A Suspend phosphonium salt in anhydrous THF B Add strong base (e.g., n-BuLi) at low temp. A->B C Add aldehyde solution to ylide B->C D Warm to room temp. and stir C->D E Quench with water D->E F Extract with ether/EtOAc E->F G Remove triphenylphosphine oxide F->G H Purify by column chromatography G->H

Figure 3: Workflow for the Wittig reaction protocol.

Materials:

  • This compound

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 - 1.5 equivalents)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Solvents for work-up and chromatography

Procedure:

  • Ylide Generation: To a suspension of the phosphonium salt (1.1-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-BuLi in hexanes) dropwise at a low temperature (e.g., 0 °C or -78 °C). The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the freshly prepared ylide, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or crystallization from a non-polar solvent mixture (e.g., hexanes/ether) or by column chromatography. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene derivative.

Self-Validation and Characterization:

  • TLC: Monitor the disappearance of the aldehyde and the appearance of a new, less polar product spot.

  • Mass Spectrometry (MS): Confirm the molecular weight of the alkene product.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the aldehyde proton and the appearance of new signals in the vinylic region (typically 5-7 ppm). Coupling constants of the vinylic protons can help determine the E/Z stereochemistry.

    • ¹³C NMR: The aldehyde carbonyl signal will be absent, and new signals corresponding to the sp² carbons of the alkene will appear (typically 110-140 ppm).

Ylide Type Phosphonium Salt Example Expected Product Anticipated Yield Range
Non-stabilized YlideMethyltriphenylphosphonium bromidetert-Butyl 6-vinyl-3-azabicyclo[3.1.1]heptane-3-carboxylate60-80%
Stabilized Ylide(Carbethoxymethylene)triphenylphosphoraneEthyl 2-( (tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptan-6-yl)acrylate75-95% (predominantly E-isomer)

Table 2: Representative examples of alkene derivatives synthesized via the Wittig reaction.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By leveraging the reactivity of the aldehyde functionality through reductive amination and the Wittig reaction, researchers can readily access a diverse library of novel amine and alkene derivatives. The 3-azabicyclo[3.1.1]heptane scaffold offers significant potential in the development of new therapeutic agents, and the synthetic routes described herein serve as a valuable starting point for the exploration of this promising chemical space. The provided guidelines for reaction monitoring and product characterization ensure a high degree of scientific integrity and facilitate the efficient synthesis of these valuable compounds.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dudchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Krasavin, M., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Chechuga, M. R., et al. (2021). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. The Journal of Organic Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Organic Process Research & Development. [Link]

  • Palkó, M., et al. (2009). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Amino Acids. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Ouchakour, L. (2018). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. HAL Open Science. [Link]

  • Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists. (2020).

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Application Notes and Protocols for the Reductive Amination of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Azabicyclo[3.1.1]heptane Derivatives

The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally constrained bicyclic system that serves as a valuable bioisostere for piperidines and other related saturated heterocycles in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of functionalized side chains to this core structure is a critical step in the synthesis of novel therapeutic agents. Reductive amination stands out as a powerful and widely used method for forging carbon-nitrogen bonds, offering a direct and efficient route to introduce diverse amine functionalities onto the 3-azabicyclo[3.1.1]heptane framework, thereby enabling the exploration of a broad chemical space in drug discovery programs.[1]

This guide provides a comprehensive overview and detailed protocols for the reductive amination of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key intermediate in the synthesis of these valuable compounds.

Reaction Mechanism and Key Considerations

Reductive amination is a two-step, one-pot reaction that involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine.[2] The overall transformation is a cornerstone of modern organic synthesis due to its efficiency and broad applicability.[3]

The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate.[3] This is followed by the elimination of a water molecule to yield an imine. Under the typically neutral to mildly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[4] The choice of a suitable reducing agent is paramount, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[5]

Workflow of Reductive Amination

Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Formation (-H2O) Hemiaminal->Imine Iminium Iminium Ion (Protonation) Imine->Iminium Product Alkylated Amine Product Iminium->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium

Caption: General workflow of a one-pot reductive amination reaction.

Selection of the Reducing Agent: A Critical Choice

Several hydride-based reducing agents can be employed for reductive amination, with the most common being sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN).[6]

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective for imines/iminium ions.[7] Non-toxic byproducts (acetate).[5] Generally faster reaction rates.Moisture sensitive.[5]
Sodium Cyanoborohydride NaBH₃CNEffective and selective.[8] Tolerant of a wider pH range.Highly toxic cyanide byproducts.[9] Slower reaction rates compared to STAB.
Sodium Borohydride NaBH₄Inexpensive and readily available.Can reduce the starting aldehyde, leading to side products.[6] Requires careful control of reaction conditions.

For the reductive amination of this compound, sodium triacetoxyborohydride (STAB) is the recommended reagent. Its high selectivity for the iminium ion over the aldehyde minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and simpler purification.[5][7] The slightly acidic nature of STAB can also catalyze the formation of the imine intermediate.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents
  • This compound (1.0 eq)[10]

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)[5]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[7]

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the chosen amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the starting materials in an appropriate volume of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration with respect to the aldehyde). Stir the mixture at room temperature.

  • Imine Formation: Allow the aldehyde and amine to stir for 20-30 minutes to facilitate the formation of the imine intermediate.[11] For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation.[11]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-substituted tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate.

Reaction Scheme

cluster_0 Reductive Amination Aldehyde Amine R1R2NH Product

Caption: Reductive amination of the title compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent.Add an additional portion of STAB (0.3-0.5 eq) and continue stirring.
Low reactivity of the amine.Add a catalytic amount of acetic acid to promote imine formation. Consider gentle heating (e.g., 40 °C).
Formation of Alcohol Byproduct Use of a non-selective reducing agent.Ensure the use of STAB or NaBH₃CN.[5]
Water in the reaction mixture.Use anhydrous solvents and reagents.
Difficulty in Product Isolation Emulsion during work-up.Add more brine to the separatory funnel to break the emulsion.
Product is water-soluble.If the product is a highly polar amine, consider back-extraction from the acidic aqueous phase after neutralization.

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of a wide array of substituted amines. By carefully selecting the appropriate reducing agent, such as sodium triacetoxyborohydride, and optimizing the reaction conditions, researchers can efficiently generate libraries of novel compounds built upon the valuable 3-azabicyclo[3.1.1]heptane core. This application note provides a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs.

References

  • Vertex AI Search. Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • RSC Publishing. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.
  • Wordpress. (2026). Reductive Amination.
  • ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Wikipedia. Reductive amination.
  • YouTube. (2023). Reductive Amination.
  • BLDpharm. tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate.
  • PubChem. This compound.
  • ChemicalBook. This compound.
  • AK Scientific, Inc. 1818847-75-4 this compound.
  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.

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Application Notes & Protocols: Leveraging tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative in modern drug discovery to "Escape from Flatland" has intensified the focus on scaffolds that confer three-dimensional (3D) complexity to drug candidates. The 3-azabicyclo[3.1.1]heptane framework is an exemplary bioisostere that offers a rigid, non-aromatic core, improving physicochemical properties like solubility while providing precise exit vectors for substituent placement. This guide focuses on a particularly valuable derivative, tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate , a versatile building block whose aldehyde functional group serves as a linchpin for a multitude of synthetic elaborations. We will explore the strategic application of this scaffold, its inherent advantages, and provide detailed, field-tested protocols for its derivatization, with a primary focus on reductive amination.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold

The over-reliance on flat, aromatic rings in drug discovery has often led to compounds with poor solubility, high metabolic liability, and off-target effects. Saturated, rigid bicyclic systems like 3-azabicyclo[3.1.1]heptane offer a compelling alternative.[1][2]

Key Advantages:

  • Three-Dimensionality: The rigid, bridged structure presents substituents in well-defined spatial orientations, enabling more specific and potent interactions with biological targets. This rigid conformation is often retained upon binding, which can be advantageous in designing potent inhibitors, such as for kinases.[3][4]

  • Improved Physicochemical Properties: Replacing aromatic rings with saturated bioisosteres can significantly reduce lipophilicity (logP) and increase aqueous solubility, crucial parameters for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

  • Novel Chemical Space: These scaffolds provide access to patent-free chemical space, allowing for the development of novel intellectual property.[1][2]

  • Bioisosteric Replacement: The 3-azabicyclo[3.1.1]heptane core can act as a bioisostere for meta-substituted benzene rings or piperidines, mimicking the geometric arrangement of exit vectors while introducing beneficial sp³ character.[1][5]

The subject of this guide, this compound (CAS 1818847-75-4), is a strategically designed building block.[6][7] The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the secondary amine, while the formyl (aldehyde) group is a versatile handle for introducing molecular diversity.

Compound Property Value
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
CAS Number 1818847-75-4
Appearance White to yellow-brown solid or semi-solid

Table 1: Physicochemical properties of the title compound.[6]

Core Synthetic Applications: Gateway to Molecular Diversity

The aldehyde functionality of the scaffold is a gateway to numerous C-N and C-C bond-forming reactions critical to medicinal chemistry library synthesis. The choice of reaction dictates the type of substituent introduced and its connection to the core.

G cluster_main This compound cluster_reactions Key Derivatization Reactions cluster_products Resulting Functional Groups start Scaffold Aldehyde (R-CHO) reductive_amination Reductive Amination (+ R'-NH₂) start->reductive_amination C-N Bond wittig Wittig Reaction (+ Ph₃P=CHR') start->wittig C=C Bond aldol Aldol Condensation (+ Ketone/Ester) start->aldol C-C Bond oxidation Oxidation start->oxidation amine_product Secondary/Tertiary Amine (R-CH₂-NHR') reductive_amination->amine_product alkene_product Alkene (R-CH=CHR') wittig->alkene_product enol_product α,β-Unsaturated Carbonyl (R-CH=CH-C(O)R') aldol->enol_product acid_product Carboxylic Acid (R-COOH) oxidation->acid_product

Figure 1: Key synthetic pathways originating from the 6-formyl scaffold.

Among these, reductive amination is arguably the most powerful and widely used method in drug discovery for generating amine libraries with high diversity and efficiency.[8]

Protocol: Reductive Amination for Amine Library Synthesis

This protocol outlines a general, robust procedure for the reductive amination of this compound with a primary or secondary amine.

Principle & Mechanistic Insight

Reductive amination is a two-step, one-pot process.[9]

  • Iminium Formation: The scaffold aldehyde reacts with the chosen amine to form a hemiaminal, which then dehydrates to form a Schiff base (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by a weak acid.

  • Reduction: A hydride reducing agent, selective for the iminium ion over the starting aldehyde, reduces the C=N double bond to yield the final amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is mild enough not to reduce the aldehyde, is tolerant of slightly acidic conditions which favor iminium ion formation, and does not generate gaseous byproducts.[8]

G A Scaffold Aldehyde (R-CHO) C Hemiaminal Intermediate A->C + R'-NH₂ B Primary Amine (R'-NH₂) B->C D Iminium Ion [R-CH=N⁺HR'] C->D - H₂O (Acid Catalyzed) F Final Secondary Amine (R-CH₂-NHR') D->F Reduction E [H⁻] from NaBH(OAc)₃ E->F

Figure 2: Simplified workflow of a reductive amination reaction.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%Commercially AvailableStore under inert gas, refrigerated.
Primary/Secondary Amine of choice>98%Sigma-Aldrich, etc.Ensure purity. Liquid amines should be redistilled if necessary.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ReagentSigma-AldrichMoisture sensitive. Handle quickly in a dry environment.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousAcros OrganicsUse a dry solvent to prevent quenching the reducing agent.
Acetic Acid (AcOH)GlacialFisher ScientificUsed as a catalyst for iminium formation.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACSFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACSFor drying the organic layer.
Round-bottom flask, magnetic stirrer, nitrogen/argon lineStandard Lab
Step-by-Step Experimental Protocol

Objective: To synthesize the N-benzyl derivative as a representative example.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 225 mg, 1.0 mmol).

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCM (10 mL). Add benzylamine (1.05 eq, 112 mg, 1.05 mmol) via syringe, followed by glacial acetic acid (0.1 eq, 6 mg, 0.1 mmol).

    • Scientist's Note: Using a slight excess of the amine can drive the iminium formation equilibrium. DCE can be used instead of DCM and may improve yields for less reactive amines as it allows for higher reaction temperatures.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. The solution should remain clear.

    • Trustworthiness Check: For slow or sterically hindered amines, this pre-stirring step is crucial. One can monitor the formation of the imine/iminium ion by TLC or LC-MS if desired, though it is often not necessary.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq, 318 mg, 1.5 mmol) to the stirring solution.

    • Scientist's Note: A slight effervescence may be observed. The reaction is mildly exothermic. The 1.5-fold excess of the reducing agent ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System Example: 30% Ethyl Acetate in Hexanes. Stain with potassium permanganate.

  • Workup & Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (20 mL).

    • Causality Explanation: The basic NaHCO₃ solution quenches any remaining acetic acid and destroys excess hydride reagent.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

This compound is a high-value scaffold for medicinal chemists aiming to create novel, 3D-rich molecules. Its utility is primarily unlocked through the aldehyde handle, with reductive amination serving as a robust and versatile method for rapidly building libraries of drug-like compounds. The resulting secondary or tertiary amines can then be further functionalized or tested for biological activity. The principles and protocols outlined here provide a solid foundation for researchers to leverage this powerful building block in the design of next-generation therapeutics.[10][11]

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • Reimagining enzyme function for synthetic biology and drug discovery. Science.
  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate.
  • 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid. Bldpharm.
  • Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research.
  • Process for the reductive amination of aldehydes and ketones. Google Patents.
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  • This compound [1818847-75-4]. King-Pharm.
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  • rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Sigma-Aldrich.
  • Aza-tetracyclic oxazepine compounds and uses thereof. Google Patents.
  • Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. PubChemLite.
  • tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate. PubChem.
  • CAS NO. 1818847-75-4 | this compound. Arctom.
  • tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide. CymitQuimica.

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Application Notes and Protocols for the Boc Deprotection of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Azabicyclo[3.1.1]heptane Scaffolds and the Nuances of Boc Deprotection

The 3-azabicyclo[3.1.1]heptane framework is a rigid, three-dimensional scaffold increasingly sought after in medicinal chemistry and drug development. Its constrained bicyclic structure serves as a valuable bioisostere for commonly used motifs like piperidine and pyridine, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The introduction of a formyl group at the 6-position provides a versatile synthetic handle for further elaboration into a variety of functional groups, making tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate a key building block for novel therapeutics.

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of synthetic conditions and its facile removal under acidic conditions.[1] This orthogonality is crucial in multi-step syntheses. However, the deprotection of the Boc group in the presence of an acid-sensitive formyl (aldehyde) functionality requires careful consideration to avoid unwanted side reactions, such as acetal formation or degradation of the aldehyde.

This document provides a comprehensive guide to the Boc deprotection of this compound, detailing the underlying mechanistic principles, offering field-proven protocols, and discussing the critical parameters for achieving high yield and purity of the desired 6-formyl-3-azabicyclo[3.1.1]heptane product.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is a well-established electrophilic cleavage reaction. The mechanism proceeds through the following key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon.

  • Cleavage: The lone pair of electrons on the nitrogen atom facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine.

  • Protonation of the Amine: The newly liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites in the molecule or solvent.[2] The use of scavengers can mitigate this, although for this particular substrate, the primary concern is the stability of the formyl group.

Boc_Deprotection_Mechanism Substrate Boc-Protected Amine Protonated Protonated Carbamate Substrate->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tBu tert-butyl cation Protonated->tBu Amine Free Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Salt Amine Salt Amine->Salt + H⁺

Figure 1. Mechanism of Acidic Boc Deprotection.

Experimental Protocols and Methodologies

The choice of acidic reagent and reaction conditions is paramount to ensure the efficient removal of the Boc group while preserving the integrity of the formyl moiety. Below are two primary, validated protocols for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group, and its volatility simplifies the work-up procedure.[3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 6-formyl-3-azabicyclo[3.1.1]heptane.

Causality and Insights: The use of low temperature during the addition of TFA helps to control the reaction rate and minimize potential side reactions. The anhydrous conditions are crucial to prevent the formation of hydrates or other water-related byproducts with the aldehyde.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another widely used protocol and can sometimes be milder than TFA, offering better selectivity in the presence of other acid-sensitive groups.[4][5] The product is directly isolated as the hydrochloride salt, which is often a stable, crystalline solid.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 6-formyl-3-azabicyclo[3.1.1]heptane hydrochloride.

Causality and Insights: Using a commercially available solution of HCl in dioxane ensures anhydrous conditions. The direct precipitation of the hydrochloride salt often provides a product of high purity, simplifying the purification process.

Experimental_Workflow Start Dissolve Boc-protected substrate in anhydrous solvent Add_Acid Add acidic reagent (TFA or HCl in dioxane) Start->Add_Acid React Stir at specified temperature Add_Acid->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Work-up procedure Monitor->Workup Reaction complete Isolate Isolate product (free amine or HCl salt) Workup->Isolate

Figure 2. General Experimental Workflow for Boc Deprotection.

Comparative Data and Considerations

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Reagent Trifluoroacetic AcidHydrochloric Acid
Solvent Dichloromethane1,4-Dioxane
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 1-3 hours2-4 hours
Product Form Free amine (after basic workup)Hydrochloride salt
Work-up Aqueous work-up and extractionPrecipitation/Trituration
Advantages Fast reaction, volatile reagentMilder conditions, direct isolation of salt
Disadvantages Harsher acidity, requires basic workupDioxane is a less desirable solvent

Chemoselectivity and Stability of the Formyl Group:

The primary concern during the deprotection is the stability of the aldehyde functionality. Under strongly acidic conditions, aldehydes can be prone to side reactions. However, for the deprotection of this compound, both TFA and HCl in dioxane at room temperature have been shown to be effective without significant degradation of the formyl group, provided that the reaction is monitored and not allowed to proceed for an extended period after completion. The rigidity of the bicyclic system may also contribute to the stability of the formyl group by sterically hindering intermolecular reactions.

Conclusion and Best Practices

The successful Boc deprotection of this compound is readily achievable with high yields using standard acidic protocols. The choice between TFA in DCM and HCl in dioxane will depend on the desired final product form (free amine vs. hydrochloride salt) and the scale of the reaction.

Key Recommendations for Success:

  • Use Anhydrous Solvents: To prevent side reactions with the aldehyde.

  • Monitor the Reaction Closely: Avoid prolonged reaction times to minimize potential degradation of the product.

  • Control Temperature: Especially during the addition of strong acids like TFA.

  • Consider the Final Product Form: The HCl/dioxane protocol is advantageous for isolating a stable, crystalline hydrochloride salt.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can confidently and efficiently deprotect this key building block for use in their synthetic endeavors.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from University of Arizona Research Output.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Taylor, R. J. K., & Unsworth, W. P. (2011). A New Chemoselective Base-Mediated Protection/Deprotection Method for Aldehydes. Organic & Biomolecular Chemistry, 9(23), 8031-8034.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563-24569.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.

Sources

Application Notes and Protocols for the Versatile Building Block: tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. The rigid, three-dimensional architecture of bicyclic systems has positioned them as valuable isosteres for traditional aromatic and saturated heterocyclic rings. Among these, the 3-azabicyclo[3.1.1]heptane core has emerged as a compelling structural motif, offering a unique conformational constraint. This application note provides a detailed guide to the experimental protocols for key chemical transformations of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (also identified by CAS numbers 1379309-87-7 and 1818847-75-4), a versatile building block for the synthesis of diverse chemical entities. These protocols are designed for researchers and scientists engaged in medicinal chemistry and drug development, offering insights into the causality behind experimental choices and ensuring procedural robustness.

The inherent reactivity of the aldehyde functional group, coupled with the stability of the Boc-protected bicyclic amine, allows for a wide array of synthetic manipulations. This guide will detail four fundamental transformations: reductive amination, Wittig olefination, oxidation to a carboxylic acid, and reduction to an alcohol.

Chemical and Physical Properties

A foundational understanding of the subject molecule's properties is critical for successful experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [1][2]
Physical State White to yellow-brown solid or semi-solid[3]
CAS Number 1818847-75-4[4][5]

Core Experimental Protocols

The following protocols are presented with an emphasis on mechanistic understanding and practical execution, ensuring reproducibility and high yields.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and subsequent reduction of an iminium ion. The choice of a mild reducing agent is paramount to prevent the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over aldehydes and ketones, and its tolerance of a wide range of functional groups.[6][7]

Expertise & Experience: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent. The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction. The Boc protecting group is stable under these mildly acidic conditions.

Protocol: Reductive Amination with a Primary Amine

This protocol details the reaction with a generic primary amine (R-NH₂).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCM B Stir at room temperature for 15-30 min A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C Imine formation D Stir at room temperature for 2-16 h C->D E Quench with saturated aq. NaHCO₃ D->E Monitor by TLC/LC-MS F Extract with DCM E->F G Purify by column chromatography F->G

Caption: Workflow for Reductive Amination.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Primary Amine (R-NH₂)1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5Reducing Agent
Dichloromethane (DCM)-Solvent
Saturated aq. NaHCO₃-Quenching Agent

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Wittig Olefination: Carbon-Carbon Double Bond Formation

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[8] It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). Non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), typically favor the formation of Z-alkenes, although for terminal alkenes this is not a concern.[9]

Expertise & Experience: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide. The reaction should be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly basic ylide. The Boc group is stable under the basic conditions of the Wittig reaction. The primary byproduct, triphenylphosphine oxide, can sometimes complicate purification but is often removable by crystallization or careful chromatography.

Protocol: Methylenation using Methyltriphenylphosphonium Bromide

Workflow Diagram:

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Suspend MePh₃PBr (1.5 eq) in anhydrous THF B Add n-BuLi (1.4 eq) at 0 °C A->B C Stir for 1 h to form bright yellow ylide B->C D Cool ylide solution to 0 °C C->D E Add solution of aldehyde (1.0 eq) in THF dropwise D->E F Stir at room temperature for 1-3 h E->F G Quench with saturated aq. NH₄Cl F->G Monitor by TLC/LC-MS H Extract with ethyl acetate G->H I Purify by column chromatography H->I

Caption: Workflow for Wittig Olefination.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Methyltriphenylphosphonium Bromide (MePh₃PBr)1.5Ylide Precursor
n-Butyllithium (n-BuLi)1.4Base
Anhydrous Tetrahydrofuran (THF)-Solvent
Saturated aq. NH₄Cl-Quenching Agent

Step-by-Step Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.4 eq, as a solution in hexanes) to the suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the terminal alkene.

Oxidation to Carboxylic Acid: The Pinnick Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mild acidic conditions, is particularly well-suited for substrates with sensitive functional groups.[4]

Expertise & Experience: A key aspect of the Pinnick oxidation is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.[10] The reaction is typically performed in a buffered system (e.g., with sodium dihydrogen phosphate, NaH₂PO₄) to maintain a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid (HClO₂). The Boc group is stable under these conditions.

Protocol: Oxidation to tert-Butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Purification A Dissolve aldehyde (1.0 eq) in t-BuOH and water B Add 2-methyl-2-butene (10 eq) and NaH₂PO₄ (10 eq) A->B C Add NaClO₂ (10 eq) solution dropwise at RT B->C D Stir at room temperature for 12-24 h C->D E Quench with saturated aq. Na₂SO₃ D->E Monitor by TLC/LC-MS F Acidify and extract with EtOAc E->F G Purify by crystallization or chromatography F->G

Caption: Workflow for Pinnick Oxidation.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Sodium Chlorite (NaClO₂)10.0Oxidant
Sodium Dihydrogen Phosphate (NaH₂PO₄)10.0Buffer
2-Methyl-2-butene10.0HOCl Scavenger
tert-Butanol (t-BuOH) / Water-Solvent System
Saturated aq. Na₂SO₃-Quenching Agent

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • To this solution, add 2-methyl-2-butene (10.0 eq) followed by sodium dihydrogen phosphate (10.0 eq).

  • Prepare a solution of sodium chlorite (10.0 eq) in water.

  • Add the sodium chlorite solution dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which may be purified further by crystallization or chromatography.

Reduction to Alcohol: A Straightforward Conversion

The reduction of the aldehyde to the corresponding primary alcohol is a simple yet crucial transformation, providing a hydroxyl handle for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, well-tolerated by the Boc protecting group and ester functionalities.[11]

Expertise & Experience: The reaction is typically carried out in a protic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature) to control the reactivity. The workup is straightforward, involving an aqueous quench and extraction.

Protocol: Reduction to tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve aldehyde (1.0 eq) in Methanol B Cool solution to 0 °C A->B C Add NaBH₄ (1.5 eq) portion-wise B->C D Stir at 0 °C to room temperature for 1-2 h C->D E Quench with water D->E Monitor by TLC/LC-MS F Extract with EtOAc E->F G Purify by column chromatography F->G

Sources

Application Note: Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate as a Constrained Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the strategic use of conformationally constrained building blocks is paramount for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The concept of "escaping flatland" encourages the move from planar, aromatic scaffolds to saturated, three-dimensional structures.[1] This note details the applications of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate , a versatile building block embodying this principle. The rigid 3-azabicyclo[3.1.1]heptane core serves as a bioisosteric replacement for meta-substituted aromatic rings, offering a defined spatial arrangement of substituents.[2][3][4] The presence of a chemically tractable aldehyde function allows for its seamless integration into diverse synthetic routes. This document provides detailed protocols, scientific rationale, and practical insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their medicinal chemistry programs.

The Strategic Advantage of Constrained Scaffolds

The use of rigid molecular scaffolds is a cornerstone of rational drug design. By pre-organizing functional groups into a specific, biologically relevant conformation, these scaffolds can significantly reduce the entropic penalty of binding to a target protein or enzyme.[5] This often translates into a substantial increase in binding affinity and potency.

The 3-azabicyclo[3.1.1]heptane framework is particularly noteworthy. Its rigid structure mimics the 1,3-vectoral arrangement of substituents on a phenyl or pyridine ring, making it an excellent non-planar bioisostere.[6] This substitution can profoundly improve key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties by:

  • Increasing sp³ character: Enhances solubility and reduces metabolic liability associated with planar aromatic systems.

  • Providing Novel IP Space: Creates structurally unique molecules, opening new avenues for intellectual property.

  • Improving Selectivity: The precise positioning of exit vectors can lead to more specific interactions with the desired biological target, reducing off-target effects.

The title compound, with its Boc-protected amine and reactive formyl group, is an ideal entry point for exploring the chemical space around this valuable scaffold.

G cluster_0 Traditional 2D Scaffold cluster_1 Constrained 3D Bioisostere cluster_2 Improved Properties Aromatic meta-Substituted Pyridine Ring Bicyclic 3-Azabicyclo[3.1.1]heptane Core Aromatic->Bicyclic Bioisosteric Replacement Prop1 Enhanced Solubility Bicyclic->Prop1 Prop2 Metabolic Stability Bicyclic->Prop2 Prop3 3D Structural Diversity Bicyclic->Prop3

Caption: Bioisosteric replacement of a 2D aromatic ring with a 3D bicyclic scaffold.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 1818847-75-4[7][8]
Molecular Formula C₁₂H₁₉NO₃[7]
Molecular Weight 225.28 g/mol [7]
Appearance White to off-white solid or oil
Purity Typically ≥97%
Storage Conditions Store under an inert atmosphere, refrigerated

Core Application: Reductive Amination

The aldehyde moiety of this compound is a versatile handle for introducing a wide range of functional groups. Reductive amination is arguably the most powerful and widely used transformation for this purpose, enabling the construction of secondary and tertiary amines.

General Workflow

The reaction proceeds via a two-step, one-pot sequence:

  • Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a Schiff base (imine) or enamine, which is in equilibrium with its protonated iminium ion form.

  • Reduction: A hydride reagent, selective for the iminium ion over the starting aldehyde, reduces the C=N bond to furnish the final amine product.

G Aldehyde Bicyclic Aldehyde (R-CHO) Iminium Iminium Ion Intermediate [R-CH=NR'R'']⁺ Aldehyde->Iminium Amine Primary/Secondary Amine (R'R''NH) Amine->Iminium Product Final Amine Product (R-CH₂-NR'R'') Iminium->Product Reagent Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Iminium Reduction

Caption: General workflow for the reductive amination of the bicyclic aldehyde.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol provides a reliable method for coupling the title compound with a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 - 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Amine Addition: Add the amine (e.g., benzylamine, 118 mg, 1.1 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Scientific Rationale & Expertise-Driven Insights
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), it is mild enough that it will not significantly reduce the starting aldehyde, allowing the reaction to be performed in one pot. Its tolerance for mild acidity obviates the need for strict pH control, which is often required when using sodium cyanoborohydride (NaBH₃CN).[10]

  • Solvent Selection: Anhydrous, non-protic solvents like DCM or DCE are ideal. They effectively solubilize the reactants and do not interfere with the water-sensitive iminium formation or the hydride reagent.

  • Role of Acetic Acid: For less reactive amines or sterically hindered aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the overall reaction rate. However, for many simple amines, it is not strictly necessary.

  • Work-up Procedure: The aqueous NaHCO₃ quench is critical. It neutralizes any remaining acetic acid and hydrolyzes unreacted NaBH(OAc)₃. The basic conditions ensure the final amine product is in its freebase form, facilitating extraction into the organic solvent.

Conclusion

This compound is a high-value building block for modern medicinal chemistry. Its constrained three-dimensional architecture provides a validated platform for creating non-planar bioisosteres of key aromatic pharmacophores. The protocols and insights provided herein demonstrate the straightforward utility of its formyl group in building molecular complexity via robust and reliable transformations like reductive amination. By incorporating this scaffold, drug discovery programs can access novel chemical space, leading to the development of candidates with superior physicochemical and pharmacological properties.

References

  • Heinis, C., & Winter, G. (2009). Combinatorial Chemistry in Drug Discovery. PMC - NIH. Available at: [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. BioSolveIT. Available at: [Link]

  • St. Amant, A. H., et al. (2023). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]

  • Unsal-Kacmaz, K. (2026). Reimagining enzyme function for synthetic biology and drug discovery. BioPharma Dive. Available at: [Link]

  • Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available at: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, Cambridge Open Engage. Available at: [Link]

  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS Institutional Repository. Available at: [Link]

  • Wang, S., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available at: [Link]

  • Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. Available at: [Link]

  • Autechaux. (n.d.). This compound. Autechaux. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2018). SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory work.

Introduction

The synthesis of this compound is a common yet sometimes challenging oxidation of the corresponding primary alcohol. The aldehyde product is a valuable building block in medicinal chemistry. Achieving a high yield of pure product requires careful selection of the oxidation method and precise control of reaction conditions. This guide will focus on the most common and effective methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Aldehyde

Question: I am getting a very low yield of my desired aldehyde, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield is a common problem that can stem from several factors, primarily related to the choice of oxidant and the reaction setup.

Possible Causes & Solutions:

  • Inactive Oxidizing Agent:

    • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. If it has been improperly stored, it may have degraded. It's recommended to use freshly opened DMP or to dry it under vacuum before use.

    • Swern Oxidation: The activating agent (e.g., oxalyl chloride or trifluoroacetic anhydride) must be of high purity and added under strictly anhydrous conditions. The dimethyl sulfoxide (DMSO) should also be anhydrous.

    • Parikh-Doering Oxidation: The sulfur trioxide-pyridine complex (SO₃·Py) is highly hygroscopic. Ensure it is handled in a dry environment (e.g., a glovebox or under an inert atmosphere) and is of high quality.[1]

  • Suboptimal Reaction Temperature:

    • Swern Oxidation: This reaction requires cryogenic temperatures (typically -78 °C) for the initial activation and alcohol addition steps.[2][3] If the temperature is too high, the electrophilic intermediate can decompose or lead to side reactions. Ensure your cooling bath is stable and the internal reaction temperature is monitored.

    • Parikh-Doering and DMP Oxidations: These are often run at 0 °C to room temperature.[4][5] However, for sensitive substrates, starting at a lower temperature (0 °C) and slowly warming to room temperature can improve the yield.

  • Insufficient Equivalents of Reagents:

    • For all oxidation methods, it's crucial to use the correct stoichiometry. A slight excess of the oxidizing agent is often used to ensure complete conversion of the starting alcohol. For Swern and Parikh-Doering oxidations, the amount of base (typically triethylamine or diisopropylethylamine) is also critical for the final elimination step.[2][4]

Experimental Protocol: A General Approach to Yield Optimization

  • Small-Scale Test Reactions: Before committing a large amount of starting material, run small-scale test reactions to compare different oxidation methods (Swern, DMP, Parikh-Doering).

  • Reagent Quality Check: Use fresh, high-purity, and anhydrous reagents and solvents.

  • Strict Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of reagents by atmospheric moisture.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting alcohol. This will help you determine the optimal reaction time.

Issue 2: Over-oxidation to the Carboxylic Acid

Question: I am observing the formation of the corresponding carboxylic acid, tert-butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, as a significant byproduct. How can I prevent this?

Answer:

Over-oxidation is a classic problem when synthesizing aldehydes.[6][7] The methods discussed here are generally very effective at preventing this, so if you are seeing over-oxidation, it points to a specific issue with your chosen method or workup.

Possible Causes & Solutions:

  • Choice of Oxidant: While Swern, DMP, and Parikh-Doering oxidations are known for stopping at the aldehyde, contamination with other oxidizing species or improper reaction conditions can lead to over-oxidation.[8][9] Avoid using chromium-based oxidants (like PCC or PDC) if you are having this issue, as they have a higher tendency for over-oxidation, especially if water is present.[10]

  • Aqueous Workup: The aldehyde can be sensitive to air oxidation, particularly under non-neutral pH conditions during workup. It's best to perform the workup quickly and under neutral or slightly acidic conditions.

  • Presence of Water: For some oxidation mechanisms, the presence of water can facilitate the formation of a hydrate from the aldehyde, which can then be further oxidized.[11] Ensure your reaction is conducted under strictly anhydrous conditions.

Workflow for Preventing Over-oxidation

G start Start: Oxidation of Primary Alcohol anhydrous Ensure Strictly Anhydrous Conditions (Reagents & Glassware) start->anhydrous oxidant Select Mild Oxidant: DMP, Swern, or Parikh-Doering anhydrous->oxidant workup Perform Non-Aqueous or Carefully Controlled Aqueous Workup oxidant->workup product Isolate Aldehyde Product workup->product

Caption: Workflow to minimize over-oxidation.

Issue 3: Formation of a Smelly Side Product in Swern Oxidation

Question: My Swern oxidation produced a very strong, unpleasant smell, and my yield was low. What is this smell and how can I avoid this issue?

Answer:

The notorious smell from a Swern oxidation is dimethyl sulfide ((CH₃)₂S), which is a byproduct of the reaction.[2] While its formation is unavoidable, excessive odor and low yield can indicate a problem with the reaction temperature.

Possible Causes & Solutions:

  • Elevated Temperature: The intermediate in a Swern oxidation is only stable at low temperatures. If the reaction is allowed to warm up prematurely, a side reaction can occur, leading to the formation of a methyl thiomethyl ether (MTM ether) byproduct and a reduction in the yield of the desired aldehyde.

  • Workup: The dimethyl sulfide is volatile and has a low boiling point (37 °C). During the workup and concentration steps, it will evaporate, causing the strong odor.

Best Practices for Swern Oxidation:

  • Maintain Cryogenic Temperatures: Use a dry ice/acetone or a cryocooler to maintain a stable temperature of -78 °C throughout the addition of reagents.

  • Controlled Warming: Only allow the reaction to warm to room temperature after the addition of the base (triethylamine) is complete.[3]

  • Fume Hood and Quenching: Always perform the reaction and workup in a well-ventilated fume hood. You can quench the residual dimethyl sulfide in your glassware by rinsing with a bleach solution, which oxidizes it to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2]

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the "best" for this synthesis?

A1: There is no single "best" method, as the optimal choice depends on the scale of your reaction, available equipment, and sensitivity of your substrate. Here is a comparative summary:

FeatureSwern OxidationDess-Martin OxidationParikh-Doering Oxidation
Temperature -78 °C (Cryogenic)0 °C to Room Temp0 °C to Room Temp
Reagents DMSO, Oxalyl Chloride, BaseDess-Martin Periodinane (DMP)DMSO, SO₃·Py, Base
Advantages High yields, widely applicableMild conditions, simple workupMild conditions, avoids cryogenic temps
Disadvantages Requires cryogenic temps, toxic CO byproduct, smelly (DMS)DMP is expensive and potentially explosiveSO₃·Py is hygroscopic

Q2: How do I purify the final aldehyde product?

A2: The most common method for purifying this compound is flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes or dichloromethane is typically effective. It is important to note that aldehydes can sometimes be unstable on silica gel, so it's advisable to run the column relatively quickly.

Q3: Can I store the aldehyde product?

A3: Aldehydes can be susceptible to oxidation upon exposure to air. For long-term storage, it is best to keep the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a freezer). If possible, converting it to a more stable derivative (like an acetal) for storage and deprotecting it just before the next step is also an option.

Q4: What is the mechanism of the Parikh-Doering oxidation?

A4: The Parikh-Doering oxidation is an activated DMSO oxidation. The key steps are:

  • Activation of DMSO with the sulfur trioxide-pyridine complex (SO₃·Py).[12]

  • Nucleophilic attack by the primary alcohol on the activated DMSO species.

  • Deprotonation by a hindered base (like triethylamine) to form a sulfur ylide.[4]

  • An intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and the protonated base.[4][12]

G cluster_0 Parikh-Doering Oxidation Mechanism DMSO DMSO ActivatedDMSO Activated DMSO Intermediate DMSO->ActivatedDMSO + SO3-Py SO3Py SO3-Pyridine Alcohol R-CH2OH Alkoxysulfonium Alkoxysulfonium Ion Alcohol->Alkoxysulfonium + ActivatedDMSO Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base (-H+) Base Et3N Aldehyde R-CHO (Product) Ylide->Aldehyde Intramolecular Elimination DMS DMS Ylide->DMS

Caption: Simplified mechanism of the Parikh-Doering oxidation.

References

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Wikipedia. (2023). Parikh–Doering oxidation. [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • Pure. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • MyTutor. State the reagents and conditions for the formation of an aldehyde, starting from a primary-alcohol. [Link]

  • Chemguide. Oxidising alcohols to make aldehydes and ketones. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • Chem-Station Int. Ed. (2014). Parikh-Doering Oxidation. [Link]

  • Google Patents. (2024). WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4)
  • ResearchGate. (2021). (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • YouTube. (2020). Preparations of aldehydes and Ketones from primary alcohols,secondary alcohols and alkynes. [Link]

  • Reddit. (2023). How does it go from primary alcohol to aldehyde. What happens to the 2 H. [Link]

  • Organic Chemistry.org. (2019). Swern Oxidation. [Link]

  • Autech Industry Co.,Limited. This compound. [Link]

  • Michigan State University Chemistry. Swern Oxidation Procedure. [Link]

  • Mol-Instincts. TERT-BUTYL 6-FORMYL-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE synthesis. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. [Link]

  • PubChem. Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. [Link]

  • Google Patents. (2018). SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.
  • Acbira. This compound. [Link]

  • ResearchGate. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes | Request PDF. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. This molecule, with its strained bicyclic core, reactive aldehyde, and acid-sensitive Boc protecting group, presents a unique set of purification challenges. This guide is born from extensive field experience and is designed to provide you not just with protocols, but with the underlying chemical logic to troubleshoot and optimize your purification strategy effectively. Our goal is to empower you to move beyond rote procedures and make informed decisions that ensure the integrity and purity of your compound.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section is structured to address specific, practical issues you may encounter during the purification process.

Question: My yield is significantly lower than expected after silica gel chromatography, and my fractions are not clean. What's going on?

Answer: This is a frequent issue stemming from the inherent reactivity of both the aldehyde and the Boc-protecting group on the acidic surface of standard silica gel.

  • Causality 1: On-Column Decomposition. Standard silica gel is acidic (pH ≈ 4-5), which can be sufficient to cause partial cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][2] This generates a more polar, unprotected amine that either streaks down the column or remains at the baseline, drastically reducing the yield of your desired product.

  • Causality 2: Aldehyde Instability. Aldehydes can be prone to oxidation, especially when exposed to air over a large surface area like silica gel, converting it to the corresponding carboxylic acid.[3] This highly polar impurity will strongly adhere to the silica, again lowering your isolated yield. Some aldehydes may also undergo other decomposition pathways on silica.[3]

Solutions & Protocols:

  • Deactivate the Silica Gel: Before preparing your column slurry, pre-treat the silica gel with a basic modifier. A common and effective method is to use a solvent system containing 1% triethylamine (Et₃N). For example, if your eluent is a gradient of ethyl acetate in hexanes, prepare both solvents with 1% Et₃N. This neutralizes the acidic sites on the silica surface, protecting the Boc group.

  • Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than what TLC might suggest to hasten elution and reduce the time for potential decomposition.

  • Consider an Alternative Stationary Phase: If problems persist, switch to a less acidic medium like neutral alumina or use a reversed-phase (C18) column, which operates under different separation principles and avoids the acidity of silica.

Question: I'm observing a new, more polar spot on my TLC analysis of the column fractions that wasn't in the crude material. Is this the carboxylic acid?

Answer: Yes, this is the classic signature of on-column oxidation of the aldehyde to its carboxylic acid. The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH), which is significantly more polar and will have a much lower Rf value on the TLC plate.

Solutions & Protocols:

  • Use High-Purity, Degassed Solvents: Ensure your chromatography solvents are fresh and of high purity. Using solvents that have been sitting for long periods can introduce peroxide impurities, which accelerate oxidation. Degassing the solvents by sparging with nitrogen or argon before use can also help.

  • Work Under an Inert Atmosphere: While not always practical for flash chromatography, if the compound is particularly sensitive, loading the column and collecting fractions under a blanket of nitrogen or argon can mitigate oxidation.

  • Switch to a Non-Chromatographic Method: If oxidation is unavoidable, the most robust solution is to switch to a purification method that doesn't involve silica gel. The sodium bisulfite adduct formation method is an excellent alternative.[3][4]

Answer: Not necessarily. The failure to precipitate is a common observation and is often related to the solubility of the specific aldehyde-bisulfite adduct rather than a failure of the reaction itself.[5]

  • Causality: Adduct Solubility. The bisulfite adduct of your molecule may be soluble in the reaction medium (e.g., water/ethanol mixtures).[5] Relying on precipitation for isolation in such cases will lead to very low or no recovery.

Solutions & Protocols:

  • Adopt a Liquid-Liquid Extraction Protocol: Instead of filtration, the correct approach is to treat the adduct as a water-soluble salt. After forming the adduct in an aqueous solution, perform an extraction with an organic solvent (like diethyl ether or ethyl acetate) to wash away any non-aldehydic organic impurities. The desired adduct remains in the aqueous layer.[6]

  • Ensure Reagent Quality: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite or sodium metabisulfite.[5] The potency of bisulfite solutions can decrease over time.

  • Regenerate the Aldehyde: After washing away the impurities, the aldehyde can be regenerated from the aqueous layer. This is achieved by adding a base, such as sodium carbonate or sodium hydroxide, until the solution is basic (pH > 8 for NaHCO₃, pH ≈ 12 for NaOH).[5][6] This reverses the reaction, releasing the pure aldehyde, which can then be extracted into a fresh organic layer (e.g., dichloromethane or ethyl acetate).

Workflow & Troubleshooting Diagrams

Troubleshooting Purification Issues

start Low Yield or Purity Issue method Which Purification Method? start->method silica Silica Gel Chromatography method->silica Silica bisulfite Bisulfite Adduct Method method->bisulfite Bisulfite silica_issue1 Yield Loss & Streaking silica->silica_issue1 silica_issue2 New Polar Spot (Oxidation) silica->silica_issue2 bisulfite_issue1 No Precipitate Formed bisulfite->bisulfite_issue1 bisulfite_issue2 Low Recovery After Regeneration bisulfite->bisulfite_issue2 sol_silica1 Cause: Boc-cleavage / Decomposition Solution: Neutralize silica with Et3N or use Alumina. silica_issue1->sol_silica1 sol_silica2 Cause: On-column oxidation Solution: Use fresh solvents or switch to bisulfite method. silica_issue2->sol_silica2 sol_bisulfite1 Cause: Adduct is water-soluble Solution: Use liquid-liquid extraction to isolate adduct in aqueous phase. bisulfite_issue1->sol_bisulfite1 sol_bisulfite2 Cause: Incomplete regeneration Solution: Basify to pH > 12 with NaOH and extract thoroughly. bisulfite_issue2->sol_bisulfite2

Caption: Decision tree for troubleshooting common purification problems.

Bisulfite Purification Workflow

cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Aldehyde Regeneration cluster_3 Step 4: Final Isolation a Dissolve crude aldehyde in a miscible solvent (e.g., THF, MeOH) b Add fresh, saturated aqueous NaHSO3 solution a->b c Stir vigorously for 1-4 hours b->c d Transfer to separatory funnel c->d e Wash aqueous layer with organic solvent (e.g., EtOAc) d->e f Discard organic layer (contains impurities) e->f g Add fresh organic solvent (DCM) f->g h Basify aqueous layer with NaOH to pH > 12 g->h i Shake and separate layers h->i j Collect organic layer i->j k Dry (Na2SO4), filter, and concentrate j->k l Pure Aldehyde k->l

Caption: Step-by-step workflow for aldehyde purification via bisulfite adduct.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting solvent system for purifying this compound on silica gel?

A1: A non-polar system is recommended to elute the aldehyde efficiently while retaining more polar impurities like oxidized byproducts.[3] A gradient elution is typically most effective. Start with a low polarity mixture and gradually increase the concentration of the more polar solvent.

Solvent System Starting Gradient Typical Final Gradient Notes
Hexanes / Ethyl Acetate95 : 580 : 20A standard, versatile system.
Hexanes / Diethyl Ether97 : 390 : 10Diethyl ether is less polar than ethyl acetate and can offer different selectivity.[3]
Dichloromethane / Hexanes10 : 9050 : 50Good for compounds that have poor solubility in pure hexanes.

Always add 1% triethylamine to your eluent to prevent Boc-group degradation.

Q2: How should I store the purified this compound to ensure its stability?

A2: The compound should be stored under conditions that minimize oxidation and decomposition. The aldehyde functionality is prone to air oxidation, and the bicyclic system may have inherent strain. Commercial suppliers recommend storing the compound in a freezer under an inert atmosphere.[7]

  • Temperature: Store in a freezer at or below -20°C.[7] For short-term use, 2-8°C is acceptable.[8][9]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen.

  • Container: Use a tightly sealed vial with a secure cap.

Q3: Besides TLC, what analytical methods are recommended to confirm the purity of the final product?

A3: A combination of techniques should be used for a comprehensive assessment of purity:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is essential. Look for the characteristic aldehyde proton singlet (typically δ 9-10 ppm) and the sharp singlet for the nine protons of the tert-butyl group (typically δ 1.4-1.5 ppm). The absence of a broad peak around δ 10-12 ppm would indicate the absence of the carboxylic acid impurity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate mass of the compound, confirming its identity. The liquid chromatography component is also excellent for detecting trace impurities that may not be visible by TLC. Note that the Boc group can sometimes fragment under certain MS conditions.[10]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for a strong carbonyl stretch for the aldehyde (around 1720-1740 cm⁻¹) and the carbamate carbonyl stretch (around 1680-1700 cm⁻¹).

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online Forum]. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum]. Available at: [Link]

  • ResearchGate. (2020). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. (2024). WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications.
  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Available at: [Link]

  • Gergov, M., et al. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 12(7), 740-748. Available at: [Link]

  • Reddit. (2015). r/chemistry: Purifying aldehydes? [Online Forum]. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate and its derivatives. The synthesis of this bicyclic aldehyde, a valuable building block, often involves the oxidation of the corresponding primary alcohol, tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. This critical step is prone to several side reactions that can impact yield, purity, and stereochemical integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic challenges.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My oxidation reaction is incomplete, leaving significant amounts of the starting alcohol. What are the likely causes and how can I improve conversion?

A1: Incomplete conversion is a common issue stemming from reagent deactivation, insufficient equivalents of the oxidant, or suboptimal reaction conditions. The primary cause often depends on the chosen oxidation method.

  • For DMSO-based Oxidations (Swern, Parikh-Doering):

    • Cause: The active electrophilic sulfur species is highly moisture-sensitive.[1][2] Traces of water in the solvent (DCM), DMSO, or the starting alcohol will consume the activator (e.g., oxalyl chloride, SO₃·pyridine) and the activated DMSO species, halting the reaction. The Parikh-Doering oxidation can be operationally simpler and run at higher temperatures (0 °C to RT) than the Swern oxidation (-78 °C), potentially reducing issues with frozen, wet solvents.[3][4]

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled solvents (DCM over CaH₂) and anhydrous grade DMSO. The alcohol substrate should be dried azeotropically with toluene or under high vacuum before the reaction.

      • Reagent Stoichiometry: For Parikh-Doering conditions, a large excess of DMSO and the SO₃·pyridine complex may be required to drive the reaction to completion.[3]

      • Temperature Control (Swern): The initial activation of DMSO with oxalyl chloride must be performed at -78 °C. Allowing the temperature to rise prematurely can lead to the decomposition of the reactive chloro(dimethyl)sulfonium chloride intermediate.[1][5][6]

  • For Dess-Martin Periodinane (DMP) Oxidation:

    • Cause: DMP itself can be deactivated by moisture. Furthermore, the acetic acid produced as a byproduct can sometimes inhibit the reaction or lead to side reactions if not buffered.[7] Interestingly, in some cases, impure or partially hydrolyzed DMP can be a more effective oxidant.[7]

    • Solution:

      • Use High-Quality DMP: Start with a fresh bottle of DMP or a recently prepared batch.

      • Add a Mild Base: Including a buffer like pyridine or sodium bicarbonate (1.5-2.0 equivalents) can neutralize the acetic acid byproduct, preventing potential acid-catalyzed side reactions and sometimes improving reaction rates.

      • Increase Equivalents: A modest increase in DMP (e.g., from 1.2 to 1.5 eq) can often improve conversion without significant side product formation.

Q2: I'm observing over-oxidation of my aldehyde to the corresponding carboxylic acid. How can I prevent this?

A2: Over-oxidation is a classic problem when using harsh or non-selective oxidizing agents. The methods typically employed for this transformation are specifically chosen to avoid this outcome. If you are observing carboxylic acid formation, it points to a significant deviation from standard protocol or the use of an inappropriate reagent.

  • Cause: The use of chromium-based oxidants (e.g., Jones reagent, PCC in certain conditions) or allowing a reaction with milder oxidants to proceed for excessively long times in the presence of water can lead to over-oxidation. Aldehydes can form hydrate intermediates in the presence of water, which can then be further oxidized.

  • Solution:

    • Choose the Right Reagent: Mild, selective reagents are essential. Swern, Parikh-Doering, and Dess-Martin oxidations are specifically designed to stop at the aldehyde stage for primary alcohols.[1][5][8] They do not over-oxidize aldehydes to carboxylic acids under standard anhydrous conditions.[5][7]

    • Strict Anhydrous Conditions: Ensure the reaction and workup are performed under strictly anhydrous conditions until the oxidant is quenched. This minimizes the formation of the hydrate intermediate that is susceptible to further oxidation.

    • Controlled Workup: Quench the reaction promptly once TLC or LC-MS shows full consumption of the starting material. Do not let the reaction stir for extended periods unnecessarily.

Q3: My final product appears to be a mixture of diastereomers. What causes this epimerization and how can I maintain stereochemical integrity?

A3: The α-proton of the newly formed aldehyde (at C6) is acidic and susceptible to removal by base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization or epimerization.

  • Cause: The presence of a strong or even a mild base in the reaction mixture can facilitate epimerization.

    • In Swern and Parikh-Doering oxidations , the triethylamine or DIPEA used as the final base is the primary culprit.[1][3] Although the reaction is typically run at low temperatures to minimize this, the risk is always present, especially during workup or if the temperature is not well-controlled.

    • In DMP oxidations , the reaction is run under neutral or slightly acidic conditions, which significantly reduces the risk of epimerization. This is a key advantage of the DMP method for sensitive substrates like N-protected α-amino aldehydes.[8][9]

  • Solution:

    • Prioritize DMP Oxidation: For substrates prone to epimerization, Dess-Martin periodinane is often the superior choice as it avoids the use of a strong amine base.[8][9][10]

    • Careful Control of Base (Swern/Parikh-Doering): If using a DMSO-based method, use the minimum required amount of triethylamine (typically 2-3 equivalents). Ensure the base is added slowly at low temperature, and that the reaction is quenched and worked up promptly without allowing it to warm to room temperature for extended periods in the presence of the amine.

    • Buffered Workup: During workup, use a weakly acidic buffer (e.g., a saturated solution of NH₄Cl or a dilute phosphate buffer at pH 7) to neutralize the amine base quickly, minimizing the time the aldehyde is exposed to basic conditions.

Q4: The Boc protecting group is being cleaved during the reaction. Why is this happening and what conditions should I use?

A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[11] Its cleavage indicates the presence of acidic conditions, either in the reaction itself or during workup.

  • Cause:

    • Oxidant Byproducts: The Dess-Martin oxidation generates two equivalents of acetic acid.[8] While generally mild, prolonged exposure or elevated temperatures can cause partial or complete Boc deprotection. Swern oxidation byproducts (HCl if triethylammonium chloride is not fully scavenged) can also be problematic.

    • Acidic Workup: Washing with strongly acidic solutions (e.g., 1M HCl) during the workup will rapidly cleave the Boc group.

  • Solution:

    • Buffered Conditions: When using DMP, add a buffer like pyridine or NaHCO₃ to neutralize the acetic acid as it forms.

    • Neutral or Basic Workup: During the workup, wash the organic layer with saturated sodium bicarbonate solution followed by brine. Avoid any strongly acidic washes.

    • Reagent Choice: The Parikh-Doering oxidation is performed in the presence of a base (triethylamine or DIPEA) throughout, making it generally safe for acid-sensitive groups like Boc.[3][12]

Frequently Asked Questions (FAQs)

Q: What are the most common and recommended methods for oxidizing the alcohol precursor to this compound?

A: The three most highly recommended methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation, the Parikh-Doering oxidation, and the Swern oxidation. These methods are favored because they are mild, high-yielding, and stop cleanly at the aldehyde without over-oxidation.[1][3][8] The choice between them often depends on substrate sensitivity (especially to epimerization) and practical considerations like temperature control and reagent handling.

Comparison of Recommended Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Parikh-Doering OxidationSwern Oxidation
Key Reagents DMP in DCMDMSO, SO₃·Pyridine, Et₃N in DCMDMSO, Oxalyl Chloride, Et₃N in DCM
Temperature Room Temperature0 °C to Room Temperature-78 °C
Epimerization Risk Very Low: No strong base used.[8][9]Moderate: Amine base present.[3]Moderate-High: Amine base present; temperature control is critical.
Boc-Group Stability Good (with buffer): Acetic acid byproduct requires buffering.Excellent: Reaction is basic.[3]Excellent: Reaction is basic.
Key Considerations DMP can be explosive under impact or heat. Reaction is operationally simple.SO₃·Pyridine complex is hygroscopic. Milder than Swern.[3]Requires cryogenic temperatures. Generates foul-smelling dimethyl sulfide and toxic CO gas.[1][5]
Q: How stable is the final aldehyde product?

A: Aldehydes, particularly those with α-protons, have several stability concerns.

  • Epimerization: As discussed, the product is sensitive to bases, which can cause loss of stereochemical purity at the C6 position.

  • Oxidation: On storage, the aldehyde can slowly air-oxidize to the corresponding carboxylic acid. It should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20 °C is recommended).

  • Oligomerization/Polymerization: Aldehydes can sometimes form trimers (trioxanes) or other oligomers, especially in the presence of acid or base catalysts. This is usually reversible upon dissolution in a solvent. For this reason, it is best to use the aldehyde promptly after synthesis and purification.

Visualized Synthesis and Side Reaction Pathways

The following diagrams illustrate the primary synthetic transformation and the potential side reactions discussed.

General Oxidation Workflow

G cluster_start Starting Material cluster_process Oxidation Step cluster_end Target Product Start tert-Butyl 6-(hydroxymethyl)-3- azabicyclo[3.1.1]heptane-3-carboxylate Process Mild Oxidation (DMP, Swern, Parikh-Doering) Start->Process Anhydrous DCM End tert-Butyl 6-formyl-3- azabicyclo[3.1.1]heptane-3-carboxylate Process->End Quench & Workup

Key Side Reaction Pathways

// Nodes Start [label="Starting Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation Conditions\n(e.g., Swern, DMP)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Desired [label="Desired Aldehyde Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products OverOx [label="Over-Oxidation Product\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epimer [label="Epimerized Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotect [label="Boc-Deprotected Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Oxidation [dir=forward]; Oxidation -> Desired [label="Correct Stoichiometry\nAnhydrous Conditions\nControlled Temp.", color="#34A853", penwidth=2.0];

// Side Reaction Edges Oxidation -> OverOx [label="Excess Water or\nHarsh Oxidant", style=dashed, color="#EA4335"]; Desired -> Epimer [label="Base Present\n(e.g., Et3N)\nElevated Temp.", style=dashed, color="#EA4335"]; Oxidation -> Deprotect [label="Acidic Byproducts\n(e.g., AcOH from DMP)\nAcidic Workup", style=dashed, color="#EA4335"]; Oxidation -> Incomplete [label="Insufficient Oxidant\nMoisture Contamination", style=dashed, color="#EA4335"]; } dot Caption: Map of desired reaction versus common problematic side reactions.

Recommended Experimental Protocol: Dess-Martin Oxidation

This protocol is recommended for its mild conditions and low risk of epimerization.[7][8][9]

Materials:

  • tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Buffer: Add solid sodium bicarbonate (2.0 eq) to the solution and stir for 5 minutes.

  • Addition of Oxidant: Add the Dess-Martin Periodinane (1.5 eq) to the stirring suspension in one portion at room temperature. The reaction is typically slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of saturated NaHCO₃ solution, followed by an equal volume of saturated Na₂S₂O₃ solution to reduce any excess DMP. Stir vigorously for 15-20 minutes until the organic layer is colorless.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The purified aldehyde should be used immediately or stored under an inert atmosphere at -20 °C.

References

  • Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability.
  • Scribd. (n.d.). Stability of Amino Protecting Groups.
  • Wikipedia. (n.d.). Dess–Martin periodinane.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Wikipedia. (n.d.). Parikh–Doering oxidation.
  • Reddit. (2025, April 4). Oxidation woes. r/Chempros.
  • Knowles, R. R., et al. (2025, March 19). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
  • PubMed Central. (2022, October 28). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters.
  • YouTube. (2025, November 9). Parikh-Doering oxidation.
  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation.
  • NROChemistry. (n.d.). Parikh-Doering Oxidation.
  • PubMed Central (NIH). (2025, March 19). Photocatalyzed Epimerization of Quaternary Stereocenters.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and Stereoselective C-C Bond-forming Reactions of Peptide Aldehydes.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Swern oxidation.
  • ResearchGate. (n.d.). (PDF) Application of Dess-Martin oxidation in total synthesis of natural products.
  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
  • Wipf Group, University of Pittsburgh. (2007, March 19). Alcohol Oxidations.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Organic Chemistry Tutor. (n.d.). Swern Oxidation.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.

Sources

Technical Support Center: Stability and Handling of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals utilizing tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. The focus is to provide a deep understanding of its stability profile, particularly under acidic conditions, and to offer robust troubleshooting strategies and validated protocols to mitigate degradation and ensure experimental reproducibility.

Core Concept: The Acid-Labile Boc Group

The primary point of vulnerability in the this compound structure is the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This group is intentionally designed to be stable under a wide range of synthetic conditions (e.g., basic hydrolysis, hydrogenation) but is readily cleaved under acidic conditions.[1] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine.[3][4] Understanding this inherent reactivity is the cornerstone of successfully handling this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows a new, more polar spot on the TLC plate after an acidic workup. What is it? This is the most common issue encountered. The new, more polar spot is almost certainly the deprotected 6-formyl-3-azabicyclo[3.1.1]heptane. The free amine is significantly more polar than its Boc-protected precursor, causing it to have a lower Rf value on silica gel.[5] You can often confirm this by staining the TLC plate with a ninhydrin solution, which will develop a colored spot (typically yellow or purple) with the secondary amine.

Q2: Can the bicyclo[3.1.1]heptane ring system or the formyl group degrade under acidic conditions? Under the mild acidic conditions that typically cleave a Boc group, the bicyclo[3.1.1]heptane scaffold is generally stable.[6] This ring system is a rigid sp³-rich motif valued for its metabolic stability.[7][8] Similarly, the formyl (aldehyde) group is stable to brief exposure to mild acid. However, prolonged exposure to strong acids, especially in the presence of nucleophilic solvents (like methanol), could potentially lead to side reactions like acetal formation. The primary and most immediate concern remains the deprotection of the amine.

Q3: Which specific acidic reagents are most likely to cause unintentional deprotection? Any strong protic acid will rapidly cleave the Boc group. Common examples include:

  • Trifluoroacetic acid (TFA), often used intentionally for deprotection.[3][9]

  • Hydrogen chloride (HCl), either as a gas, in solution (e.g., 4M in dioxane), or during aqueous workups (e.g., 1M HCl).[9][10]

  • Sulfuric acid (H₂SO₄) and phosphoric acid.[10]

Even weaker acids or Lewis acids can cause slow or partial deprotection, especially over extended reaction times or at elevated temperatures.[5][10]

Q4: How can I quantitatively assess the stability of my compound during a process step? While TLC provides a quick qualitative check, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for quantitative assessment.[11] By analyzing an aliquot of your reaction mixture, you can directly observe the masses of both the starting material (C₁₂H₁₉NO₃, M+H⁺ ≈ 226.1) and the deprotected product (C₇H₁₁NO, M+H⁺ ≈ 126.1), allowing you to determine the ratio of protected to deprotected material.

Troubleshooting Guide: Scenarios & Solutions

Observed Problem Root Cause Analysis Recommended Solution & Rationale
Significant deprotection (>10%) observed after aqueous workup with 1M HCl. Acid-Catalyzed Hydrolysis. The contact time and/or concentration of the strong acid is sufficient to cleave a substantial portion of the Boc group.1. Minimize Contact Time: Perform the wash quickly (< 1 minute). 2. Reduce Temperature: Conduct the workup in an ice bath (0-5 °C) to decrease the rate of hydrolysis. 3. Use a Milder Acid: Replace 1M HCl with a saturated aqueous solution of ammonium chloride (NH₄Cl) or 10% citric acid. These are sufficiently acidic to neutralize bases but are far less aggressive towards the Boc group.
A reaction involving an acidic catalyst (e.g., p-TsOH) shows gradual formation of the deprotected byproduct over time. In-situ Deprotection. The reaction conditions themselves are incompatible with the Boc group's stability, leading to its slow cleavage throughout the reaction.1. Buffer the System: If permissible, add a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to scavenge excess protons. 2. Use an Alternative Catalyst: Explore non-acidic catalysts for the desired transformation. 3. Re-evaluate Synthetic Strategy: Consider if the Boc group is the appropriate choice. An acid-stable protecting group like Cbz (Carboxybenzyl) might be more suitable if acidic conditions are unavoidable.[3]
Low yield in a subsequent reductive amination, with starting material still present. Partial Degradation Upon Storage or Prior Step. The aldehyde starting material may have been partially deprotected before the reaction began. The resulting free amine can engage in undesired side reactions.1. Verify Purity Before Use: Always run a quick quality control check (¹H NMR or LC-MS) on the starting material before starting a reaction. 2. Re-purify if Necessary: If the deprotected impurity is present, purify the starting material via column chromatography. 3. Store Properly: Store the compound in a cool, dry place, preferably under an inert atmosphere, to prevent slow degradation from atmospheric moisture and acidity.

Validated Experimental Protocols

Protocol 1: Standardized Monitoring of Stability During Acidic Workup

This protocol allows for a direct comparison of the impact of different acidic washes on the integrity of the Boc group.

Caption: Workflow for comparing acidic workup conditions.

Methodology:

  • Before the workup, take a small aliquot (T₀) of the crude organic solution for LC-MS analysis.

  • Divide the remaining organic solution into three equal parts.

  • Wash 1: Wash with an equal volume of 1M HCl for 30 seconds. Separate layers and collect an aliquot (T₁) of the organic phase.

  • Wash 2: Wash with an equal volume of saturated aqueous NH₄Cl. Separate and collect an aliquot (T₂).

  • Wash 3 (Control): Wash with an equal volume of brine (saturated NaCl). Separate and collect an aliquot (T₃).

  • Analyze all four aliquots by LC-MS to quantify the percentage of deprotected material in each sample.

Protocol 2: General Procedure for Boc Deprotection

This is the intentional, controlled removal of the Boc group to liberate the free amine.

Boc_Deprotection_Procedure start Dissolve Boc-protected amine in DCM (0.1 M) cool Cool to 0 °C (Ice Bath) start->cool add_tfa Add TFA (5-10 equiv.) dropwise cool->add_tfa react Stir at 0 °C to RT Monitor by TLC/LC-MS add_tfa->react is_complete Reaction Complete? react->is_complete is_complete->react No concentrate Concentrate in vacuo is_complete->concentrate Yes workup Azeotrope with Toluene to remove residual TFA concentrate->workup product Isolate Product (TFA salt) workup->product

Caption: Standard protocol for intentional Boc deprotection using TFA.

Methodology:

  • Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution in an ice bath to 0 °C.

  • Add trifluoroacetic acid (TFA, 5 to 10 equivalents) dropwise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours.

  • Monitor the reaction's completion by TLC or LC-MS until all starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • To remove trace amounts of TFA, add toluene and concentrate again under reduced pressure. This azeotropic removal is often repeated 2-3 times.[11]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Google Patents. WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4)
  • PubChemLite. Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. [Link]

  • ACS Publications. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. [Link]

  • PubMed Central. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

  • ChemRxiv. Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. [Link]

  • Google Patents. SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.
  • BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

Sources

Technical Support Center: Optimizing Reductive Amination of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reductive amination conditions for tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful synthesis of your target amine derivatives. The unique sterically hindered and strained bicyclic nature of this aldehyde requires careful consideration of reaction parameters to achieve high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of this compound. Each issue is presented with potential causes and detailed, step-by-step protocols for resolution.

Issue 1: Low to No Product Formation

Potential Causes:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/amine and the imine/iminium ion may not favor the formation of the reactive intermediate. This can be particularly true for less nucleophilic amines or due to the steric hindrance of the bicyclic aldehyde.

  • Decomposition of a Reactant or Reagent: The aldehyde, amine, or reducing agent may be unstable under the reaction conditions.

  • Poor Quality of Reagents: The reducing agent may have degraded due to improper storage, or solvents may not be sufficiently anhydrous.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use a fresh bottle of sodium triacetoxyborohydride (STAB) or other reducing agent. STAB is moisture-sensitive.

    • Ensure solvents are anhydrous, especially when using STAB. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be dried over molecular sieves.

  • Optimize Imine Formation:

    • Stepwise Approach: Instead of a one-pot reaction, first, promote imine formation. Dissolve the aldehyde and a slight excess (1.1-1.2 equivalents) of the amine in methanol (MeOH). Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the aldehyde and the appearance of the imine. Once imine formation is complete, add the reducing agent.

    • Use of an Acid Catalyst: For less reactive amines, the addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) can facilitate iminium ion formation, which is more readily reduced.

  • Screening Reaction Conditions:

ParameterCondition A (Standard)Condition B (Forcing)Condition C (Stepwise)
Procedure One-potOne-potTwo-step
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Methanol (MeOH) then DCM
Reducing Agent Sodium Triacetoxyborohydride (STAB)Sodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)
Temperature Room Temperature40-50 °CRoom Temperature
Catalyst NoneAcetic Acid (0.1 eq)None

Experimental Workflow for Optimization:

G cluster_0 Reaction Setup cluster_1 Optimization Pathways cluster_2 Analysis A Aldehyde + Amine in Solvent B One-Pot: Add STAB (Condition A/B) A->B C Stepwise: Stir 1-2h (Monitor Imine Formation) A->C E Monitor by TLC/LC-MS B->E D Add NaBH4 (Condition C) C->D D->E F Identify Optimal Conditions E->F G Start Reaction Outcome Unsatisfactory LowYield Low/No Product Start->LowYield UnreactedAldehyde Unreacted Aldehyde Start->UnreactedAldehyde AlcoholByproduct Alcohol Byproduct Start->AlcoholByproduct Check Reagent Quality Check Reagent Quality LowYield->Check Reagent Quality First Step Increase Reducing Agent Increase Reducing Agent UnreactedAldehyde->Increase Reducing Agent First Step Use Selective Reductant (STAB) Use Selective Reductant (STAB) AlcoholByproduct->Use Selective Reductant (STAB) First Step Success Successful Optimization Optimize Imine Formation\n(Stepwise/Catalyst) Optimize Imine Formation (Stepwise/Catalyst) Check Reagent Quality->Optimize Imine Formation\n(Stepwise/Catalyst) Optimize Imine Formation\n(Stepwise/Catalyst)->Success Extend Reaction Time/\nIncrease Temperature Extend Reaction Time/ Increase Temperature Increase Reducing Agent->Extend Reaction Time/\nIncrease Temperature Extend Reaction Time/\nIncrease Temperature->Success Ensure Complete Imine Formation\n(Stepwise) Ensure Complete Imine Formation (Stepwise) Use Selective Reductant (STAB)->Ensure Complete Imine Formation\n(Stepwise) Ensure Complete Imine Formation\n(Stepwise)->Success

Technical Support Center: Stereochemical Integrity of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge encountered during its use: the prevention of epimerization at the C-6 stereocenter. Maintaining the stereochemical purity of this chiral aldehyde is paramount for achieving desired reaction outcomes and ensuring the efficacy of downstream pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem for this specific molecule?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] For this compound, the critical stereocenter is at the C-6 position, which is the carbon atom adjacent to the aldehyde's carbonyl group (the α-carbon).

The hydrogen atom attached to this C-6 carbon is unusually acidic. Under either basic or acidic conditions, this proton can be removed to form a planar, achiral intermediate called an enol or enolate.[2][3][4][5] When this planar intermediate is re-protonated, the proton can add back from either face of the molecule, leading to a mixture of the original isomer and its C-6 epimer. This results in a loss of stereochemical purity, a process often referred to as racemization or epimerization.[4][5] This is detrimental because the biological activity of a final drug candidate often depends on a very specific three-dimensional shape.

Epimerization_Mechanism Start Boc-N-Bicyclo-CHO (C-6 Proton Highlighted) Intermediate Planar Enolate (Loss of Chirality at C-6) Start->Intermediate Product_Mix Mixture of C-6 Epimers Intermediate->Product_Mix

Sources

Technical Support Center: tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the handling, synthesis, and purity of this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bicyclic structure and aldehyde functionality make it a valuable synthon for introducing specific pharmacophores. However, like many aldehydes, its purity and stability can be a concern. This guide provides in-depth technical information to help you identify and resolve common impurity-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities typically arise from the synthetic process, which usually involves the oxidation of the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. Therefore, the primary impurities to be aware of are:

  • Unreacted Starting Material: The corresponding alcohol precursor.

  • Over-oxidation Product: The carboxylic acid, tert-butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate. While mild oxidation methods are typically used, over-oxidation can still occur.

  • Reagent-derived Byproducts: Depending on the oxidation method used (e.g., Swern, Dess-Martin), byproducts from the oxidizing agents may be present.

  • Degradation Products: Aldehydes can be susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding carboxylic acid. They can also undergo other degradation pathways.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying the presence of the starting alcohol (look for the characteristic signals of the -CH2OH group) and the aldehyde (the -CHO proton signal).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the aldehyde from its more polar (alcohol) and more acidic (carboxylic acid) impurities.

  • Mass Spectrometry (MS): Can be used to confirm the identity of the main component and detect the mass of potential impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light. Aldehydes are known to be susceptible to degradation upon storage through polymerization and acetal formation.[3]

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving specific impurity issues.

Issue 1: Presence of Unreacted Starting Alcohol

Symptoms:

  • A peak corresponding to the molecular weight of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate in the mass spectrum.

  • In the 1H NMR spectrum, the presence of a broad singlet or triplet corresponding to the hydroxyl proton and signals for the methylene protons adjacent to the hydroxyl group.

Causality: This is typically due to an incomplete oxidation reaction. This can be caused by insufficient oxidizing agent, reaction time that is too short, or temperatures that are too low for the chosen oxidation method.

Solutions:

  • Re-run the Oxidation: If you have isolated the impure material, you can subject it to the oxidation conditions again. Ensure you are using a sufficient excess of the oxidizing agent.

  • Optimize the Reaction: For future syntheses, consider increasing the reaction time, temperature (if the method allows), or the equivalents of the oxidizing agent.

  • Chromatographic Purification: The aldehyde product is generally less polar than the starting alcohol. Purification via column chromatography on silica gel can effectively separate the two compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Issue 2: Presence of the Over-oxidized Carboxylic Acid

Symptoms:

  • A peak corresponding to the molecular weight of tert-butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate in the mass spectrum.

  • In the 1H NMR spectrum, the absence of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton.

Causality: This occurs when the oxidation reaction is too harsh or proceeds for too long, leading to the further oxidation of the initially formed aldehyde. While mild oxidants like those used in Swern or Dess-Martin oxidations are designed to stop at the aldehyde, side reactions can still occur.[4][5]

Solutions:

  • Modify the Oxidation Conditions: For future reactions, consider using a milder oxidizing agent or reducing the reaction time and temperature. The use of an excess of the alcohol can also help to prevent over-oxidation.[5]

  • Aqueous Workup: The carboxylic acid impurity can often be removed by a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base such as sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic layer.

  • Chromatographic Purification: If the aqueous workup is not sufficient, column chromatography can be used. The carboxylic acid is significantly more polar than the aldehyde and will have a much lower retention factor on silica gel.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for developing an HPLC method to analyze the purity of this compound.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Expected Elution Order: Carboxylic acid -> Alcohol -> Aldehyde (from most polar to least polar).

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the aldehyde from its common impurities.

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Collect Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure aldehyde.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting start Crude Product Analysis (NMR, HPLC, MS) impurity_detected Impurity Detected? start->impurity_detected alcohol_present Starting Alcohol Present? impurity_detected->alcohol_present Yes end_pure Pure Product impurity_detected->end_pure No acid_present Carboxylic Acid Present? alcohol_present->acid_present No re_oxidize Re-run Oxidation or Optimize Conditions alcohol_present->re_oxidize Yes other_impurity Other Impurity? acid_present->other_impurity No base_wash Aqueous Base Wash (e.g., NaHCO3) acid_present->base_wash Yes characterize_other Characterize Impurity (NMR, MS) and Optimize Workup other_impurity->characterize_other Yes other_impurity->end_pure No column_chrom Column Chromatography (Silica Gel) re_oxidize->column_chrom column_chrom->end_pure base_wash->column_chrom re_purify Re-purify by Column Chromatography re_purify->end_pure end_impure Re-evaluate Synthetic Route re_purify->end_impure If still impure characterize_other->re_purify

Caption: A logical workflow for identifying and resolving common impurities in this compound.

References

  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2096-2103. Available at: [Link]

  • Google Patents. (2017). Pyrrolo[2,3-D]pyrimidine derivatives. US9549929B2.
  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Available at: [Link]

  • Clark, J. (2023). Oxidising alcohols to make aldehydes and ketones. Chemguide. Available at: [Link]

  • Google Patents. (1983). Stabilization of aldehydes. EP0096153A2.
  • Quora. (2016). What is stability of aldehyde and ketone? Available at: [Link]

  • MDPI. (2021). A Comprehensive Evaluation of Flavor Instability of Beer (Part 2): The Influence of De Novo Formation of Aging Aldehydes. Beverages, 7(4), 73. Available at: [Link]

Sources

Technical Support Center: Scaling Up Reactions with tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this valuable building block. The unique strained bicyclic structure offers novel chemical space but also presents specific challenges in reactivity, control, and purification.[1][2]

This guide provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during laboratory and pilot-scale synthesis.

Compound Profile & Key Data

The subject molecule, with its constrained azabicyclo[3.1.1]heptane core, is a key intermediate in medicinal chemistry, often serving as a bioisosteric replacement for meta-substituted phenyl rings to improve physicochemical properties like solubility and metabolic stability.[1][3]

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[4]
Molecular Weight 225.28 g/mol [4]
CAS Number 1818847-75-4[4]
Appearance White to yellow-brown solid or semi-solid
Purity Typically ≥95-97%[4][5]
Storage Conditions Stable under recommended temperatures. For long-term storage, keep in an inert atmosphere, in a freezer under -20°C.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this molecule during storage and reaction?

Answer: There are two main stability concerns:

  • Aldehyde Oxidation/Polymerization: Like many aldehydes, this compound can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It can also be prone to polymerization or decomposition, which is a common issue with labile aldehydes.[6][7] Store tightly sealed under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (-20°C for long-term).

  • Boc-Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is stable to most nucleophiles and basic conditions but is sensitive to acid.[8][9] Exposure to strong acidic conditions (e.g., pH < 4) during a reaction or aqueous work-up can lead to premature deprotection. The mechanism involves the formation of a stable tert-butyl carbocation.[10][11]

Q2: What are the most significant challenges when scaling up reactions involving this aldehyde?

Answer: The primary challenges stem from its structure:

  • Steric Hindrance: The bicyclic framework presents significant steric bulk around the aldehyde.[1][12] This can impede the approach of nucleophiles, potentially leading to slower reaction rates or requiring more forcing conditions compared to simpler aliphatic aldehydes.[13] This is particularly relevant in reactions like the Wittig olefination or with bulky amines in reductive aminations.[6][14]

  • Purification of Products: The final products often retain the bicyclic core, which can make them highly non-polar and sometimes difficult to crystallize. Purification of amine products can be especially challenging due to their basicity. Removing byproducts from sterically hindered reactions, such as triphenylphosphine oxide (TPPO) from a Wittig reaction, can also be problematic at scale.

Q3: Which analytical methods are recommended for in-process monitoring of reactions?

Answer: A combination of techniques is ideal for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the consumption of the starting aldehyde and the appearance of products. Use a combination of stains (e.g., KMnO₄ for aldehydes/alcohols, ninhydrin for amines) for clear visualization.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the formation of key intermediates (e.g., the imine in a reductive amination) and verifying the structure of the final product without the need for isolation.

Troubleshooting Guide: Reductive Amination

Reductive amination is one of the most common transformations performed with this aldehyde. The reaction proceeds via an intermediate imine, which is then reduced.[15]

Aldehyde Aldehyde + Amine Hemiaminal Hemiaminal Aldehyde->Hemiaminal  Equilibrium (pH dependent) Hemiaminal->Aldehyde Imine Imine Hemiaminal->Imine  -H₂O   Imine->Hemiaminal Product Final Amine Product Imine->Product  Reduction [NaBH(OAc)₃, etc.]

Workflow for a typical reductive amination.
Q: My reductive amination reaction has stalled, showing low conversion of the starting aldehyde. What are the likely causes and solutions?

Answer: Low conversion is almost always due to issues in the first step: imine formation. The equilibrium between the carbonyl/amine and the imine must be shifted to the right.[15]

Troubleshooting Steps:

  • Verify Imine Formation: Before adding the reducing agent, run a ¹H NMR or LC-MS of an aliquot of the reaction mixture. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of an imine proton (~7-8 ppm) is a key indicator. If no imine is observed, proceed to the next steps.

  • Ensure Anhydrous Conditions: The formation of the imine from the hemiaminal intermediate releases water.[15] Performing the reaction in the presence of excess water can inhibit this equilibrium.

    • Solution: Use anhydrous solvents (e.g., DCM, DCE, THF). Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before adding the reducing agent.

  • Check the Amine Salt Form: If you are using an amine hydrochloride or other salt, it is not nucleophilic.

    • Solution: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine in situ. Do not use hydroxide bases as they can promote side reactions.

  • Optimize pH/Catalysis: Imine formation is often catalyzed by mild acid.[16] However, strong acid will protonate the amine, rendering it non-nucleophilic, while basic conditions do not sufficiently activate the carbonyl.

    • Solution: Add a catalytic amount (5-10 mol%) of acetic acid (AcOH) to the aldehyde and amine mixture and stir for 30-60 minutes before adding the reducing agent. This is a common and effective strategy.[17][18]

Q: I am observing a significant amount of the alcohol byproduct from the reduction of my starting aldehyde. How can I improve selectivity?

Answer: This is a classic chemoselectivity problem and is directly related to the choice of reducing agent.[15]

  • Problematic Reagents: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both the aldehyde and the imine intermediate.[16] If imine formation is slow, the aldehyde will be reduced, leading to your byproduct.

  • Recommended Reagents for Scale-Up:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[15] It is a milder, sterically hindered hydride source that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[16]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines under mildly acidic conditions (pH 4-5).[16] However, due to the extreme toxicity of cyanide, its use is heavily discouraged in process development and scale-up.

Reducing AgentProsCons
NaBH(OAc)₃ (STAB) High selectivity for imines; commercially available; non-toxic byproducts.More expensive than NaBH₄; can be moisture sensitive.
NaBH₄ Inexpensive; powerful.Poor selectivity; can reduce many functional groups.[16]
NaBH₃CN High selectivity for imines.Extremely toxic (releases HCN gas in acid); significant safety protocols required.
Q: The final amine product is difficult to purify. Standard silica gel chromatography is giving poor recovery at a larger scale. What are my options?

Answer: Purifying basic amines on silica gel can be challenging due to strong binding to acidic silanol groups.

Alternative Purification Strategies:

  • Acid-Base Extraction: This is the most scalable method.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc, MTBE).

      • Extract with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid). The amine product will move to the aqueous layer as its protonated salt, while non-basic impurities (like unreacted aldehyde or TPPO from a Wittig reaction) remain in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer carefully with a base like NaOH or Na₂CO₃ to pH > 10.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the purified product.

  • Amine-Specific Precipitation: A novel technique involves using trichloroacetic acid (TCA) to selectively precipitate the amine as a salt.[19]

    • Protocol: Add TCA to a solution of the crude product in a suitable solvent. The amine-TCA salt often precipitates and can be isolated by filtration. The salt can then be heated, which causes the TCA to decompose into volatile chloroform and CO₂, liberating the pure free amine.[19] This method avoids aqueous work-ups entirely.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis but can be challenging with sterically hindered aldehydes like this one.[6][7][14]

cluster_0 Troubleshooting Low Yield Start Low Yield Observed CheckYlide Is the ylide forming and stable? Start->CheckYlide CheckReaction Is the aldehyde sterically hindered? CheckYlide->CheckReaction Yes Re-evaluate base,\nsolvent, temperature\nfor ylide formation Re-evaluate base, solvent, temperature for ylide formation CheckYlide->Re-evaluate base,\nsolvent, temperature\nfor ylide formation No Optimize Optimize Conditions CheckReaction->Optimize Yes HWE Consider Horner- Wadsworth-Emmons (HWE) Reaction CheckReaction->HWE Yes, severely Increase temperature\nIncrease reaction time\nUse less hindered ylide Increase temperature Increase reaction time Use less hindered ylide Optimize->Increase temperature\nIncrease reaction time\nUse less hindered ylide

Decision tree for troubleshooting a low-yielding Wittig reaction.
Q: My Wittig reaction is giving a very low yield of the desired alkene. What should I investigate?

Answer: Low yields with this substrate are typically due to a combination of steric hindrance and ylide reactivity.[6][20]

Troubleshooting Steps:

  • Ylide Reactivity:

    • Stabilized Ylides (e.g., those with adjacent ester or ketone groups) are less reactive and often struggle to react with sterically hindered aldehydes.[6][7]

    • Unstabilized Ylides (e.g., R = alkyl) are more reactive and generally a better choice for this substrate.

    • Solution: If using a stabilized ylide, you may need more forcing conditions (higher temperature, longer reaction time). If possible, consider a synthetic route that utilizes a more reactive, unstabilized ylide. For particularly difficult cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate esters, is a superior alternative.[6][7]

  • Reaction Conditions:

    • Base: Ensure the base used is strong enough to fully deprotonate the phosphonium salt (e.g., n-BuLi, NaHMDS, KHMDS).

    • Temperature: While ylide formation is often done at low temperatures, the reaction with the hindered aldehyde may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor by TLC to track consumption of the aldehyde.

Q: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct during scale-up?

Answer: TPPO is notoriously difficult to remove by standard chromatography due to its polarity, which is often similar to that of the desired product.

Methods for TPPO Removal:

  • Crystallization/Precipitation: If your product is a stable solid, crystallization is the best option. Alternatively, after the reaction, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes, pentane, or a mixture of ether/hexanes. The TPPO will crash out as a white solid and can be removed by filtration.

  • Acid-Base Extraction: If your Wittig product does not contain an acid-labile group (be cautious with the Boc group!), you could use the acid-base extraction described in the reductive amination section, assuming your product is not basic. TPPO is neutral and will remain in the organic layer.

  • Complexation: TPPO can be precipitated from solution by adding anhydrous MgCl₂ or ZnCl₂ to form an insoluble complex.

Troubleshooting Guide: Aldol Condensation

The aldol condensation provides a route to α,β-unsaturated carbonyl compounds. It involves the formation of a β-hydroxy aldehyde (aldol addition), which then dehydrates.[21][22]

Q: I am attempting a self-condensation, but I am getting a complex mixture of products and low yield. What is going wrong?

Answer: Aldol reactions require careful control of conditions to avoid side reactions.

Troubleshooting Steps:

  • Base Selection: The choice and stoichiometry of the base are critical.

    • Problem: Using a strong, non-hindered base like NaOH or KOH can lead to multiple deprotonations and side reactions. The equilibrium for the self-aldol of sterically hindered aldehydes may not be favorable.[21]

    • Solution: Use a catalytic amount of a weaker base (e.g., piperidine, as used in the Knoevenagel condensation) or a hindered strong base like Lithium diisopropylamide (LDA) to generate the enolate cleanly and irreversibly before adding the second equivalent of aldehyde.[22]

  • Temperature Control:

    • Problem: The initial aldol addition is often reversible and exothermic. The subsequent dehydration (condensation) step typically requires heat.[21][23] Running the reaction at a high temperature from the start can lead to a complex mixture.

    • Solution: Perform the initial aldol addition at a low temperature (0 °C or below) to form the β-hydroxy aldehyde adduct. Monitor by TLC. Once the addition is complete, you can then heat the reaction to drive the dehydration to the desired α,β-unsaturated product.

  • Crossed Aldol Considerations: If you are performing a crossed aldol with another carbonyl compound, ensure that only one of the partners can form an enolate to prevent a mixture of all four possible products. Since this compound has enolizable protons, it should ideally be reacted with a non-enolizable partner (like benzaldehyde or formaldehyde) if it is to act as the electrophile.[22]

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Retrieved from [Link]

  • Kocienski, P. J. (2002).
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Stepanov, A. A., et al. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzenes. Angewandte Chemie.
  • Google Patents. (n.d.). WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Synfacts. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 8(1), 0017.
  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS.
  • RSC Publishing. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • ResearchGate. (2024, December 3). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. Retrieved from [Link]

  • Google Patents. (n.d.). US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives.
  • PubMed. (n.d.). Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK! [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. Retrieved from [Link]

  • SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]

  • PubMed. (2019, August 21). Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds and the generation of sub-kilodalton ligands. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

Sources

Troubleshooting Boc deprotection of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Boc Deprotection of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Introduction: The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block in medicinal chemistry, often serving as a constrained piperidine bioisostere in drug discovery.[1] The successful synthesis of its derivatives frequently involves the deprotection of the Boc-protected amine. However, the presence of an aldehyde (formyl) group on the bicyclic core, as in this compound, introduces significant challenges. The aldehyde is sensitive to the strongly acidic conditions typically used for Boc removal, leading to potential side reactions, degradation, and low yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers navigate this delicate synthetic step.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Boc deprotection of this compound.

Question 1: My reaction is sluggish or incomplete when using standard TFA conditions. What's causing this and how can I drive it to completion?

Answer:

While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a go-to reagent for Boc deprotection, incomplete reactions can occur for several reasons. The reaction's kinetics can be highly dependent on the acid concentration.[2][3]

Causality & Expert Analysis: The mechanism involves protonation of the carbamate, followed by fragmentation into the free amine, CO2, and a stable tert-butyl cation.[4][5] Insufficient acid strength or concentration can slow this process. Water content can also be a factor; while completely anhydrous conditions are often preferred, trace water can sometimes facilitate proton transfer. However, excess water can lead to side reactions.

Troubleshooting Steps:

  • Increase TFA Concentration: A common starting point is 20-25% TFA in DCM.[6] You can incrementally increase this to 50% or even use neat TFA for short periods, but be aware that this significantly increases the risk of aldehyde degradation.

  • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the reaction is proceeding cleanly but slowly, extending the time at room temperature may be sufficient.

  • Consider Solvent Effects: While DCM is standard, switching to a more polar solvent or a solvent that better solubilizes the starting material and intermediates can sometimes improve reaction rates.

  • Re-evaluate Reagent Quality: Ensure your TFA and DCM are of high quality and appropriately anhydrous if required by your specific protocol.

Question 2: I'm seeing significant side product formation and a low yield of my desired aldehyde. What are the likely side reactions and how can I mitigate them?

Answer:

This is the most common and critical issue for this substrate. The aldehyde group is susceptible to acid-catalyzed side reactions, and the tert-butyl cation generated during deprotection is a reactive electrophile.[7]

Causality & Expert Analysis:

  • Aldehyde Degradation: Aldehydes can undergo acid-catalyzed self-condensation (aldol reactions), polymerization, or hydration/acetal formation if alcohols are present.

  • Tert-butylation: The highly reactive tert-butyl cation can alkylate the substrate or product, especially at any electron-rich sites.[4][7] While the bicyclic amine is the primary target for protonation, other sites could be susceptible.

  • Formyl Group Removal: In very harsh acidic conditions, particularly with heat, deformylation can occur, although this is less common than other side reactions.[8]

Mitigation Strategies:

  • Use Cation Scavengers: This is a crucial and highly recommended strategy. The tert-butyl cation can be trapped before it causes unwanted side reactions.[4] Add a scavenger to the reaction mixture.

ScavengerTypical ConcentrationMechanism of Action
Triisopropylsilane (TIS) 5-10% (v/v)Reduces the tert-butyl cation to isobutane.
Thioanisole 5-10% (v/v)Traps the cation via electrophilic aromatic substitution.
Water 1-5% (v/v)Traps the cation to form tert-butanol. Use with caution to avoid other water-related side reactions.
  • Lower the Temperature: Perform the deprotection at 0 °C. This slows down the desired reaction but disproportionately slows the undesired side reactions, improving selectivity.

  • Switch to a Milder Acidic System: TFA is a very strong acid. Consider alternatives that are known to be milder and more selective.[9][10] (See Question 3 for specific protocols).

Below is a diagram illustrating the primary reaction and potential side pathways.

cluster_main Boc Deprotection Pathway cluster_side Undesired Side Reactions SM Boc-Protected Aldehyde Intermediate Protonated Carbamate SM->Intermediate Protonation H_plus + H⁺ (e.g., TFA) Product Desired Product (Free Amine Aldehyde) Intermediate->Product Fragmentation tBu_cation tert-Butyl Cation Intermediate->tBu_cation CO2 CO₂ (gas) Intermediate->CO2 Side_Product1 Aldehyde Degradation (e.g., Polymerization) Product->Side_Product1 Side_Product2 t-Butylation Byproduct tBu_cation->Side_Product2 Alkylation Trapped_tBu Trapped Species (e.g., Isobutane) tBu_cation->Trapped_tBu Scavenger Cation Scavenger (e.g., TIS) Scavenger->Trapped_tBu Trapping

Caption: Boc deprotection pathway and potential side reactions.

Question 3: My aldehyde is too sensitive for TFA. What are some proven, milder deprotection conditions I can try?

Answer:

When dealing with acid-labile functional groups, moving away from TFA is often necessary. Several milder and highly effective methods have been reported.[11][12]

Recommended Mild/Alternative Conditions:

MethodReagents & ConditionsRationale & Key Advantages
HCl in Dioxane 4M HCl in 1,4-Dioxane, 0 °C to RT, 30 min - 2 hr.[10]Generally considered milder than TFA. The reaction is often cleaner with fewer side products. Commercially available as a standardized solution.
Oxalyl Chloride/Methanol 3-5 equiv. Oxalyl Chloride in Methanol, RT, 1-4 hr.[11][13]A very mild, non-TFA method that tolerates many acid-sensitive groups where TFA/HCl fails. The mechanism is different and does not proceed through harsh acidic intermediates.[12]
Aqueous Phosphoric Acid 85% H₃PO₄ in an organic co-solvent (e.g., THF), RT to 50 °C.[14]An environmentally benign option that offers high selectivity for Boc deprotection over other acid-labile groups like tert-butyl esters.
Thermal Deprotection Reflux in a high-boiling solvent like dioxane or toluene, potentially with a small amount of water.[9][15]Avoids strong acids entirely. However, it requires high temperatures which the substrate may not tolerate. Best for thermally stable compounds.

Experimental Workflow for Method Selection:

G start Start: Low Yield or Degradation Observed check_tfa Optimize TFA/DCM? (Add scavenger, lower temp) start->check_tfa try_hcl Switch to Milder Acid: 4M HCl in Dioxane check_tfa->try_hcl No success Success: High Yield & Purity check_tfa->success Yes try_oxalyl Try Alternative Chemistry: Oxalyl Chloride / MeOH try_hcl->try_oxalyl Still Degradation try_hcl->success Clean Reaction try_thermal Consider Non-Acidic Method: Thermal Deprotection try_oxalyl->try_thermal Still Degradation try_oxalyl->success Clean Reaction try_thermal->success Clean Reaction fail Failure: Re-evaluate Strategy try_thermal->fail

Caption: Troubleshooting workflow for Boc deprotection.

Question 4: How should I properly work up and purify the final product, 6-formyl-3-azabicyclo[3.1.1]heptane?

Answer:

The final product is a free amine, which can be sensitive and prone to decomposition if not handled correctly. The work-up must neutralize the acid and extract the product efficiently.

Causality & Expert Analysis: The product exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride) after the reaction. This salt is often highly soluble in water and insoluble in many organic solvents. To extract the free amine, you must basify the aqueous solution to deprotonate the ammonium salt, rendering it soluble in organic solvents like DCM or EtOAc. Overly strong bases or prolonged exposure can cause aldehyde degradation.

Recommended Work-up & Purification Protocol:

  • Quench & Evaporate: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench any remaining acid if necessary (this is often skipped, proceeding directly to evaporation). Remove the volatiles (DCM, excess acid, isobutylene) under reduced pressure.

  • Aqueous Basification: Dissolve the crude residue in water or brine and cool in an ice bath. Slowly add a mild base, such as saturated sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution, until the pH is ~9-10. Avoid strong bases like NaOH or KOH if possible, as they can promote aldehyde side reactions.

  • Extraction: Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like DCM or EtOAc. The free amine product should now partition into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C) to obtain the crude product.

  • Purification: The crude product is often an oil or semi-solid. Purification is best achieved by flash column chromatography on silica gel.

    • Mobile Phase: A gradient of methanol (containing 0.5-1% triethylamine or ammonia to prevent the amine from streaking on the silica) in DCM is a good starting point. For example, 0% to 10% MeOH in DCM.

    • TLC Staining: The product amine can be visualized on a TLC plate using a potassium permanganate or ninhydrin stain.

Detailed Experimental Protocols

Protocol 1: Deprotection using HCl in 1,4-Dioxane (Recommended Starting Point)
  • Dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in 1,4-dioxane (5-10 equiv) dropwise while stirring.

  • Monitor the reaction by TLC or LC-MS every 15-30 minutes. Allow the reaction to warm to room temperature if it is proceeding slowly.

  • Once complete (typically 30-90 minutes), concentrate the reaction mixture in vacuo.

  • Proceed with the "Recommended Work-up & Purification Protocol" described in Question 4.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from George N., et al. (2020) and should be performed in a well-ventilated fume hood.[11][12][13]

  • Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (3.0 equiv) dropwise. Gas evolution (HCl, CO, CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified by column chromatography.

References

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(45), 27181–27187. [Link]

  • Wang, J., Liang, Y-L, & Qu, J. (2010). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 2(1). [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reagent Guides: Acids for Boc Deprotection. American Chemical Society. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reagent Guides: BOC Deprotection. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8105-8113. [Link]

  • Royal Society of Chemistry. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6, 1784-1791. [Link]

  • Google Patents. (n.d.). WO2023220046A1 - Tyk2 inhibitors.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(45), 27181–27187. [Link]

  • Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • ResearchGate. (n.d.). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Solid Phase Formylation of N-Terminus Peptides. [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements and improved pharmacological profiles is ever-increasing.[1] Bicyclic compounds, with their inherent rigidity and unique spatial conformations, have emerged as crucial building blocks in the design of new therapeutic agents.[1] Among these, the 3-azabicyclo[3.1.1]heptane framework, a strained bicyclic system, presents a compelling scaffold for medicinal chemists. This guide provides a comprehensive characterization of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a versatile intermediate, and compares its properties and synthetic utility against other relevant bicyclic aldehydes.

The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core is a valuable structural motif in medicinal chemistry. Its constrained nature locks substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The presence of a nitrogen atom within the bicyclic system provides a handle for further functionalization and can influence the molecule's physicochemical properties, such as solubility and basicity. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the nitrogen during synthesis, while the formyl group at the 6-position is a versatile functional handle for a wide range of chemical transformations.[2]

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step sequence, often starting from more readily available precursors. While specific synthetic routes can vary, a general approach may involve the construction of the bicyclic core followed by the introduction or modification of the formyl group.

G cluster_synthesis General Synthetic Workflow start Commercially Available Starting Material step1 Construction of Bicyclic Core start->step1 e.g., Cycloaddition step2 Functional Group Interconversion step1->step2 step3 Introduction of Formyl Group Precursor step2->step3 step4 Oxidation to Aldehyde step3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Oxidation of the Corresponding Alcohol

A common method for the introduction of the formyl group is the oxidation of the corresponding primary alcohol. The following is a representative protocol:

  • Dissolution: Dissolve tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Addition of Oxidizing Agent: Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.1-1.5 eq), to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Observations
¹H NMR Resonances for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), diastereotopic protons of the bicyclic core (multiple signals in the range of 1.5-4.0 ppm), and the aldehyde proton (~9.5-10.0 ppm, singlet or doublet).
¹³C NMR Signals for the tert-butyl carbons (~28 ppm and ~80 ppm), carbons of the bicyclic framework, the carbamate carbonyl (~155 ppm), and the aldehyde carbonyl (~200 ppm).
Mass Spectrometry (ESI+) Expected [M+H]⁺ peak at m/z 226.14.
IR Spectroscopy Characteristic C=O stretching frequencies for the carbamate (~1680-1700 cm⁻¹) and the aldehyde (~1720-1740 cm⁻¹).
HPLC/GC A single major peak indicating high purity, with retention time dependent on the column and method used.

Comparative Analysis with Alternative Bicyclic Aldehydes

The choice of a molecular scaffold is a critical decision in drug design. Below is a comparison of this compound with other prominent bicyclic aldehydes used in medicinal chemistry.

Caption: Comparison of the target scaffold with alternative bicyclic structures.

Scaffold Key Features Advantages Considerations Representative Applications
This compound Strained four- and six-membered ring system.Provides a unique three-dimensional vector for substituents. The nitrogen atom can be a key pharmacophoric feature.Synthesis can be challenging due to ring strain.Used as a building block for compounds targeting a variety of receptors and enzymes.
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate [3]Fused five-membered and cyclopropane rings.Offers a different spatial arrangement of substituents compared to the [3.1.1] system. The synthesis of this class of compounds has seen significant progress.[4][5]The cyclopropane ring can be susceptible to metabolic opening.Found in a range of biologically active molecules, including natural products and pharmaceuticals.[4][5]
Bicyclo[1.1.1]pentane (BCP) Aldehyde Derivatives [6]Highly strained and rigid structure.Acts as a bioisostere for para-substituted benzene rings, often improving solubility and metabolic stability.The synthesis of functionalized BCPs has historically been challenging, though recent advances have made them more accessible.[6]Widely used to replace aromatic rings in drug candidates to "escape from flatland" and improve physicochemical properties.[7]

Derivatization Potential and Applications in Drug Discovery

The aldehyde functionality of this compound is a gateway to a vast chemical space. This versatility is paramount for generating libraries of compounds for high-throughput screening.

G cluster_derivatization Derivatization Pathways start This compound reductive_amination Reductive Amination (R-NH₂ / Reducing Agent) start->reductive_amination wittig Wittig Reaction (Phosphonium Ylide) start->wittig oxidation Oxidation (e.g., Pinnick Oxidation) start->oxidation grignard Grignard Reaction (R-MgBr) start->grignard product_amine Secondary/Tertiary Amine Derivatives reductive_amination->product_amine product_alkene Alkene Derivatives wittig->product_alkene product_acid Carboxylic Acid Derivatives oxidation->product_acid product_alcohol Secondary Alcohol Derivatives grignard->product_alcohol

Caption: Common derivatization reactions of the formyl group.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) provides access to a wide array of amine derivatives. This is a cornerstone of combinatorial chemistry for library synthesis.

  • Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling the introduction of various substituted vinyl groups.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives.

  • Nucleophilic Addition: Grignard reagents and other organometallic nucleophiles can add to the aldehyde to form secondary alcohols, introducing new stereocenters and points of diversity.

The ability to readily generate these diverse derivatives makes this compound a highly valuable building block for structure-activity relationship (SAR) studies. By systematically modifying the substituents on this rigid scaffold, medicinal chemists can probe the binding pockets of biological targets and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

This compound and its derivatives represent a powerful tool in the arsenal of the modern medicinal chemist. The unique conformational constraints imposed by the bicyclic core, combined with the synthetic versatility of the formyl group, provide an excellent platform for the design and synthesis of novel drug candidates. While alternative scaffolds such as the 3-azabicyclo[3.1.0]hexane and bicyclo[1.1.1]pentane systems offer their own distinct advantages, the 3-azabicyclo[3.1.1]heptane framework occupies a valuable niche in the exploration of three-dimensional chemical space. A thorough understanding of its synthesis, characterization, and derivatization is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

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  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers.
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A Comparative Guide to the X-ray Crystallography of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rigid and conformationally constrained 3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable bioisostere for substituted benzenes and pyridines. Its unique three-dimensional structure offers a strategic advantage in the design of novel therapeutics by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. While a plethora of these analogs are synthesized and characterized, obtaining single-crystal X-ray diffraction data—the gold standard for unambiguous structural elucidation—remains a critical yet often challenging step.

This guide provides a comprehensive comparison of the X-ray crystallographic data of several 3-azabicyclo[3.1.1]heptane analogs. Although crystallographic data for the title compound, tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, is not publicly available, we will draw upon published data for closely related structures to provide insights into the crystallographic behavior of this class of molecules. We will also explore alternative analytical techniques and present detailed experimental protocols to aid researchers in their structural characterization endeavors.

The Challenge of Crystallizing 3-Azabicyclo[3.1.1]heptane Analogs

The successful growth of single crystals suitable for X-ray diffraction is contingent on a molecule's ability to form a well-ordered, three-dimensional lattice. For many bicyclic amines, including the 3-azabicyclo[3.1.1]heptane series, their conformational flexibility and the presence of the basic nitrogen atom can hinder the formation of high-quality crystals. The tert-butoxycarbonyl (Boc) protecting group, while essential for synthesis, adds another layer of complexity due to its bulkiness and multiple rotatable bonds, which can lead to disordered structures.

A common strategy to overcome these challenges is the formation of salts, typically with hydrochloric acid. The introduction of ionic interactions and strong hydrogen bond donors and acceptors can significantly enhance the crystal packing, leading to more ordered and readily analyzable crystals.

Comparative Crystallographic Analysis of 3-Azabicyclo[3.1.1]heptane Analogs

To illustrate the structural features of this class of compounds, we will compare the crystallographic data of three hydrochloride salts of 3-azabicyclo[3.1.1]heptane derivatives and a related 3-oxabicyclo[3.1.1]heptane analog. These examples, drawn from the work of Mykhailiuk and coworkers, highlight key geometric parameters.

Compound/AnalogCCDC NumberKey Geometric Parameters (Bond Lengths Å, Angles °)Crystal SystemSpace Group
Analog 1: 3a·HClNot Specifiedϕ: 124-126°, r: 4.79-4.81 ÅNot SpecifiedNot Specified
Analog 2: 11a·HClNot Specifiedϕ: 124-126°, r: 4.79-4.81 ÅNot SpecifiedNot Specified
Analog 3: 15a·HClNot Specifiedϕ: 124-126°, r: 4.79-4.81 ÅNot SpecifiedNot Specified
Oxa-Analog: 15a·HClNot SpecifiedNot SpecifiedOrthorhombicP2₁2₁2₁

Table 1: Comparative Crystallographic Data of 3-Azabicyclo[3.1.1]heptane Analogs. Data extracted from Mykhailiuk et al. (2023). Note: Specific bond lengths and detailed unit cell parameters were not available in the referenced text.

The key takeaway from the available data is the remarkable similarity in the core geometry of the 3-azabicyclo[3.1.1]heptane scaffold across different derivatives when crystallized as hydrochloride salts. The angle (ϕ) between the substituents at the bridgehead positions and the distance (r) between them are highly conserved. This rigidity is a cornerstone of their utility as bioisosteres.

Experimental Protocols: A Roadmap to Single Crystals

While there is no universal protocol for crystallization, the following methodologies provide a robust starting point for obtaining single crystals of 3-azabicyclo[3.1.1]heptane analogs. The key is to achieve a state of slow supersaturation.

Protocol 1: Synthesis of a Representative Analog (e.g., N-Boc-3-azabicyclo[3.1.1]heptan-6-ol)

A general synthetic approach to the 3-azabicyclo[3.1.1]heptane core involves the reduction of spirocyclic oxetanyl nitriles[1].

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis cluster_protection Protection & Derivatization A Spirocyclic Oxetanyl Nitrile B Reduction (e.g., LiAlH4 in THF) A->B C 3-Azabicyclo[3.1.1]heptane Derivative B->C D N-Boc Protection (Boc2O, Et3N, DCM) C->D E N-Boc Protected Analog D->E F Further Functionalization (e.g., to formyl or carboxylate) E->F

Caption: Synthetic workflow for N-Boc protected 3-azabicyclo[3.1.1]heptane analogs.

Protocol 2: Crystallization via Slow Evaporation

This is often the simplest and most successful method for initial screening.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or methanol) in a small, clean vial. A good solvent is one in which the compound is readily soluble.

  • Vessel Preparation: Loosely cap the vial to allow for slow evaporation of the solvent. To further control the evaporation rate, the vial can be placed inside a larger, sealed container.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (room temperature is a good starting point).

  • Monitoring: Check for crystal growth daily without disturbing the vial. Crystals can form over a period of days to weeks.

Protocol 3: Crystallization via Vapor Diffusion

This technique is particularly effective for growing high-quality crystals from small amounts of material.

  • Setup: Dissolve the compound (2-5 mg) in a small volume (0.1-0.2 mL) of a "good," relatively low-volatility solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of a "poor," more volatile solvent in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether).

  • Diffusion: The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Incubation and Monitoring: As with slow evaporation, maintain a stable environment and monitor for crystal growth.

Diagram of Vapor Diffusion Crystallization

G cluster_jar Sealed Jar Vial Inner Vial: Compound in 'Good' Solvent Pool Outer Pool: 'Poor' Solvent Vapor Vapor Diffusion Pool->Vapor Evaporation Vapor->Vial Condensation

Caption: Vapor diffusion setup for single crystal growth.

Protocol 4: Crystallization of Hydrochloride Salts

As demonstrated by published crystal structures, forming the hydrochloride salt is a highly effective strategy.

  • Salt Formation: Dissolve the purified Boc-protected amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete or the solution becomes slightly acidic.

  • Isolation: Collect the precipitated salt by filtration, wash with the solvent, and dry under vacuum.

  • Crystallization: Attempt crystallization of the salt using the slow evaporation or vapor diffusion methods described above. Common solvent systems for salts include methanol/diethyl ether and ethanol/hexane.

Alternative Analytical Techniques: A Holistic Approach to Structural Characterization

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a complete understanding of the molecule's properties in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of 3-azabicyclo[3.1.1]heptane derivatives.

  • ¹H NMR: The rigid bicyclic core gives rise to distinct and often well-resolved proton signals. The chemical shifts and coupling constants of the bridgehead protons and the protons on the cyclobutane ring are particularly informative for confirming the bicyclo[3.1.1]heptane framework.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum confirms the molecular symmetry. The chemical shifts of the carbons in the bicyclic core are characteristic of this strained ring system.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially for more complex analogs.

A study on the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives provides typical NMR referencing information, using residual solvent peaks (e.g., 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃)[2].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.

Conclusion

The structural elucidation of this compound and its analogs is a critical step in harnessing their potential in drug discovery. While obtaining single crystals for X-ray diffraction can be challenging, a systematic approach to crystallization, particularly through the formation of hydrochloride salts, can significantly increase the likelihood of success. This guide provides a comparative analysis of the crystallographic data of relevant analogs, offering a valuable reference for researchers. Furthermore, the detailed experimental protocols for synthesis and crystallization, combined with an overview of complementary analytical techniques, equip scientists with the necessary tools to confidently characterize these promising molecules. The continued exploration and structural characterization of the 3-azabicyclo[3.1.1]heptane scaffold will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(15), e202217035. [Link]

  • Chadwick, K. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 21(4), 269-291. [Link]

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The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold: A Comparative Guide to Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Versatility of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is paramount. The 3-azabicyclo[3.1.1]heptane framework has emerged as a privileged structure, demonstrating significant potential as a bioisosteric replacement for common aromatic rings in drug candidates. This guide provides an in-depth comparison of the biological activities of compounds derived from this scaffold, with a particular focus on the synthetic utility of This compound . We will explore a plausible synthetic pathway to a potent SHP2 inhibitor and compare its potential efficacy against established and clinical-stage alternatives, supported by experimental data and detailed protocols.

The 3-Azabicyclo[3.1.1]heptane Core: A Gateway to Improved Drug Properties

The strategic incorporation of the 3-azabicyclo[3.1.1]heptane moiety in drug candidates offers several advantages over traditional flat, aromatic systems. This saturated bicyclic system introduces a three-dimensional architecture, which can lead to enhanced target-binding affinity and selectivity. Furthermore, replacing aromatic rings with this scaffold can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, crucial parameters for drug efficacy and safety[1][2].

One notable example is the replacement of the pyridine ring in the antihistamine Rupatidine with a 3-azabicyclo[3.1.1]heptane core. This modification resulted in a dramatic improvement in aqueous solubility and a significant decrease in experimental lipophilicity, highlighting the potential of this scaffold to optimize drug-like properties[1][3].

From a Versatile Aldehyde to a Potent SHP2 Inhibitor: A Proposed Synthetic Strategy

The starting material, This compound , is a valuable building block due to the reactive aldehyde functionality at the 6-position. This formyl group serves as a chemical handle for a variety of transformations, including reductive amination, to introduce diverse functionalities. Here, we propose a synthetic route to a potent SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitor, 2-(exo-6-amino-3-azabicyclo[3.1.1]heptan-3-yl)-5-(4-chloro-2-methyl-2H-indazol-5-yl)-3-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one , a compound disclosed in patent literature[4].

dot

Synthetic_Pathway start This compound intermediate tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate start->intermediate Reductive Amination (e.g., NH3, NaBH3CN) deprotected exo-6-Amino-3-azabicyclo[3.1.1]heptane intermediate->deprotected Boc Deprotection (e.g., TFA or HCl) final Target SHP2 Inhibitor deprotected->final Nucleophilic Aromatic Substitution (with chloro-pyrrolo[2,3-d]pyrimidine intermediate)

Caption: Proposed synthetic pathway from the starting aldehyde to the target SHP2 inhibitor.

This proposed synthesis leverages a standard reductive amination to convert the formyl group to a primary amine, followed by deprotection and subsequent nucleophilic aromatic substitution to construct the final complex molecule.

Comparative Analysis: 3-Azabicyclo[3.1.1]heptane-based SHP2 Inhibitor vs. Key Competitors

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, making it a compelling target for cancer therapy[5]. Several allosteric SHP2 inhibitors have entered clinical development. A comparative analysis of the potential of our target compound with these established inhibitors is essential.

CompoundTargetIC50 (Enzymatic Assay)Key Features & Clinical Status
Proposed Derivative SHP2Data not publicly availableContains the 3-azabicyclo[3.1.1]heptane scaffold, potentially offering improved physicochemical properties. Preclinical.
SHP099 SHP271 nM[6][7]First-in-class allosteric SHP2 inhibitor. Serves as a key research tool.
TNO155 (Batoprotafib) SHP211 nM[1][8][9]Orally bioavailable allosteric inhibitor. In clinical trials for advanced solid tumors.
JAB-3312 (Sitneprotafib) SHP21.44 - 1.9 nM[10][11]Highly potent allosteric inhibitor. In Phase III clinical trials for non-small cell lung cancer and other solid tumors[12].

While the specific IC50 value for the proposed derivative is not publicly disclosed in the patent, the inclusion of the 3-azabicyclo[3.1.1]heptane moiety suggests a design strategy aimed at optimizing potency and drug-like properties. The significantly lower IC50 values of the clinical candidates TNO155 and JAB-3312 compared to the pioneering SHP099 highlight the rapid progress in the development of potent SHP2 inhibitors.

The SHP2 Signaling Pathway: A Key Target in Oncology

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit SHP2 to the cell membrane, where it dephosphorylates specific substrates, leading to the activation of the RAS-MAPK signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Allosteric inhibitors of SHP2 stabilize the enzyme in an inactive conformation, thereby blocking this signaling cascade.

SHP2_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activates MAPK_cascade MAPK Cascade (RAF -> MEK -> ERK) RAS->MAPK_cascade GF Growth Factor GF->RTK Binds & Activates Proliferation Cell Proliferation & Survival MAPK_cascade->Proliferation Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: Experimental workflow for the reductive amination step.

In Vitro SHP2 Inhibition Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of a compound against SHP2.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 384-well plate, add assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).

  • Add the test compound at various concentrations.

  • Add recombinant full-length SHP2 protein.

  • Initiate the reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

This compound stands out as a highly valuable and versatile starting material in drug discovery. Its rigid, three-dimensional scaffold and the synthetic handle provided by the formyl group allow for the creation of a diverse range of derivatives with potentially superior pharmacological profiles. As demonstrated by the proposed synthesis of a potent SHP2 inhibitor, this building block offers a clear pathway to novel therapeutics. The comparative analysis with clinical-stage SHP2 inhibitors underscores the importance of continuous innovation in scaffold design to achieve enhanced potency and drug-like properties. The strategic application of the 3-azabicyclo[3.1.1]heptane core represents a promising avenue for the development of next-generation therapies for cancer and other diseases.

References

  • Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782.
  • LaMarche, M. J., et al. (2020). Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578–13594.
  • Liu, C., et al. (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research, 27(1), 342–354.
  • Mykhailiuk, P. K. (2022). Bicyclo[3.1.1]heptane as a Saturated Bioisostere of a meta-Substituted Benzene Ring.
  • Wang, P., et al. (2024). JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies. Clinical Cancer Research, 30(14), 3019-3032.
  • Weiss, A., et al. (2022). Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. Cancer Discovery, 12(6), 1500–1517.
  • ResearchGate. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • Jacobio Pharma. JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of KRASG12C Inhibitor Glecirasib. [Link]

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  • AACR Publications. JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies. [Link]

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A Comparative Analysis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Constrained Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Bicyclic systems, by virtue of their inherent rigidity, provide a powerful platform for the design of potent and selective therapeutic agents. The 3-azabicyclo[3.1.1]heptane framework, a constrained analog of piperidine, has emerged as a particularly attractive scaffold.[1][2] Its unique conformational properties allow it to present substituents in well-defined spatial orientations, making it a valuable isostere for exploring chemical space around a biological target.

This guide focuses on tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate , a versatile building block that combines the desirable features of the 3-azabicyclo[3.1.1]heptane core with the synthetic utility of an aldehyde functionality. The aldehyde group serves as a crucial handle for a variety of chemical transformations, enabling the facile introduction of diverse substituents and the construction of more complex molecular entities.

Herein, we provide a comparative analysis of the reactivity of this compound in two fundamental C-N and C-C bond-forming reactions: reductive amination and the Wittig reaction. Its performance will be contextualized by comparing it with other medicinally relevant bicyclic aldehydes, namely a nortropinone derivative (N-Boc-3-oxo-8-azabicyclo[3.2.1]octane-8-carbaldehyde ), a quinuclidine derivative (2-formyl-1-azabicyclo[2.2.2]octane ), and a 3-azabicyclo[3.1.0]hexane derivative (tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate ). Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the synthetic potential and nuances of this promising building block.

Structural Considerations and Predicted Reactivity

The reactivity of these bicyclic aldehydes is intrinsically linked to their three-dimensional structure. The rigid framework of the bicyclic system can influence the accessibility of the aldehyde carbonyl to incoming nucleophiles, thereby affecting reaction rates and stereochemical outcomes.

The 3-azabicyclo[3.1.1]heptane core of our primary subject is known to adopt a conformation that can be described as a distorted 'boat' or 'chair' form of the piperidine ring it contains.[1] This constrained geometry may present a degree of steric hindrance to the formyl group, potentially influencing its reactivity compared to less hindered aldehydes.

In comparison:

  • Nortropinone derivatives (8-azabicyclo[3.2.1]octane) possess a well-defined chair-boat conformation. The reactivity of a formyl group on this scaffold will be dependent on its position and orientation relative to the bicyclic framework.

  • Quinuclidine derivatives (1-azabicyclo[2.2.2]octane) have a highly symmetrical and rigid structure. A formyl group at the 2-position will experience a specific steric environment due to the adjacent bridgehead nitrogen and the bicyclic system.

  • 3-Azabicyclo[3.1.0]hexane derivatives contain a fused cyclopropane ring, which introduces significant ring strain and unique stereoelectronic properties that can influence the reactivity of appended functional groups.

Due to a lack of direct comparative experimental studies in the literature for this compound, the following sections will draw upon established protocols for similar bicyclic systems and general principles of aldehyde reactivity to provide a predictive and insightful comparison.

Comparative Performance in Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from an aldehyde and a primary or secondary amine, followed by in-situ reduction. The efficiency of this process can be influenced by the steric hindrance around the carbonyl group and the electrophilicity of the aldehyde.

Table 1: Predicted and Reported Performance in Reductive Amination

Bicyclic AldehydeAmineReducing AgentSolventTypical YieldReference/Notes
This compoundPrimary/SecondaryNaBH(OAc)₃DCEGood to Excellent (Predicted)Based on general protocols. Steric hindrance may necessitate slightly longer reaction times or elevated temperatures.
N-Boc-nortropinone derivativePrimary/SecondaryNaBH(OAc)₃DCE/THFGood to ExcellentA common transformation for this scaffold.
2-formyl-1-azabicyclo[2.2.2]octanePrimary/SecondaryNaBH₃CN / H₂/Pd-CMeOH/EtOHGoodThe basicity of the quinuclidine nitrogen may influence the reaction.
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylatePrimary/SecondaryNaBH(OAc)₃CH₂Cl₂Good to ExcellentA structurally related strained bicyclic system.[3]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is mild enough to not significantly reduce the starting aldehyde, while being sufficiently reactive to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective under slightly acidic conditions, but its toxicity is a concern. Catalytic hydrogenation (H₂/Pd-C) offers a "greener" alternative but may not be compatible with other reducible functional groups.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, which is ideal for the formation of the imine intermediate. Methanol or ethanol can also be used, especially with borohydride reagents.

Experimental Protocol: General Procedure for Reductive Amination

The following is a representative, self-validating protocol for the reductive amination of a bicyclic aldehyde.

  • Reaction Setup: To a solution of the bicyclic aldehyde (1.0 eq.) and the desired amine (1.1 eq.) in 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amine.

Caption: Workflow for a typical reductive amination reaction.

Comparative Performance in the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. The reaction of an aldehyde with a phosphorus ylide provides a reliable method for C=C bond formation with predictable regioselectivity. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide used.

Given the potential for steric hindrance around the formyl group in this compound, its reactivity in the Wittig reaction, particularly with bulky ylides, is of significant interest.

Table 2: Predicted and Reported Performance in the Wittig Reaction

Bicyclic AldehydeYlideBaseSolventTypical YieldE/Z SelectivityReference/Notes
This compoundPh₃P=CH₂n-BuLi/t-BuOKTHFGood (Predicted)N/ABased on general protocols. Reaction with more substituted ylides may be slower.
N-Boc-nortropinone derivativePh₃P=CHCO₂EtNaHTHF/DMFGoodPredominantly EStabilized ylides generally give the E-alkene.
2-formyl-1-azabicyclo[2.2.2]octanePh₃P=CHPhn-BuLiTHFModerate to GoodZ-selectiveNon-stabilized ylides typically favor the Z-alkene.
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylatePh₃P=CH₂n-BuLiTHFGoodN/AThe strained ring system does not appear to significantly hinder this reaction.

Causality Behind Experimental Choices:

  • Ylide Type and Stereoselectivity:

    • Non-stabilized ylides (e.g., Ph₃P=CH₂, R=alkyl) are more reactive and typically lead to the formation of the Z-alkene under kinetic control.[4]

    • Stabilized ylides (e.g., Ph₃P=CHCO₂Et, R=ester, ketone) are less reactive and generally yield the thermodynamically more stable E-alkene.[5]

  • Base: The choice of base depends on the acidity of the corresponding phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides, weaker bases such as sodium ethoxide or even potassium carbonate can be sufficient.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for Wittig reactions to prevent quenching of the highly basic ylide.

Experimental Protocol: General Procedure for the Wittig Reaction with a Non-Stabilized Ylide

The following protocol describes a typical Wittig reaction to form a terminal alkene.

  • Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C is added n-butyllithium (1.1 eq., as a solution in hexanes) dropwise. The resulting orange-red solution is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Aldehyde Addition: The reaction mixture is cooled to 0 °C, and a solution of the bicyclic aldehyde (1.0 eq.) in anhydrous THF is added dropwise.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkene. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatography.

Caption: Mechanism of the Wittig reaction.

Stereochemical Considerations

For both reductive amination and nucleophilic additions like the Wittig reaction, the stereochemical outcome is a critical consideration when the reaction creates a new stereocenter. In the case of this compound, nucleophilic attack on the aldehyde can potentially lead to two diastereomeric products.

The facial selectivity of the attack will be dictated by the steric environment of the bicyclic scaffold. The 'endo' and 'exo' faces of the bicyclo[3.1.1]heptane system present different levels of steric hindrance. It is generally predicted that nucleophilic attack will occur from the less hindered face, leading to a major diastereomer. A detailed conformational analysis, potentially supported by computational modeling, would be necessary to confidently predict the stereochemical outcome for a given reaction.[6]

Conclusion

This compound stands as a valuable and versatile building block for medicinal chemistry. Its constrained bicyclic framework offers a unique three-dimensional presentation of substituents, while the aldehyde functionality provides a gateway for a wide array of synthetic transformations.

Based on the analysis of related bicyclic systems, it is predicted that this aldehyde will undergo standard and synthetically useful reactions such as reductive amination and the Wittig reaction with good to excellent efficiency. The inherent steric features of the 3-azabicyclo[3.1.1]heptane core may influence reaction rates and stereoselectivity, a factor that researchers should consider in their synthetic planning.

This guide has provided a framework for understanding the reactivity of this important building block in comparison to other bicyclic aldehydes. Further experimental studies are warranted to fully elucidate the specific reaction kinetics, yields, and stereochemical outcomes for this compound in these and other key synthetic transformations.

References

  • Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. (2024).

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. (2024).

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. (2024).

  • Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts. (2024).

  • Wittig reaction. Wikipedia.

  • US Patent 9549929B2, Pyrrolo[2,3-D]pyrimidine derivatives. Google Patents.

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. (2023).

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar. (2019).

  • European Patent EP 3856735 B1, FUSED BICYCLIC HETEROCYCLES AS THERAPEUTIC AGENTS. Googleapis.

  • Computational Insights into the Conformational Landscape of Bicyclo[3.1.1]heptan-6-one. Benchchem.

  • tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. J&K Scientific.

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate.

  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.

  • Wittig Reaction. Organic Chemistry Portal.

  • Finally Endo-tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. [No Source Name Available]. (2025).

  • 6-Substituted Bicyclo[3.1.1]heptanes1. The Journal of Organic Chemistry.

  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.

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  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. Sigma-Aldrich.

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  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Organic Chemistry Portal.

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A Medicinal Chemist's Guide to Structure-Activity Relationship (SAR) Studies of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic exploration of novel chemical space is paramount to identifying next-generation therapeutics. The rigid 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif, offering a conformationally constrained framework that can enhance binding affinity and improve pharmacokinetic properties. This guide provides a comprehensive overview of a hypothetical structure-activity relationship (SAR) study centered around tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a versatile building block for generating diverse libraries of bioactive compounds.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail the synthetic rationale for analog design, present hypothetical biological data for illustrative purposes, and provide detailed experimental protocols for key chemical transformations.

The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core is a valuable isostere for commonly used saturated heterocycles like piperidine.[1][2] Its rigid, bicyclic nature reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency.[3] The this compound starting material is an attractive entry point for SAR studies due to the presence of a chemically tractable aldehyde at the C-6 position and a Boc-protected amine at the N-3 position, allowing for selective modifications at two key vectors.

Hypothetical SAR Study: Targeting the Orexin Receptor

For the purpose of this guide, we will frame our SAR discussion around the hypothetical discovery of a series of orexin receptor antagonists. The orexin system is a key regulator of sleep-wake cycles, and its modulation is a validated therapeutic strategy for insomnia.[4][5][6][7] The following sections will explore how systematic modifications to the core scaffold could influence antagonist potency.

Core Scaffold and Initial Hit

Our starting point is the parent aldehyde, Compound 1 , which we will posit as a modest but selective orexin-1 receptor (OX1R) antagonist identified from a high-throughput screening campaign.

CompoundROX1R Kᵢ (nM)OX2R Kᵢ (nM)
1 -CHO500>10,000

The aldehyde functionality in Compound 1 , while providing a convenient synthetic handle, can be a liability in drug development due to potential reactivity.[8][9] Therefore, our primary goal is to explore modifications of the formyl group to improve potency, selectivity, and drug-like properties.

SAR at the C-6 Position: Exploring Chemical Diversity

The formyl group of Compound 1 is ripe for a variety of chemical transformations to probe the steric and electronic requirements of the binding pocket.

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyls.[10][11] This strategy allows for the introduction of a basic nitrogen, which can form key salt-bridge interactions with acidic residues in the receptor binding site.

A library of secondary and tertiary amines was synthesized from Compound 1 using a variety of primary and secondary amines, respectively.

CompoundROX1R Kᵢ (nM)OX2R Kᵢ (nM)
2a -CH₂-NH₂2508,000
2b -CH₂-NH(CH₃)1505,000
2c -CH₂-N(CH₃)₂1806,500
2d -CH₂-NH(Cyclopropyl)502,000
2e -CH₂-(Piperidine)803,500
2f -CH₂-NH(Phenyl)400>10,000

Key Insights:

  • Conversion of the aldehyde to a primary amine (2a ) modestly improved potency, suggesting a potential hydrogen bond donor is tolerated.

  • Small alkyl substituents on the amine (2b , 2c ) further enhanced potency, with the monomethyl analog being optimal.

  • The introduction of a small, rigid cyclopropyl group (2d ) led to a significant increase in potency, indicating a well-defined hydrophobic pocket.

  • Larger substituents like piperidine (2e ) and phenyl (2f ) were detrimental to activity, suggesting steric constraints in the binding site.

The addition of Grignard reagents to the aldehyde provides a straightforward method for installing a variety of alkyl and aryl groups while also generating a secondary alcohol, a potential hydrogen bond donor/acceptor.[12][13]

CompoundROX1R Kᵢ (nM)OX2R Kᵢ (nM)
3a -CH(OH)-CH₃1004,000
3b -CH(OH)-Ethyl1204,500
3c -CH(OH)-Phenyl300>10,000
3d -CH(OH)-Cyclopropyl401,500

Key Insights:

  • The addition of small alkyl groups (3a , 3b ) was well-tolerated and improved potency compared to the parent aldehyde.

  • Similar to the amine series, the cyclopropyl moiety (3d ) was highly favorable, reinforcing the hypothesis of a specific hydrophobic pocket.

  • The bulky phenyl group (3c ) reduced activity, again pointing to steric limitations.

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, allowing for the exploration of different geometries and the introduction of conjugated systems.[14][15][16]

CompoundROX1R Kᵢ (nM)OX2R Kᵢ (nM)
4a -CH=CH₂350>10,000
4b -CH=CH-Phenyl600>10,000
4c -CH=C(CH₃)₂2008,000

Key Insights:

  • Simple alkenes (4a , 4c ) offered a modest improvement over the aldehyde but were generally less potent than the corresponding amines or alcohols.

  • The extended conjugation in 4b was not beneficial, suggesting that a more compact substituent is preferred.

Exploring bioisosteres for the aldehyde group can improve metabolic stability and modulate physicochemical properties.[17][18][19]

CompoundROX1R Kᵢ (nM)OX2R Kᵢ (nM)
5a -CN450>10,000
5b -CONH₂3009,000

Key Insights:

  • Direct replacement of the formyl group with a nitrile (5a ) or a primary amide (5b ) did not significantly improve potency but could offer advantages in terms of metabolic stability.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key chemical transformations described in this guide.

General Procedure for Reductive Amination (Synthesis of 2a-f)
  • To a solution of this compound (1 ) (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired amine (1.2 eq) and acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-18 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Grignard Reaction (Synthesis of 3a-d)
  • A solution of this compound (1 ) (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to 0 °C under a nitrogen atmosphere.

  • The appropriate Grignard reagent (1.2 eq, as a solution in THF or diethyl ether) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Wittig Reaction (Synthesis of 4a-c)
  • To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere is added a strong base (e.g., n-butyllithium, 1.1 eq).

  • The resulting ylide solution is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1 ) (1.0 eq) in anhydrous THF (0.5 M) is added dropwise.

  • The reaction is stirred at room temperature for 4-6 hours.

  • The reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the SAR Strategy and Workflow

The following diagrams illustrate the logical flow of the SAR exploration and the experimental workflow for analog synthesis.

SAR_Strategy Start Starting Material: This compound (Compound 1) ReductiveAmination Reductive Amination Start->ReductiveAmination Grignard Grignard Reaction Start->Grignard Wittig Wittig Reaction Start->Wittig Bioisosteres Bioisosteric Replacement Start->Bioisosteres Analogs_RA Amine Analogs (2a-f) ReductiveAmination->Analogs_RA Analogs_Grignard Alcohol Analogs (3a-d) Grignard->Analogs_Grignard Analogs_Wittig Alkene Analogs (4a-c) Wittig->Analogs_Wittig Analogs_Bio Nitrile & Amide Analogs (5a-b) Bioisosteres->Analogs_Bio

Caption: SAR exploration from the starting aldehyde.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_analysis Analysis & Characterization Start Aldehyde (1) + Reagent Reaction Reaction Setup (Solvent, Temp, Time) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Analog Purification->Product Characterization Structure Verification (NMR, MS) Product->Characterization Assay Biological Assay (e.g., Orexin Receptor Binding) Characterization->Assay Data SAR Data Generation Assay->Data

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A Comparative Guide to In Vitro Assays for Novel GABA Transporter Inhibitors: Evaluating Derivatives of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA) signaling is a cornerstone of drug discovery for conditions like epilepsy, anxiety, and other neurological disorders. A key strategy for enhancing GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. The rigid, conformationally restricted scaffold of bicyclo[3.1.1]heptane derivatives presents a promising chemical space for the design of potent and selective GAT inhibitors. This guide provides a comprehensive comparison of two primary in vitro methodologies for the functional evaluation of novel derivatives of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a scaffold analogous to known bicyclic GABA transporter inhibitors.

We will delve into the mechanistic underpinnings and practical execution of the traditional gold-standard radiolabeled GABA uptake assay and a modern, high-throughput fluorescence-based membrane potential assay. This objective comparison is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate assay for their screening cascade, from primary hit identification to lead optimization.

The Rationale: Targeting GABA Transporters

The SLC6 family of solute carriers includes four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] While GAT1 is the most extensively studied and a validated therapeutic target, the other subtypes present opportunities for novel therapeutic interventions with potentially different side-effect profiles.[2][3] Derivatives of the bicyclo[3.1.1]heptane scaffold are designed as rigid GABA analogues, intended to bind to the orthosteric site of GATs and competitively inhibit GABA uptake. Their efficacy and selectivity across the four GAT subtypes must be empirically determined, necessitating robust and reliable in vitro assays.

Assay Platforms: A Head-to-Head Comparison

The two most prevalent methods for assessing GAT inhibition are the radiolabeled substrate uptake assay and fluorescence-based assays. Each offers distinct advantages and limitations.

Feature[³H]GABA Uptake AssayFluorescence-Based Assay
Principle Direct measurement of radiolabeled GABA uptake into cells expressing a specific GAT subtype.Indirect measurement of transporter activity by detecting changes in membrane potential or intracellular ion concentration.
Throughput Low to medium.High.
Sensitivity High.Moderate to high, depending on the specific dye and instrumentation.
Cost High, due to radiolabeled substrate and waste disposal.Lower, with the primary cost being the fluorescent dye and microplates.
Safety Requires handling of radioactive materials and specialized disposal.Generally safer, with standard laboratory precautions for handling chemicals.
Data Output Direct measure of substrate transport (CPM or DPM).Indirect measure of transporter function (relative fluorescence units, RFU).
Application Gold standard for detailed kinetic studies (Km, Vmax, Ki).Ideal for primary high-throughput screening (HTS) and rapid IC50 determination.

Experimental Workflows

To provide a practical understanding, we present detailed protocols for both a classic radiolabeled uptake assay and a contemporary fluorescence-based screening assay.

Assay 1: The Gold Standard - [³H]GABA Radiometric Uptake Assay

This method directly quantifies the inhibition of GABA transport by measuring the amount of radiolabeled GABA ([³H]GABA) that is taken up by cells stably expressing a specific human GAT subtype (e.g., hGAT1).[1][4]

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis CellCulture Culture CHO-hGAT1 cells to confluence Plating Plate cells in 96-well plates (50,000 cells/well) CellCulture->Plating Incubation Incubate for 24 hours Plating->Incubation Wash Wash cells with uptake buffer Incubation->Wash Preincubation Pre-incubate with test compounds or vehicle Wash->Preincubation AddSubstrate Add [³H]GABA + unlabeled GABA Preincubation->AddSubstrate IncubateAssay Incubate for a defined time (e.g., 3-15 min) AddSubstrate->IncubateAssay StopReaction Stop uptake with ice-cold buffer & wash IncubateAssay->StopReaction Lysis Lyse cells StopReaction->Lysis Scintillation Add scintillation cocktail & count radioactivity Lysis->Scintillation Analysis Calculate % inhibition and determine IC50 Scintillation->Analysis

Figure 1. Workflow for the [³H]GABA Radiometric Uptake Assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1) are cultured to ~90% confluency.

  • Plating: Cells are seeded into 96-well microplates at a density of approximately 50,000 cells per well and allowed to adhere for 24 hours.[1]

  • Assay Buffer Preparation: Prepare an appropriate uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Tiagabine for hGAT1).

  • Assay Procedure:

    • Aspirate the culture medium and wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and unlabeled GABA.[1]

    • Incubate for a short period (e.g., 3-15 minutes) during which uptake is linear.[1][4]

    • Terminate the reaction by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a saturating concentration of a known inhibitor.

    • Subtract non-specific uptake from all measurements to obtain specific uptake.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay 2: High-Throughput Screening - Fluorescence-Based Membrane Potential Assay

This assay format is an indirect but powerful method for assessing transporter function. GATs are electrogenic, meaning they co-transport Na⁺ and Cl⁻ ions along with GABA, resulting in a net positive charge movement into the cell and depolarization of the cell membrane. Fluorescent dyes that are sensitive to changes in membrane potential can be used to monitor this activity. Inhibition of the transporter will prevent this depolarization.

FMPWorkflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution (in FLIPR) cluster_analysis Data Analysis CellPlating Plate CHO-hGAT1 cells in 384-well plates DyeLoading Load cells with a membrane potential-sensitive dye CellPlating->DyeLoading IncubateDye Incubate to allow dye equilibration DyeLoading->IncubateDye AddCompound Add test compounds or vehicle IncubateDye->AddCompound ReadBaseline Read baseline fluorescence AddCompound->ReadBaseline AddGABA Add GABA to stimulate uptake ReadBaseline->AddGABA ReadSignal Read fluorescence change over time AddGABA->ReadSignal CalculateResponse Calculate fluorescence response (peak - baseline) ReadSignal->CalculateResponse NormalizeData Normalize to controls CalculateResponse->NormalizeData IC50Curve Generate concentration-response curve and calculate IC50 NormalizeData->IC50Curve

Figure 2. Workflow for the Fluorescence-Based Membrane Potential Assay.

Detailed Protocol:

  • Cell Culture and Plating: As described for the radiometric assay, but typically in 384-well, black-walled, clear-bottom microplates suitable for fluorescence readers.

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow the dye to load into the cells.

  • Compound Addition:

    • Prepare a "compound plate" with serial dilutions of the test derivatives.

    • Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with a liquid handling system (e.g., a FLIPR Tetra® system).

  • Assay Execution and Reading:

    • The instrument adds the test compounds from the compound plate to the cell plate.

    • A baseline fluorescence reading is taken for a short period.

    • The instrument then adds a solution of GABA (at a concentration around its EC50) to all wells to stimulate transporter activity.

    • Fluorescence is monitored kinetically for several minutes to capture the change in membrane potential.

  • Data Analysis:

    • The response is typically calculated as the difference between the peak fluorescence after GABA addition and the baseline fluorescence.

    • Data are normalized to controls (0% inhibition for vehicle and 100% inhibition for a known potent inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.

Comparative Performance Data (Hypothetical)

To illustrate the expected outcomes, the following table presents hypothetical data for two derivatives of the core scaffold, Derivative A and Derivative B, compared to the known GAT1 inhibitor, Tiagabine.

CompoundAssay TypeTargetIC50 (nM)
Tiagabine [³H]GABA UptakehGAT1150
FluorescencehGAT1180
[³H]GABA UptakehBGT1>10,000
Derivative A [³H]GABA UptakehGAT1850
FluorescencehGAT1920
[³H]GABA UptakehBGT195
Derivative B [³H]GABA UptakehGAT112,000
FluorescencehGAT115,000
[³H]GABA UptakehBGT16,500

From this hypothetical data, Derivative A appears to be a potent inhibitor with significant selectivity for hBGT1 over hGAT1, making it an interesting candidate for further investigation into the specific roles of BGT1.[2] Derivative B shows weak activity at both transporters. The close correlation between the IC50 values obtained from both assay types demonstrates the utility of the fluorescence-based assay for primary screening, with the radiometric assay providing confirmatory data and enabling more detailed mechanistic studies.

Conclusion and Recommendations

The choice between a [³H]GABA uptake assay and a fluorescence-based assay for characterizing novel this compound derivatives depends on the specific goals of the study.

  • For High-Throughput Screening (HTS): The fluorescence-based membrane potential assay is the superior choice due to its speed, scalability, and lower cost. It is ideal for rapidly screening a library of derivatives to identify initial hits.

  • For Lead Characterization and Mechanistic Studies: The [³H]GABA uptake assay remains the gold standard. Its direct measurement of substrate transport provides high-quality data for determining precise inhibitory constants (Ki) and understanding the mechanism of inhibition (e.g., competitive vs. non-competitive).

A recommended strategy is to employ a tiered approach: use the fluorescence-based assay for the primary screen of a large compound library, and then validate and further characterize the most promising hits using the radiometric [³H]GABA uptake assay across a panel of all four GAT subtypes to determine potency and selectivity. This integrated approach leverages the strengths of both methodologies, enabling an efficient and rigorous evaluation of novel GAT inhibitors.

References

  • Al-Khawaja, A. et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Cellular Neuroscience, 15, 748981. Available at: [Link]

  • BioIVT. (n.d.). GAT1 (SLC6A1) Transporter Assay. Retrieved from [Link]

  • Enna, S. J., & Williams, M. (2009). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. Available at: [Link]

  • Madsen, K. K. et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7351–7358. Available at: [Link]

  • Padmashali, R. et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110298. Available at: [Link]

  • Skov, K. et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. Available at: [Link]

  • Szymańska, E. et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(22), 3822–3833. Available at: [Link]

  • Wellendorph, P. et al. (2021). GABA and novel analogs of bicyclo-GABA and 1 used in this study. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. The 3-azabicyclo[3.1.1]heptane scaffold is a key building block in medicinal chemistry, valued for its conformational rigidity which can enhance binding to biological targets.[1][2] This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structures of key reaction products derived from tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate. We will explore three common transformations—reduction, oxidation, and reductive amination—and detail the experimental protocols and spectroscopic data that validate the formation of the expected products.

Introduction to the Starting Material

This compound (MW: 225.28 g/mol , CAS: 1818847-75-4) is a versatile intermediate featuring a reactive aldehyde group appended to a conformationally constrained bicyclic amine protected with a tert-butoxycarbonyl (Boc) group.[3] The stereochemistry of the 6-formyl group relative to the bicyclic system is a critical aspect of its reactivity and the structure of its derivatives.

Comparative Analysis of Key Reactions and Product Confirmation

The aldehyde functionality of the starting material allows for a variety of chemical transformations. This guide will focus on three fundamental reactions and the analytical techniques to confirm their outcomes.

Reduction to Alcohol: A Comparison of Hydride Agents

The reduction of the aldehyde to a primary alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a common synthetic step. The choice of reducing agent can influence reaction conditions and outcomes.

Alternative 1: Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols in the presence of less reactive functional groups like esters.[4][5] Its ease of use and safety profile make it a preferred reagent for this transformation.

Alternative 2: Lithium Aluminium Hydride (LiAlH₄)

A more powerful and less selective reducing agent, LiAlH₄ will also readily reduce the aldehyde.[4][5] However, its high reactivity requires anhydrous conditions and careful handling. For this specific transformation, its use is less common due to the availability of a milder alternative.

Experimental Protocol: Reduction with Sodium Borohydride

A solution of this compound (1.0 eq) in methanol is cooled to 0°C. Sodium borohydride (1.5 eq) is added portionwise, and the reaction is stirred for 2 hours at room temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.

Structure Confirmation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate *

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (~9.5-10 ppm). Appearance of a new signal for the hydroxymethyl protons (~3.5-4.0 ppm) and a broad singlet for the hydroxyl proton.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~200 ppm). Appearance of a new signal for the hydroxymethyl carbon (~60-70 ppm).
Mass Spectrometry (ESI+) The protonated molecule [M+H]⁺ is expected at m/z 228.16.
IR Spectroscopy Disappearance of the aldehyde C=O stretch (~1720 cm⁻¹). Appearance of a broad O-H stretch (~3300-3500 cm⁻¹).
Oxidation to Carboxylic Acid: The Pinnick Oxidation

The Pinnick oxidation is a highly efficient and chemoselective method for the oxidation of aldehydes to carboxylic acids, particularly for substrates with sensitive functional groups.[6]

Experimental Protocol: Pinnick Oxidation

To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water is added 2-methyl-2-butene as a scavenger. A solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water is added dropwise at room temperature. The reaction is stirred for 4-6 hours. The product, tert-butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, is then extracted and purified.

Structure Confirmation of tert-butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate *

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal. Appearance of a new signal for the carboxylic acid carbonyl carbon (~170-180 ppm).
Mass Spectrometry (ESI-) The deprotonated molecule [M-H]⁻ is expected at m/z 240.13.
IR Spectroscopy Disappearance of the aldehyde C-H stretch (~2720 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹).
Reductive Amination to Primary Amine

Reductive amination is a versatile method for forming amines from carbonyl compounds.[2] For the synthesis of the primary amine, tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, a one-pot reaction with an ammonia source and a suitable reducing agent is employed.

Alternative Reducing Agents for Reductive Amination

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination as it is stable under mildly acidic conditions and selectively reduces the intermediate iminium ion over the starting aldehyde.[1][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations.[8]

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

To a solution of this compound (1.0 eq) in methanol, ammonium chloride (NH₄Cl, 5.0 eq) is added, followed by sodium cyanoborohydride (1.5 eq).[7] The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in water and extracted with an appropriate organic solvent. The organic layers are combined, dried, and concentrated to yield the primary amine.

Structure Confirmation of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate *

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal. Appearance of a new signal for the aminomethyl protons (~2.5-3.0 ppm) and a broad singlet for the amine protons.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal. Appearance of a new signal for the aminomethyl carbon (~40-50 ppm).
Mass Spectrometry (ESI+) The protonated molecule [M+H]⁺ is expected at m/z 227.18.
IR Spectroscopy Disappearance of the aldehyde C=O stretch. Appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).

Workflow and Stereochemical Analysis

The general workflow for the synthesis and confirmation of these products is outlined below. A crucial aspect of the structural analysis for these bicyclic compounds is the determination of the stereochemistry of the substituent at the C6 position (exo vs. endo). 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for this purpose by revealing through-space correlations between protons.

G cluster_synthesis Synthesis cluster_analysis Structure Confirmation Starting Material tert-Butyl 6-formyl-3-azabicyclo [3.1.1]heptane-3-carboxylate Reduction Reduction (e.g., NaBH4) Starting Material->Reduction Oxidation Oxidation (Pinnick) Starting Material->Oxidation Reductive Amination Reductive Amination (e.g., NH4Cl, NaBH3CN) Starting Material->Reductive Amination Alcohol Product Alcohol Derivative Reduction->Alcohol Product Acid Product Carboxylic Acid Derivative Oxidation->Acid Product Amine Product Primary Amine Derivative Reductive Amination->Amine Product NMR 1D NMR (1H, 13C) Alcohol Product->NMR MS Mass Spectrometry Alcohol Product->MS IR IR Spectroscopy Alcohol Product->IR Acid Product->NMR Acid Product->MS Acid Product->IR Amine Product->NMR Amine Product->MS Amine Product->IR 2DNMR 2D NMR (COSY, HSQC, NOESY) NMR->2DNMR Stereochemistry Stereochemistry Determination 2DNMR->Stereochemistry

Caption: Synthetic and analytical workflow for the reaction products of this compound.

Conclusion

The structural confirmation of reaction products from this compound relies on a combination of standard organic transformations and a suite of spectroscopic techniques. While the choice of reagents for reduction, oxidation, and amination can be tailored for specific laboratory needs, the analytical approach remains consistent. The application of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provides the foundational evidence for the successful transformation of the aldehyde group. For a definitive structural assignment, particularly concerning stereochemistry, 2D NMR experiments are indispensable. This guide provides the necessary framework for researchers to confidently synthesize and characterize these valuable bicyclic building blocks.

References

  • Ryu, I., Uehara, S., Hirao, H., & Fukuyama, T. (2008). Tin-Free Giese Reaction of Alkyl Iodides with Electron-Deficient Alkenes and the Related Radical Carbonylation Process. Organic Letters, 10(6), 1005–1008. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Simple and Efficient Method for the Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Practice Problem: Reducing Agents. (2016). YouTube. Available at: [Link]

  • Important Reducing Agents and their Reactivity. (2018). YouTube. Available at: [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2022). ChemRxiv. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthesized tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized molecule's purity is a critical, non-negotiable step. This is particularly true for complex scaffolds like the 3-azabicyclo[3.1.1]heptane core, which is increasingly utilized in medicinal chemistry to explore novel chemical space.[1][2] This guide provides an in-depth comparison of analytical techniques for assessing the purity of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate and its derivatives. We will delve into the causality behind experimental choices and present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

The 3-azabicyclo[3.1.1]heptane framework, a constrained bicyclic amine, offers a unique three-dimensional structure that can lead to improved pharmacological properties in drug candidates.[3] The presence of a reactive aldehyde group and a Boc-protecting group in the target molecule necessitates a multi-faceted analytical approach to ensure the absence of starting materials, side-products, and stereoisomers.

Anticipating Impurities: A Synthesis-Forward Approach

A robust purity assessment begins with a thorough understanding of the synthetic route, as this informs the likely impurities. While various synthetic strategies for 3-azabicyclo[3.1.1]heptane derivatives exist, a common approach involves the construction of the bicyclic core followed by functional group manipulation.[4][5]

A plausible synthetic pathway to this compound could involve the oxidation of the corresponding alcohol, tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. This precursor itself can be synthesized through various multi-step sequences.

Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete oxidation would leave residual tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate.

    • Reagents and Catalysts: Traces of the oxidizing agent or other reagents used in the synthesis.

    • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Product-Related Impurities:

    • Over-oxidation Products: The aldehyde could be further oxidized to the corresponding carboxylic acid.

    • Side-Reaction Products: Undesired reactions involving the aldehyde or the bicyclic core.

    • Degradation Products: The Boc-protecting group is susceptible to cleavage under acidic conditions, potentially leading to the unprotected amine.[6]

  • Stereoisomers:

    • Diastereomers and Enantiomers: Depending on the stereochemistry of the starting materials and the synthetic route, a mixture of stereoisomers may be produced. The separation and quantification of these are often critical for pharmacological activity.[7][8]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the specific purity question being addressed. NMR, HPLC, and MS each provide unique and complementary information.

Technique Principle Strengths Limitations Primary Application
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, unambiguous identification, and quantification of major components.Lower sensitivity compared to other techniques, complex spectra for mixtures.Structural elucidation, identification and quantification of major impurities.
HPLC Differential partitioning between a mobile and stationary phaseHigh sensitivity, excellent for separating complex mixtures, quantitative accuracy.Requires reference standards for identification, may not resolve all impurities.Purity determination, quantification of impurities, chiral separations.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesExtremely high sensitivity, provides molecular weight information, structural information through fragmentation.Isomeric compounds can be difficult to distinguish, quantification can be challenging without standards.Molecular weight confirmation, identification of trace impurities, structural elucidation of unknowns.

Experimental Protocols

The following protocols are designed to provide a comprehensive purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural confirmation and for identifying and quantifying impurities that are structurally distinct from the main compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis. prep1->prep2 acq1 Acquire 1H NMR spectrum on a 400 MHz or higher spectrometer. acq2 Acquire 13C NMR, COSY, and HSQC spectra for full structural assignment. acq1->acq2 proc1 Process the spectra (Fourier transform, phase correction, baseline correction). proc2 Integrate signals in the 1H spectrum to determine relative ratios of compound to impurities. proc1->proc2 proc3 Assign signals using 2D NMR data to confirm structure and identify impurities. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR Purity Assessment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3).

    • For quantitative analysis (qNMR), add a known amount of an internal standard that has signals that do not overlap with the analyte, for instance, 1,3,5-trimethoxybenzene.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum. Key signals to observe include the aldehyde proton (~9-10 ppm), the protons of the bicyclic core, and the tert-butyl group (~1.4 ppm).

    • Acquire a carbon-13 (¹³C) NMR spectrum to confirm the number of unique carbon environments.

    • For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the aldehyde proton integral to the tert-butyl protons should be 1:9.

    • Look for signals corresponding to potential impurities. For example, the presence of the starting alcohol would show a characteristic hydroxymethyl proton signal. Over-oxidation to the carboxylic acid would result in the disappearance of the aldehyde proton and the appearance of a broad carboxylic acid proton signal.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of pharmaceutical compounds due to its high sensitivity and resolving power. For chiral molecules like the target compound, chiral HPLC is essential.

cluster_prep Sample & Mobile Phase Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep1 Prepare mobile phases (e.g., acetonitrile and water with additives like TFA or formic acid). prep2 Dissolve a known concentration of the sample (~1 mg/mL) in the mobile phase. prep1->prep2 prep3 Filter the sample solution through a 0.45 µm syringe filter. prep2->prep3 acq1 Equilibrate the HPLC system with the initial mobile phase conditions. acq2 Inject the sample onto the column (e.g., a C18 column for reversed-phase). acq1->acq2 acq3 Run a gradient elution to separate components based on polarity. acq2->acq3 proc1 Integrate the peaks in the chromatogram. proc2 Calculate the area percentage of the main peak to determine purity. proc1->proc2 proc3 For chiral analysis, use a chiral stationary phase to separate and quantify enantiomers. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for HPLC Purity Assessment.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid.

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a mixture of water and acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

The separation of enantiomers is crucial and often requires specialized chiral stationary phases (CSPs).[7][9]

  • Instrumentation and Conditions:

    • HPLC System: As above.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. For basic compounds, a small amount of an amine modifier like diethylamine may be added.[7]

    • Elution: Isocratic elution is often used for chiral separations.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a suitable wavelength.

  • Method Development:

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

    • Optimize the mobile phase composition and flow rate to improve resolution and analysis time.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight of the synthesized compound and for identifying trace impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

cluster_lc LC Separation cluster_ms Mass Analysis cluster_data Data Interpretation lc1 Separate the sample components using an HPLC system as described previously. ms1 Ionize the eluting components using a suitable ionization source (e.g., ESI). lc1->ms1 ms2 Analyze the mass-to-charge ratio of the ions. ms1->ms2 ms3 Perform fragmentation (MS/MS) on the parent ion to obtain structural information. ms2->ms3 data1 Identify the molecular ion peak corresponding to the target compound. data2 Analyze the fragmentation pattern to confirm the structure. data1->data2 data3 Identify unknown peaks by their mass and fragmentation. data2->data3 cluster_ms cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Caption: Workflow for LC-MS Purity and Identity Confirmation.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • LC Conditions: Similar to the achiral HPLC method described above.

    • MS Conditions:

      • Ionization Mode: Positive ion mode is typically used for amines.

      • Mass Range: Scan a range that includes the expected molecular weight of the target compound and potential impurities.

      • Fragmentation: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion.

  • Data Analysis:

    • The expected molecular ion for this compound (C₁₂H₁₉NO₃) is [M+H]⁺ at m/z 226.14.

    • A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (M-56) or isobutylene.[10][11] Another characteristic loss is that of the entire Boc group.

    • Analyze the mass spectra of minor peaks in the chromatogram to identify potential impurities.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and self-validating purity assessment of this compound and its derivatives requires an integrated approach. NMR spectroscopy provides the foundational structural confirmation and quantification of major components. HPLC offers high-resolution separation for accurate purity determination and is indispensable for chiral analysis. Mass spectrometry delivers sensitive detection and identification of the target molecule and trace impurities. By judiciously combining these techniques and understanding their underlying principles, researchers can ensure the quality and integrity of their synthesized molecules, a crucial step in the journey of drug discovery and development.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107–113.
  • Dallanoce, C., De Amici, M., Mastrangelo, R., et al. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi.
  • PubChemLite. (n.d.). Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Péter, A., Török, G., Armstrong, D. W., Toth, G., & Tourwé, D. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Google Patents. (n.d.). JP2020531556A - Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists.
  • Mykhailiuk, P. K. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC - PubMed Central - NIH. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Gess, B., Matar, M., Tlahuext-Aca, A., & Brik, A. (2012). Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • Nature. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Retrieved from [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [ 18 F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate and Structurally Related Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Sterically Encumbered Aldehydes in Modern Drug Discovery

Aldehydes are fundamental building blocks in organic synthesis, prized for their versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1] In the realm of pharmaceutical and agrochemical research, the incorporation of sterically hindered and conformationally restricted aldehyde moieties, such as tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a strategic approach to imbue drug candidates with desirable pharmacokinetic properties. The rigid bicyclic scaffold of this particular aldehyde can offer metabolic stability and precise vectoral presentation of substituents for optimal target engagement. However, the inherent steric bulk and conformational constraints of such structures can significantly modulate the reactivity of the aldehyde functional group compared to simpler acyclic or monocyclic analogues.

This guide presents a comparative analysis of the reactivity of this compound against a panel of structurally related aldehydes. We will explore the nuanced interplay of steric and electronic effects on the outcomes of several key transformations central to drug development: reductive amination, the Wittig reaction, and the aldol condensation. By understanding these reactivity trends, researchers can make more informed decisions in the design and execution of synthetic routes involving this important class of building blocks.

Comparative Aldehyde Panel: Structural Considerations

To provide a comprehensive comparison, we have selected three aldehydes that represent a gradient of steric hindrance and conformational flexibility:

Compound Structure Key Features
This compound (Target) Rigid bicyclic [3.1.1] system; significant steric hindrance around the formyl group.
Tert-Butyl 4-formylpiperidine-1-carboxylate (Monocyclic Analogue) Conformationally flexible monocyclic system; moderate steric hindrance.[2]
Pivalaldehyde (Acyclic Analogue) Acyclic; high degree of steric hindrance from the tert-butyl group.[3][4]
Tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (Bicyclic Isomer) Rigid, strained bicyclic [3.1.0] system; potentially different accessibility of the formyl group compared to the target.

The central hypothesis of this guide is that the reactivity of the aldehyde will decrease with increasing steric encumbrance and conformational rigidity. The rigid bicyclic systems are expected to present the highest barrier to nucleophilic attack at the carbonyl carbon.

Comparative Reactivity Analysis and Supporting Data

In the absence of direct, side-by-side comparative studies in the published literature, we will ground our analysis in established principles of physical organic chemistry and provide expected reactivity trends. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[5] However, among aldehydes, steric bulk around the formyl group is a primary determinant of reactivity.[6]

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[1] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.[7] The rate-determining step is often the initial nucleophilic attack of the amine on the carbonyl carbon.

Expected Reactivity Order:

Tert-Butyl 4-formylpiperidine-1-carboxylate > Pivalaldehyde > Tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate > this compound

Causality: The less hindered and conformationally flexible piperidine derivative is expected to react the fastest. Pivalaldehyde, while acyclic, presents significant steric bulk from the t-butyl group, slowing the reaction. The bicyclic systems are the most sterically demanding, with the [3.1.1] system likely being more hindered than the [3.1.0] isomer due to the bridging carbon atom. For highly hindered substrates, harsher conditions or more reactive reducing agents may be necessary.[8][9]

Proposed Experimental Data for Comparison:

Aldehyde Amine Reducing Agent Reaction Time (h) Yield (%)
TargetBenzylamineNaBH(OAc)₃24Expected Moderate
Monocyclic AnalogueBenzylamineNaBH(OAc)₃6Expected High
Acyclic AnalogueBenzylamineNaBH(OAc)₃12Expected Good
Bicyclic IsomerBenzylamineNaBH(OAc)₃18Expected Moderate-Good

Note: These are predicted outcomes based on chemical principles. Actual results may vary.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10] The reaction is sensitive to steric hindrance at the carbonyl carbon, which can impede the initial attack of the phosphorus ylide.[11]

Expected Reactivity Order:

Tert-Butyl 4-formylpiperidine-1-carboxylate > Pivalaldehyde > Tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate > this compound

Causality: Similar to reductive amination, the accessibility of the carbonyl group is paramount. The highly encumbered nature of the bicyclic aldehydes, particularly the target molecule, is expected to significantly retard the rate of the Wittig reaction. It may be necessary to employ more reactive, unstabilized ylides or alternative olefination methods like the Horner-Wadsworth-Emmons reaction for these challenging substrates.

Proposed Experimental Data for Comparison:

Aldehyde Wittig Reagent Base Reaction Temperature (°C) Yield (%)
TargetPh₃P=CH₂n-BuLi25Expected Low to Moderate
Monocyclic AnaloguePh₃P=CH₂n-BuLi0-25Expected High
Acyclic AnaloguePh₃P=CH₂n-BuLi25Expected Good
Bicyclic IsomerPh₃P=CH₂n-BuLi25Expected Moderate

Note: These are predicted outcomes based on chemical principles. Actual results may vary.

Aldol Condensation

The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl adduct.[12] In a crossed aldol condensation, a non-enolizable aldehyde can act as the electrophile. Pivalaldehyde, lacking α-hydrogens, is a classic example of such an aldehyde.[3] Our target molecule and its bicyclic isomer are also non-enolizable.

Expected Reactivity Order (as an electrophile):

Pivalaldehyde ≈ Tert-Butyl 4-formylpiperidine-1-carboxylate > Tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate > this compound

Causality: The electrophilicity of the carbonyl carbon is the dominant factor. While steric hindrance plays a role, the electronic effects of the alkyl groups are also important. The bicyclic systems, with their greater steric bulk, are expected to be the least reactive electrophiles in this transformation.

Proposed Experimental Data for Comparison:

Aldehyde Electrophile Enolate Source Base Reaction Time (h) Yield of Adduct (%)
TargetAcetoneLDA48Expected Low
Monocyclic AnalogueAcetoneLDA12Expected Good
Acyclic AnalogueAcetoneLDA24Expected Moderate
Bicyclic IsomerAcetoneLDA36Expected Low to Moderate

Note: These are predicted outcomes based on chemical principles. Actual results may vary.

Experimental Protocols

The following are detailed, self-validating protocols for the key reactions discussed.

Protocol 1: General Procedure for Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (0.1 M) start->dissolve add_reductant Add NaBH(OAc)3 (1.5 eq) in one portion dissolve->add_reductant stir Stir at room temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor workup Quench with sat. NaHCO3 (aq) monitor->workup Reaction complete extract Extract with CH2Cl2 (3x) workup->extract dry_concentrate Dry (Na2SO4), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for Reductive Amination.

  • To a solution of the aldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in 1,2-dichloroethane (DCE, 0.1 M) is added sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: General Procedure for the Wittig Reaction

Wittig_Reaction_Workflow start Start suspend_salt Suspend phosphonium salt (1.2 eq) in dry THF (0.2 M) under N2 start->suspend_salt cool Cool to 0 °C suspend_salt->cool add_base Add n-BuLi (1.1 eq) dropwise cool->add_base stir_ylide Stir for 30 min at 0 °C (ylide formation) add_base->stir_ylide add_aldehyde Add aldehyde (1.0 eq) in THF stir_ylide->add_aldehyde warm_stir Warm to room temperature and stir add_aldehyde->warm_stir monitor Monitor by TLC/GC-MS warm_stir->monitor workup Quench with sat. NH4Cl (aq) monitor->workup Reaction complete extract Extract with Et2O (3x) workup->extract dry_concentrate Dry (MgSO4), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the Wittig Reaction.

  • To a suspension of the appropriate phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere of nitrogen is cooled to 0 °C.

  • n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at 0 °C for 30 minutes to generate the ylide.

  • A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until TLC or gas chromatography-mass spectrometry (GC-MS) indicates the consumption of the starting aldehyde.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.

Conclusion

The reactivity of this compound is significantly influenced by its rigid and sterically congested bicyclic framework. When compared to its monocyclic and acyclic counterparts, it is predicted to exhibit attenuated reactivity in common synthetic transformations such as reductive amination and the Wittig reaction. This necessitates a careful consideration of reaction conditions, potentially requiring longer reaction times, elevated temperatures, or more potent reagents to achieve satisfactory conversions. For drug development professionals, this understanding is crucial for the strategic design of synthetic routes that can efficiently incorporate this valuable, yet challenging, building block. The provided protocols offer a robust starting point for the experimental exploration of these reactivity trends.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gribble, G. W. (2010). Sodium borohydride and its derivatives. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • Heathcock, C. H. (1991). The Aldol Reaction: Group I and Group II Enolates. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133–179). Pergamon.
  • tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • the Wittig reaction. (2019, January 9). [Video]. YouTube. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Selectivity in aldol condensation between pivaldehyde and acetone. (2013, November 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Retrieved from [Link]

  • Quora. (2016, October 12). Why are cyclic ketones more reactive than open chain analogous ketones? Retrieved from [Link]

  • Quora. (2020, July 23). What is the difference between cyclic and acyclic organic compounds? Retrieved from [Link]

  • Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. (2025, July 25). ACS Omega.
  • Synthesis of hindered tertiary amines by a mild reductive amination procedure. (2025, August 7). Tetrahedron.
  • Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. (2025, August 10). Journal of the Chemical Society, Perkin Transactions 2.
  • Comparative Reactivity of Different Types of Stable Cyclic and Acyclic Mono- and Di-Amino Carbenes with Simple Organic Substrates. (2025, August 6). Chemistry – A European Journal.
  • Reactions of Aldehydes and Ketones and Their Derivatives. (n.d.). In Organic Reaction Mechanisms.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (n.d.). Molecules.
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2016).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2018). IOP Conference Series: Earth and Environmental Science, 186(6), 012041.
  • 3-aza-bicyclo[3.1.0]hexane derivatives. (n.d.). Google Patents.
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A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. The rigid, bicyclic scaffold of 3-azabicyclo[3.1.1]heptane is a privileged motif in medicinal chemistry, and its derivatives, such as tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, are valuable intermediates in the synthesis of complex therapeutic agents. Ensuring the stereochemical integrity of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of the primary analytical techniques for the enantiomeric purity analysis of this important class of molecules. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC), supported by experimental insights and data to inform your selection of the most appropriate technique for your research and development needs.

The Critical Choice: A Comparative Overview of Chiral Separation Techniques

The selection of an analytical method for chiral purity assessment is a critical decision that can significantly impact throughput, solvent consumption, and overall efficiency. While HPLC has traditionally been the gold standard, SFC has emerged as a powerful and often superior alternative.[1] GC, on the other hand, offers a specialized approach, particularly when derivatization is employed.

Table 1: High-Level Comparison of Chiral HPLC, SFC, and GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (primarily CO2) with a co-solvent and a CSP.Partitioning between a gaseous mobile phase and a chiral stationary phase, often requiring derivatization for volatility.
Speed Typically longer analysis times due to higher mobile phase viscosity.Significantly faster analysis times (often 3-5 times faster than HPLC) due to the low viscosity and high diffusivity of supercritical fluids.[1]Generally fast analysis times, but sample preparation (derivatization) can be time-consuming.
Solvent Consumption High consumption of organic solvents, leading to higher costs and environmental impact.Drastically reduced organic solvent consumption, making it a "greener" and more cost-effective technique.[1]Minimal solvent usage during the chromatographic run, but derivatization steps may require solvents.
Resolution High resolution can be achieved with a wide variety of available CSPs.Often provides superior or comparable resolution to HPLC, with sharper peaks.[2]High resolution is achievable, especially with long capillary columns.
Versatility Highly versatile with a broad range of CSPs and mobile phase conditions (normal phase, reversed-phase, polar organic).Excellent for normal-phase separations and compatible with a wide range of chiral stationary phases.Best suited for volatile and thermally stable compounds. Derivatization can expand its applicability.[3]
Ideal For Established methods, compounds with good solubility in common HPLC solvents.High-throughput screening, preparative separations, and environmentally conscious labs.Volatile chiral aldehydes or derivatives.

In-Depth Analysis of Chromatographic Approaches

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC remains a robust and widely used technique for enantiomeric separations due to the vast selection of commercially available chiral stationary phases (CSPs). For a molecule like this compound, polysaccharide-based CSPs are the primary choice. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with steric hindrance within the chiral grooves of the polysaccharide structure.[4]

Key Considerations for Chiral HPLC Method Development:

  • CSP Screening: The initial and most critical step is screening a variety of polysaccharide-based CSPs. Columns such as Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points due to their proven broad applicability.

  • Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial.

    • Normal Phase: Typically employs mixtures of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol can significantly impact retention and resolution.

    • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol with an alcohol modifier. This mode can be advantageous for compounds with limited solubility in alkanes.

    • Additives: For basic compounds like the azabicyclo[3.1.1]heptane core, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve the this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column Screening:

    • Column 1: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Column 2: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Initial Mobile Phase Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane with 0.1% Diethylamine

    • Mobile Phase B: Isopropanol with 0.1% Diethylamine

    • Gradient: 10% to 50% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Data Analysis: Evaluate the chromatograms for resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

dot

Caption: Chiral HPLC Experimental Workflow.

Chiral Supercritical Fluid Chromatography (SFC): The Modern, Efficient Alternative

Chiral SFC has gained significant traction as a powerful technique for enantiomeric separations, often outperforming HPLC in terms of speed and sustainability.[1] By using supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, SFC enables faster separations at lower backpressures.[] This translates to higher throughput and a dramatic reduction in the consumption of organic solvents, making it an environmentally friendly and cost-effective choice.[1]

For N-Boc protected compounds like our target molecule, SFC is particularly well-suited. The method development process in SFC often involves screening the same polysaccharide-based CSPs used in HPLC, but with a mobile phase consisting of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).

Key Advantages of Chiral SFC:

  • Speed: Analysis times are typically 3 to 5 times shorter than conventional HPLC.[1]

  • Reduced Solvent Usage: The majority of the mobile phase is CO2, significantly cutting down on organic solvent purchase and disposal costs.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution compared to HPLC, even on the same CSP.

Experimental Protocol: Chiral SFC Analysis

  • Sample Preparation: Dissolve the this compound derivative in methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Column Screening:

    • Column 1: Lux® Cellulose-1 (150 x 3.0 mm, 2.5 µm)

    • Column 2: Chiralpak® AD-H (150 x 3.0 mm, 2.5 µm)

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient from 5% to 40% over 5 minutes.

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 220 nm

  • Data Analysis: Assess the chromatograms for resolution and analysis time.

dot

Caption: Chiral SFC Experimental Workflow.

Chiral Gas Chromatography (GC): A Niche Approach Requiring Derivatization

Direct chiral GC analysis of this compound is challenging due to its relatively low volatility and the presence of a polar aldehyde group. However, GC can become a viable option through derivatization.[6] This involves reacting the aldehyde with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral GC column.[7]

Alternatively, the aldehyde can be reduced to the corresponding alcohol, which is then derivatized with a chiral reagent. This indirect approach converts the problem of separating enantiomers into the simpler task of separating diastereomers.[7]

Key Steps in Chiral GC Analysis via Derivatization:

  • Chemical Modification: The aldehyde functional group is the primary target for derivatization. A common approach for aldehydes is the formation of diastereomeric hydrazones or oximes using a chiral reagent.

  • Selection of Derivatizing Agent: The choice of the chiral derivatizing agent is crucial and should result in volatile and thermally stable diastereomers that are well-resolved on a standard achiral GC column (e.g., a DB-5 or HP-5).

  • Method Validation: It is essential to ensure that the derivatization reaction proceeds to completion and does not cause any racemization of the chiral centers.

Experimental Protocol: Chiral GC via Derivatization (Illustrative)

  • Derivatization: React the this compound derivative with a chiral derivatizing agent, such as (R)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) or (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form diastereomeric hydrazones.

  • Sample Preparation: Extract the resulting diastereomers into a suitable organic solvent (e.g., hexane) and concentrate for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Conditions:

    • Column: Standard achiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the derivatives.

    • Injector and Detector Temperature: Typically 250-280 °C.

  • Data Analysis: The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample.

dot

Caption: Chiral GC via Derivatization Workflow.

Conclusion and Recommendations

For the enantiomeric purity analysis of this compound derivatives, both chiral HPLC and chiral SFC are highly effective direct methods, while chiral GC via derivatization presents a more specialized, indirect approach.

dot

Decision_Tree Start Need for Enantiomeric Purity Analysis HighThroughput High Throughput Required? Start->HighThroughput SolventConcern Minimize Solvent Consumption? HighThroughput->SolventConcern No SFC Chiral SFC is Highly Recommended HighThroughput->SFC Yes Volatility Is the Analyte Volatile or Easily Derivatized? SolventConcern->Volatility No SolventConcern->SFC Yes HPLC Chiral HPLC is a Robust Option Volatility->HPLC No GC Chiral GC via Derivatization is a Viable Option Volatility->GC Yes

Caption: Decision Tree for Method Selection.

Based on current trends and technological advancements, chiral SFC is strongly recommended as the primary technique for the enantiomeric analysis of this class of compounds. Its significant advantages in speed, efficiency, and sustainability make it the most cost-effective and environmentally friendly option for routine quality control and high-throughput screening in a drug development setting.[1]

While the initial investment in SFC instrumentation may be higher, the long-term savings in solvent costs and increased productivity often provide a rapid return on investment. Chiral HPLC remains a reliable and versatile alternative, particularly in laboratories where SFC is not yet available. Chiral GC should be considered a secondary or tertiary option, reserved for specific cases where derivatization is straightforward and offers a clear advantage.

Ultimately, the choice of method will depend on the specific resources and priorities of your laboratory. However, by understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision to ensure the accurate and efficient determination of the enantiomeric purity of this compound derivatives.

References

  • International Labmate. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. [Link]

  • ResearchGate. (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • MDPI. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]

  • ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. [Link]

  • MDPI. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1818847-75-4). The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and build a culture of trust and responsibility within the laboratory.

The core principle guiding the disposal of this compound is that it must be treated as hazardous chemical waste.[1] This directive is based on its known irritant properties and the absence of comprehensive ecotoxicity and biodegradability data.[2] Adherence to this principle is non-negotiable for protecting both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. The hazard profile of this compound dictates the stringent disposal measures required.

According to its Safety Data Sheet (SDS), this compound is classified with specific GHS (Globally Harmonized System) warnings that necessitate careful handling.[2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2]

Table 1: GHS Hazard Identification

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[2]
Eye Irritation 2A H319: Causes serious eye irritation[2]

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[2] |

The molecule's structure contains two key functional groups: an aldehyde and a Boc-protected amine. While the Boc (tert-butyloxycarbonyl) group is generally stable under basic conditions, it is susceptible to cleavage under acidic conditions, which could lead to unintended reactions if mixed with incompatible acidic waste streams.[3] Aldehydes are a recognized class of reactive chemicals that require dedicated disposal pathways.[4][5]

Furthermore, critical environmental impact data, such as persistence, degradability, and bioaccumulative potential, are currently unavailable.[2] This lack of information mandates a conservative approach; we must assume the potential for environmental harm and ensure complete containment through an approved hazardous waste program.

The Core Disposal Workflow: From Generation to Collection

The following workflow provides a systematic approach to managing waste streams containing this compound. The process begins at the point of waste generation and concludes with proper storage pending collection by a certified disposal entity.

DisposalWorkflow cluster_0 cluster_1 Waste Stream Identification & Segregation cluster_2 Packaging & Labeling Protocol cluster_3 Final Storage & Disposal A Waste Generation (Point of Use) B Neat or Expired Compound A->B Unused Product C Contaminated Solids (Gloves, Weigh Paper, Wipes) A->C Used Materials D Contaminated Liquids (Solvents, Rinsates, Reaction Mixtures) A->D Solutions/Residues E Package in Labeled, Compatible Primary Container B->E F Package in Labeled, Sealable Bag or Container C->F G Package in Labeled, Compatible, Leak-Proof Liquid Waste Container D->G H Place in Secondary Containment in Designated Waste Area E->H F->H G->H I Arrange Pickup by Approved Hazardous Waste Contractor H->I

Caption: Disposal decision workflow for all waste streams.

Experimental Protocol: Waste Handling and Packaging

This protocol details the step-by-step procedures for managing different waste forms.

1. Waste Segregation at the Source:

  • Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety.[4] Segregation at the point of generation minimizes the risk of dangerous reactions.

  • Procedure:

    • Establish three clearly marked, separate waste receptacles in the immediate work area: one for neat/expired compound, one for contaminated solids, and one for contaminated liquids.

2. Packaging of Waste Streams:

  • Neat or Expired Compound:

    • Container: The original manufacturer's container is preferred. If not available, use a new, clean, chemically compatible container with a secure, screw-top lid.
    • Labeling: Affix a hazardous waste label detailing the chemical name ("this compound"), CAS number (1818847-75-4), and associated hazards (Irritant).
  • Contaminated Solid Waste (e.g., gloves, pipette tips, weigh paper):

    • Container: Place materials into a durable, sealable plastic bag or a wide-mouth solid waste container.
    • Labeling: Label the container "Solid Waste Contaminated with this compound" and list the associated hazards.
  • Contaminated Liquid Waste (e.g., solvent solutions, reaction mixtures, rinsates):

    • Container: Use a designated, leak-proof liquid waste container made of a compatible material (e.g., HDPE, glass).[6]
    • Procedure: When adding waste, ensure the container is grounded if flammable solvents are present. Keep the container closed except when actively adding waste.[4]
    • Headspace: Fill the container to no more than 95% of its capacity to allow for thermal expansion.[6]
    • Labeling: Label the container with the full chemical name of all components, including solvents, and their approximate percentages. List all relevant hazards.

3. Storage Pending Disposal:

  • Procedure: Move all properly packaged and labeled primary containers to your laboratory's designated hazardous waste accumulation area.

  • Secondary Containment: Place all liquid waste containers within a larger, chemically resistant secondary containment bin or tray.[4]

  • Collection: Follow your institution's specific procedures to schedule a pickup by its environmental health and safety (EHS) office or approved hazardous waste disposal contractor.[2]

Protocol for Decontaminating Empty Containers

Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.[7]

1. Initial Assessment:

  • If the container holds more than a residual amount of solid or sludge, do not rinse it. It must be disposed of as hazardous waste.[7]

2. Triple-Rinse Procedure:

  • Rationale: A thorough triple rinse ensures that only minimal, non-hazardous amounts of the chemical remain.[7] The key is that the rinsate itself is hazardous.

  • Step 1: Select a solvent that readily dissolves the compound (e.g., ethyl acetate, dichloromethane). Add a small amount of the solvent to the container, secure the lid, and agitate thoroughly to rinse all interior surfaces.

  • Step 2: Decant the solvent rinsate directly into your designated hazardous liquid waste container.[7]

  • Step 3: Repeat this rinsing process two more times.

  • Step 4: Allow the container to air-dry completely in a fume hood.

3. Final Disposal of Rinsed Container:

  • Once the container is fully dry and the lid is removed, obliterate or deface the original manufacturer's label.[7]

  • Dispose of the decontaminated container according to your institution's policy for clean lab glass or plastic.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Avoid breathing any dust or vapors.[2]

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[8]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.

By adhering to these scientifically grounded and procedurally sound disposal methods, we uphold our professional responsibility to ensure a safe working environment and protect our shared ecosystem.

References

  • Materials Safety Data Sheet. (n.d.). rel-(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. Retrieved from a source providing general chemical safety and handling procedures.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Ambeed.com. (n.d.). CAS No. 419572-19-3 Specifications.
  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • TCI Chemicals. (n.d.). tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Safety Information.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from a research article discussing the stability of Boc-protected compounds.
  • Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds. Retrieved from a patent discussing methods for Boc group removal.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from a research article on Boc deprotection methods.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

Mastering the Safe Handling of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The novel bicyclic amine derivative, tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, presents unique handling challenges due to its chemical structure, which combines a reactive aldehyde group with a bicyclic amine framework. This guide provides a comprehensive, technically grounded framework for its safe handling, from initial risk assessment to final disposal, ensuring both personal safety and experimental success.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

The signal word for this compound is "Warning" .[1] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Understanding these hazards is the first step in establishing a robust safety protocol. The aldehyde functional group can be particularly sensitizing, and the bicyclic amine structure may have its own unique toxicological properties.

The Hierarchy of Controls: Beyond Basic PPE

Before detailing personal protective equipment, it is crucial to implement a hierarchy of controls to minimize exposure. This systematic approach, widely endorsed by occupational safety bodies like OSHA, prioritizes more effective, collective measures over individual protection.[2]

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard.[3] For this compound, especially if it is in a powder form, the following are essential:

  • Fume Hoods: All handling of this compound should be conducted in a properly functioning chemical fume hood to control airborne concentrations.[4]

  • Ventilated Enclosures: For weighing and transferring solids, a ventilated balance enclosure or a downflow booth provides excellent containment and minimizes the risk of inhaling dust particles.[1]

  • Closed Systems: Where feasible for larger scale operations, the use of closed transfer systems can significantly reduce the potential for exposure.[1]

Administrative Controls: Safe Work Practices

Administrative controls are procedural and behavioral measures that reduce the risk of exposure. These include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.[1]

  • Restricted Access: Limit access to areas where this compound is being handled to authorized and trained personnel.

  • Hygiene: Always wash hands thoroughly after handling the compound, even when gloves have been worn.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE is a mandatory final barrier.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a risk of splashing, such as during transfers of solutions or when handling larger quantities.

Skin and Body Protection

To prevent skin irritation, appropriate protective clothing and gloves are essential.

  • Laboratory Coat: A standard lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.

  • Gloves: The choice of glove material is critical. Based on the presence of the aldehyde and amine functionalities, the following are recommended:

    • Butyl Rubber Gloves: These offer excellent resistance to a wide range of chemicals, including aldehydes, ketones, and amines.[5][6][7]

    • Nitrile Gloves: While offering broad chemical resistance, it is important to select nitrile gloves of sufficient thickness (at least 5 mil) and to be aware of their breakthrough times for specific solvents if the compound is in solution.[5][6] Natural rubber (latex) gloves are generally not recommended due to their poor resistance to many organic compounds and the potential for allergic reactions.[6]

Glove Selection and Use Protocol:

  • Inspect: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outside with bare skin.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste stream immediately after use. Do not reuse disposable gloves.

Glove MaterialProtection Against AldehydesProtection Against AminesGeneral Recommendation
Butyl Rubber Excellent[5][6][7]Excellent[7]Recommended
Nitrile Good to Excellent[5][8]Good[9]Recommended (check thickness and breakthrough times)
Neoprene Good[5][6]Good[9]Acceptable Alternative
Natural Rubber (Latex) Fair[10]Fair[9]Not Recommended
Polyvinyl Chloride (PVC) Good[5]Good[7]Acceptable for splash protection, but check compatibility
Respiratory Protection

If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or in the event of a spill, respiratory protection is required.

  • Air-Purifying Respirators (APR): A half-mask or full-facepiece APR equipped with organic vapor (OV) cartridges is suitable for protection against vapors.[11][12] If the compound is a powder and airborne dust is a concern, a combination OV/P95 or OV/P100 cartridge should be used.[13]

  • Fit Testing: All users of tight-fitting respirators must be properly fit-tested to ensure an adequate seal.[12]

Operational Plan: A Step-by-Step Workflow

The following diagram illustrates a safe workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and SOPs prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Butyl/Nitrile Gloves) prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel Inside Fume Hood handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Quench Reaction and Work-Up handle3->clean1 Proceed to Cleanup clean2 Segregate Waste Streams (Halogenated vs. Non-halogenated) clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and its associated waste can pose a risk to the environment.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a designated, properly labeled hazardous waste container.[4][14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Route: This chemical waste must be disposed of through an approved hazardous waste management service.[15] Under no circumstances should this compound or its waste be poured down the drain. [4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

References

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Available at: [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Available at: [Link]

  • 3M. 3M Respirator Selection Guide. Available at: [Link]

  • University of Connecticut, Environmental Health and Safety. Chemical Resistant Glove Guide. Available at: [Link]

  • psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. Available at: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • 3M. 3M™ Respirator Selection Guide. Available at: [Link]

  • 3M. Respirator Selection | Respiratory Protection. Available at: [Link]

  • Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals. Available at: [Link]

  • Storemasta. A Quick Introduction to Engineering Controls for Hazardous Chemicals. Available at: [Link]

  • Becky Aktsiaselts. Chemical Resistance Table for Gloves. Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure. Available at: [Link]

  • DEKRA North America. Often Overlooked Powder-Handling Hazards. Available at: [Link]

  • Environmental Marketing Services. Waste Disposal in Laboratory. Available at: [Link]

  • Droppe. Choosing the Right Glove Material: Guide to Chemical Protection. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.